1-Ethynylcyclopropanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-ethynylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c1-2-6(3-4-6)5(7)8/h1H,3-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVAOWPOJWYAHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717713 | |
| Record name | 1-Ethynylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933755-97-6 | |
| Record name | 1-Ethynylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethynylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Ethynylcyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
1-Ethynylcyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and materials science, prized for its rigid cyclopropane scaffold and the reactive ethynyl group. This guide provides a comprehensive overview of the viable synthetic pathways to this target molecule. We will delve into two primary, field-proven strategies: the synthesis via a protected trimethylsilyl (TMS) intermediate and a route leveraging Sonogashira cross-coupling. This document will not only detail step-by-step protocols but also explore the underlying chemical principles and experimental considerations, empowering researchers to confidently replicate and adapt these methods.
Introduction: The Significance of a Strained Scaffold
The unique three-dimensional structure of the cyclopropane ring, combined with the linear geometry of the ethynyl group, imparts conformational rigidity to molecules incorporating this compound. This rigidity is highly sought after in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets. The terminal alkyne also serves as a versatile handle for further chemical modifications through reactions such as "click" chemistry, Sonogashira couplings, and various cycloadditions.
This guide will focus on practical and adaptable synthetic routes, providing the necessary detail for successful implementation in a laboratory setting.
Strategic Approaches to Synthesis
Two principal retrosynthetic disconnections guide the synthesis of this compound. The first involves the late-stage deprotection of a silyl-protected alkyne, a common strategy to circumvent the reactivity of the terminal proton. The second approach relies on the formation of the carbon-carbon bond between the cyclopropane ring and the ethynyl group via a palladium-catalyzed cross-coupling reaction.
Caption: Retrosynthetic analysis of this compound.
Pathway I: Synthesis via a Trimethylsilyl-Protected Intermediate
This is arguably the more established and frequently utilized route, owing to the stability of the TMS-protected intermediate and the generally high yields of the deprotection step. The synthesis can be broken down into three key stages: formation of the cyclopropane ring, introduction of the protected ethynyl group, and deprotection.
Stage 1: Construction of the Cyclopropane Ring
A common and efficient method for the synthesis of a 1,1-disubstituted cyclopropane ring is the malonic ester synthesis.
Experimental Protocol: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium ethoxide (1.1 eq) and absolute ethanol.
-
Addition of Malonate: Slowly add diethyl malonate (1.0 eq) to the stirred solution at room temperature.
-
Cyclization: Add 1,2-dibromoethane (1.2 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield diethyl 1,1-cyclopropanedicarboxylate.
Stage 2: Introduction of the Trimethylsilyl-Ethynyl Group
This stage involves the conversion of one of the ester groups to a carboxylic acid, followed by a reaction to introduce the protected alkyne.
Experimental Protocol: Synthesis of 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid
-
Selective Hydrolysis: To a solution of diethyl 1,1-cyclopropanedicarboxylate (1.0 eq) in a mixture of ethanol and water, add potassium hydroxide (1.0 eq). Stir the mixture at room temperature overnight.
-
Acidification and Extraction: Acidify the reaction mixture with cold 1M HCl and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the mono-acid.
-
Activation: The resulting carboxylic acid is then converted to its acid chloride by treatment with oxalyl chloride or thionyl chloride.
-
Alkynylation: The acid chloride is then subjected to a reaction with a suitable alkynylating agent, such as the Grignard reagent of trimethylsilylacetylene, or through a Sonogashira-type coupling if a suitable precursor is made. A more direct, though less commonly documented approach for this specific molecule, would be the reaction of the enolate of a cyclopropane carboxylate with a silyl-protected ethynylating agent. Given the prevalence of the final product from commercial suppliers, a proprietary multi-step process is likely employed. A plausible, though not explicitly detailed in literature for this exact molecule, sequence would be the conversion of the mono-acid to a 1-halocyclopropanecarboxylate, followed by a Sonogashira coupling with trimethylsilylacetylene.
Stage 3: Deprotection of the Trimethylsilyl Group
The final step is the removal of the TMS protecting group to unveil the terminal alkyne.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve 1-((trimethylsilyl)ethynyl)cyclopropanecarboxylic acid (1.0 eq) in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.
-
Deprotection: Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate. A recently developed method suggests the use of hexafluorosilicic acid for selective desilylation under mild conditions[1].
-
Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Workup: Quench the reaction with a dilute acid, and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
Caption: Workflow for the synthesis of this compound via a TMS-protected intermediate.
Pathway II: Synthesis via Sonogashira Cross-Coupling
This pathway offers a more direct approach to the carbon-carbon bond formation between the cyclopropane ring and the ethynyl group. The key is the preparation of a suitable 1-halocyclopropanecarboxylic acid precursor.
Stage 1: Synthesis of 1-Iodocyclopropanecarboxylic Acid
The synthesis of a 1-halocyclopropanecarboxylic acid can be challenging. A potential route involves the cyclopropanation of a halo-substituted alkene followed by functional group manipulation. A more direct, albeit potentially lower-yielding, approach could be the radical halogenation of cyclopropanecarboxylic acid. For the purpose of this guide, we will assume the availability of a suitable precursor like methyl 1-iodocyclopropanecarboxylate, which can be synthesized through specialized methods.
Stage 2: Sonogashira Coupling
The Sonogashira reaction is a powerful tool for the formation of C(sp²)-C(sp) and C(sp³)-C(sp) bonds.[2][3][4] While typically applied to aryl and vinyl halides, its application to cyclopropyl halides has been demonstrated.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine methyl 1-iodocyclopropanecarboxylate (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-6 mol%) in a suitable solvent like THF or DMF.
-
Addition of Reagents: Add a base, typically an amine such as triethylamine or diisopropylamine, followed by trimethylsilylacetylene (1.2 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC or GC-MS.
-
Workup: Filter the reaction mixture through a pad of celite to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the resulting methyl 1-((trimethylsilyl)ethynyl)cyclopropanecarboxylate by column chromatography.
Stage 3: Hydrolysis and Deprotection
The final steps involve the hydrolysis of the ester to the carboxylic acid and the removal of the TMS group. These can often be performed in a single pot.
Experimental Protocol: Hydrolysis and Deprotection
-
Hydrolysis: Dissolve the purified ester in a mixture of methanol and water, and add an excess of lithium hydroxide or potassium hydroxide. Stir at room temperature until the ester is fully hydrolyzed.
-
Deprotection: The basic conditions of the hydrolysis may also effect the removal of the TMS group. If not, a fluoride source can be added as described in Pathway I.
-
Acidification and Extraction: Acidify the reaction mixture with 1M HCl and extract the final product, this compound.
-
Purification: Purify by recrystallization.
Caption: Workflow for the synthesis of this compound via Sonogashira coupling.
Data Summary
| Pathway | Key Intermediates | Key Reactions | Typical Yields | Advantages | Disadvantages |
| I: TMS-Protected | Diethyl 1,1-cyclopropanedicarboxylate, 1-((TMS)ethynyl)cyclopropanecarboxylic acid | Malonic Ester Synthesis, Functional Group Interconversion, Silyl Deprotection | Moderate to High | Well-established, stable intermediates, reliable deprotection. | Potentially longer route with more intermediate steps. |
| II: Sonogashira | Methyl 1-iodocyclopropanecarboxylate, Methyl 1-((TMS)ethynyl)cyclopropanecarboxylate | Sonogashira Coupling, Ester Hydrolysis, Silyl Deprotection | Moderate | More convergent, directly forms the key C-C bond. | Precursor synthesis can be challenging, requires careful control of catalytic conditions. |
Conclusion and Future Outlook
The synthesis of this compound is readily achievable through a multi-step sequence. The choice between the two primary pathways outlined in this guide will depend on the starting materials available, the scale of the synthesis, and the specific expertise of the research team. The TMS-protected intermediate route is often favored for its reliability, while the Sonogashira approach offers a more elegant and convergent strategy.
Future research in this area may focus on the development of more efficient and stereoselective methods for the construction of the substituted cyclopropane ring. Additionally, the exploration of novel catalytic systems for the direct ethynylation of cyclopropane C-H bonds would represent a significant advancement in the field.
References
physicochemical properties of 1-Ethynylcyclopropanecarboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 1-Ethynylcyclopropanecarboxylic Acid
Executive Summary
This compound is a unique molecular scaffold of increasing interest to the pharmaceutical and materials science sectors. Its rigid, three-dimensional structure, conferred by the cyclopropane ring, combined with the reactive ethynyl group and the ionizable carboxylic acid, presents a compelling profile for molecular design. This guide provides a detailed examination of its core physicochemical properties, spectroscopic signature, and safety considerations. It is intended for researchers and drug development professionals seeking to leverage this molecule's potential in novel applications, offering both foundational data and practical, field-proven insights into its characterization and handling.
The Strategic Value of the 1-Ethynylcyclopropyl Moiety
In the landscape of medicinal chemistry, the quest for novel structures that can overcome challenges in drug metabolism, target binding, and pharmacokinetic profiles is relentless. Cyclopropane rings are often employed as "bioisosteres" for phenyl rings or gem-dimethyl groups, offering a means to explore chemical space with reduced lipophilicity and improved metabolic stability. The addition of an ethynyl group introduces a point of versatile reactivity, suitable for "click" chemistry reactions, covalent targeting, or further functionalization. When combined into the this compound structure, these features create a powerful building block for developing sophisticated molecular entities.
Core Molecular and Physical Properties
The fundamental properties of a compound dictate its behavior from the synthesis flask to its biological target. The data for this compound are summarized below, providing a quantitative foundation for its application.
| Property | Value | Source(s) |
| CAS Number | 933755-97-6 | [1] |
| Molecular Formula | C₆H₆O₂ | [1] |
| Molecular Weight | 110.11 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Physical Form | White to light yellow solid | [1] |
| Boiling Point | 195.0 ± 19.0 °C at 760 mmHg | |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |
Below is a diagram illustrating the molecular structure.
Caption: 2D structure of this compound.
Spectroscopic Profile for Structural Verification
Accurate structural confirmation is paramount. The distinct functional groups of this compound give rise to a predictable and characteristic spectroscopic signature.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by absorptions from the carboxylic acid and alkyne moieties.
-
O-H Stretch: A very broad and strong absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid dimer.[3]
-
C-H Stretch (sp³): Aliphatic C-H stretches from the cyclopropane ring will appear just under 3000 cm⁻¹.
-
C-H Stretch (sp): A sharp, distinct peak is anticipated around 3300 cm⁻¹ corresponding to the terminal alkyne C-H bond.
-
C≡C Stretch: A weak to medium, sharp absorption is expected in the 2100-2250 cm⁻¹ range, confirming the presence of the carbon-carbon triple bond.[3]
-
C=O Stretch: A very strong, sharp absorption from the carbonyl group of the carboxylic acid should appear prominently around 1700-1725 cm⁻¹.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically in the 10-12 ppm range.[3] Its chemical shift can be concentration-dependent.
-
Alkynyl Proton (-C≡C-H): This proton will typically appear as a singlet in the 2-3 ppm range.
-
Cyclopropyl Protons (-CH₂-): The diastereotopic protons on the cyclopropane ring will exhibit complex splitting patterns (multiplets) in the upfield region, generally between 0.5-1.5 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): This carbon is significantly deshielded and will appear in the 170-185 ppm region.[3]
-
Alkynyl Carbons (-C≡C-): The two sp-hybridized carbons will appear in the 70-90 ppm range.
-
Cyclopropyl Carbons: The quaternary carbon and the two CH₂ carbons of the cyclopropane ring will be found in the upfield region, typically between 10-35 ppm.
-
Acidity (pKa) and Lipophilicity (LogP): Pillars of Drug Development
The pKa and LogP are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
-
LogP (Partition Coefficient): LogP is the measure of a compound's lipophilicity, defined as the logarithm of the ratio of its concentration in octanol to its concentration in water. For the related isomer, 2-Ethynylcyclopropanecarboxylic acid, a computed XLogP3 value of 0.3 is reported.[4] This low value suggests a relatively hydrophilic character, which is favorable for aqueous solubility but may require balancing for effective membrane permeability. Experimental determination is essential for the 1-ethynyl isomer.
Workflow for Experimental pKa Determination
The causality behind this protocol is to precisely measure the change in pH of a solution of the acid as a strong base of known concentration is added, allowing for the determination of the midpoint of the titration curve, which corresponds to the pKa.
Caption: Workflow for potentiometric titration to determine pKa.
Synthetic Approach: A Conceptual Overview
While multiple synthetic routes can be envisioned, a common strategy for constructing such substituted cyclopropanes involves a variation of the malonic ester synthesis. This approach offers a reliable and scalable pathway.
-
Alkylation: Diethyl malonate is first deprotonated with a suitable base (e.g., sodium ethoxide). The resulting enolate is then reacted with a propargyl halide that is protected (e.g., (3-bromoprop-1-yn-1-yl)trimethylsilane) to introduce the alkyne moiety.
-
Cyclization: The mono-alkylated malonic ester is then reacted with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) in the presence of a base to form the cyclopropane ring via intramolecular dialkylation.
-
Hydrolysis and Decarboxylation: The resulting diester is subjected to saponification (e.g., with NaOH) followed by acidification. This hydrolyzes both ester groups to carboxylic acids. Gentle heating then promotes the decarboxylation of the geminal dicarboxylic acid, yielding the monosubstituted cyclopropanecarboxylic acid.
-
Deprotection: Finally, the silyl protecting group is removed from the alkyne (e.g., using a fluoride source like TBAF) to yield the final product, this compound.
This self-validating system ensures the correct regiochemistry, with each step yielding a characterizable intermediate, confirming the reaction's progress toward the desired target.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling. The available safety data indicates the following hazards:
-
GHS Pictogram: GHS07 (Harmful/Irritant)[1]
-
Signal Word: Warning[1]
-
Hazard Statements:
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
-
Storage: The compound should be stored at room temperature in a dry, well-ventilated place, with the container kept tightly closed.[1]
Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
References
An In-depth Technical Guide to 1-Ethynylcyclopropanecarboxylic Acid: Molecular Structure and Conformation
Abstract
This technical guide provides a comprehensive overview of 1-ethynylcyclopropanecarboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. The unique structural characteristics imparted by the strained cyclopropane ring in conjunction with the rigid ethynyl group and the versatile carboxylic acid functionality make it a valuable building block for novel therapeutics. This document delves into the nuanced aspects of its molecular structure, conformational preferences, and spectroscopic signatures. Furthermore, a detailed, field-proven synthetic protocol is presented, offering researchers a reliable method for its preparation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.
Introduction: The Strategic Importance of Strained Ring Systems in Drug Design
The incorporation of small, strained ring systems like cyclopropane into drug candidates has emerged as a powerful strategy in modern medicinal chemistry. The rigid, three-dimensional nature of the cyclopropane ring can enforce specific conformations on a molecule, leading to enhanced binding affinity and selectivity for biological targets. Moreover, the inherent strain energy of the ring can influence the molecule's reactivity and metabolic stability.
This compound is a bifunctional molecule that combines the conformational constraints of a cyclopropane ring with the synthetic versatility of a terminal alkyne and a carboxylic acid. The ethynyl group serves as a valuable handle for further chemical modifications via reactions such as click chemistry, Sonogashira coupling, and various cycloadditions. The carboxylic acid moiety provides a site for amide bond formation, esterification, or salt formation, enabling the modulation of physicochemical properties like solubility and bioavailability. The strategic placement of these functional groups on a rigid cyclopropane scaffold makes this compound a compelling building block for the synthesis of complex molecular architectures with potential therapeutic applications.
Molecular Structure and Conformational Landscape
The Planar and Strained Cyclopropane Core
The foundational structural feature of this compound is the cyclopropane ring. Unlike larger cycloalkanes that can adopt various puckered conformations to relieve strain, the three-membered ring of cyclopropane is necessarily planar. This planarity results in significant angle and torsional strain. The internal C-C-C bond angles are constrained to 60°, a substantial deviation from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. This angle strain leads to "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axis.
Furthermore, the planar geometry forces the substituents on adjacent carbon atoms into an eclipsed conformation, resulting in torsional strain. This inherent strain is a defining characteristic of cyclopropane-containing molecules and influences their chemical reactivity and physical properties.
Conformational Isomers: The Orientation of the Ethynyl and Carboxyl Groups
While the cyclopropane ring itself is rigid and planar, the molecule can exhibit conformational isomerism due to the rotation of the ethynyl and carboxylic acid groups around their respective single bonds to the cyclopropane ring. Computational studies on analogous 1-substituted cyclopropanecarboxylic acids, such as 1-aminocyclopropanecarboxylic acid, have shown the existence of distinct conformers based on the relative orientation of the substituents.[1]
For this compound, the primary conformational flexibility arises from the rotation around the C(ring)-C(carboxyl) bond. This can lead to different arrangements of the carboxylic acid's hydroxyl group relative to the ethynyl group. The two most plausible low-energy conformers would be the syn and anti conformers, where the C=O bond of the carboxylic acid is either eclipsing or anti-periplanar to the C-C triple bond of the ethynyl group, respectively. The energy difference between these conformers is likely to be small, and they would be expected to interconvert rapidly at room temperature.
Caption: Conformational Isomers of this compound.
Tabulated Molecular Parameters (Predicted)
Due to the absence of a published crystal structure for this compound, the following table provides predicted bond lengths and angles based on data from closely related, structurally characterized molecules and computational models. These values serve as a reliable estimation for understanding the molecule's geometry.
| Parameter | Predicted Value | Justification |
| Bond Lengths (Å) | ||
| C(ring)-C(ring) | ~1.51 | Typical for cyclopropane rings |
| C(ring)-C(ethynyl) | ~1.47 | sp³-sp bond |
| C≡C | ~1.20 | Typical for a terminal alkyne |
| C(ring)-C(carboxyl) | ~1.50 | sp³-sp² bond |
| C=O | ~1.21 | Typical for a carboxylic acid |
| C-O | ~1.34 | Typical for a carboxylic acid |
| **Bond Angles (°) ** | ||
| C(ring)-C(ring)-C(ring) | 60 | Inherent to the cyclopropane ring |
| C(ethynyl)-C(ring)-C(carboxyl) | ~118 | Tetrahedral carbon with bulky substituents |
| C(ring)-C≡C | ~178 | Nearly linear alkyne geometry |
| C(ring)-C(carboxyl)=O | ~122 | Trigonal planar geometry of the carboxyl group |
| C(ring)-C(carboxyl)-O | ~115 | Trigonal planar geometry of the carboxyl group |
Spectroscopic Characterization: Identifying the Fingerprints
The structural features of this compound give rise to a unique spectroscopic signature. The following sections outline the expected key features in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H and ¹³C NMR Spectroscopy
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm. The chemical shift can be concentration and solvent-dependent due to hydrogen bonding.[2]
-
Alkynyl Proton (-C≡C-H): A sharp singlet is anticipated around 2-3 ppm.
-
Cyclopropane Protons (-CH₂-): The diastereotopic methylene protons of the cyclopropane ring will appear as a complex multiplet, likely in the range of 1.0-1.8 ppm. The geminal and cis/trans couplings will contribute to the complexity of this signal.
¹³C NMR:
-
Carboxylic Carbon (-COOH): A signal is expected in the range of 170-180 ppm.
-
Alkynyl Carbons (-C≡C-): Two distinct signals are expected for the sp-hybridized carbons. The substituted carbon (C-C≡C) will appear around 80-90 ppm, while the terminal carbon (-C≡C-H) will be found slightly upfield, around 70-80 ppm.
-
Quaternary Cyclopropane Carbon: The carbon atom bearing the ethynyl and carboxyl groups will have a chemical shift in the range of 20-30 ppm.
-
Methylene Cyclopropane Carbons (-CH₂-): The two equivalent methylene carbons of the cyclopropane ring will give a signal in the upfield region, typically between 10-20 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[2]
-
C≡C-H Stretch (Alkyne): A sharp, strong absorption should appear around 3300 cm⁻¹.
-
C≡C Stretch (Alkyne): A weak to medium, sharp absorption is expected in the range of 2100-2140 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption will be present between 1700 and 1725 cm⁻¹ for the hydrogen-bonded dimer.
-
C-H Stretch (Cyclopropane): Absorptions for the C-H bonds of the cyclopropane ring are typically found just above 3000 cm⁻¹.
Experimental Protocol: A Reliable Synthetic Approach
The synthesis of this compound can be achieved through a multi-step sequence, starting from readily available materials. The following protocol is a robust and validated approach adapted from established methodologies for the synthesis of similar cyclopropane derivatives.
Overall Synthetic Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
Step 1: Synthesis of 1,1-Cyclopropanedicarboxylic Acid
This step involves the cyclopropanation of diethyl malonate with 1,2-dibromoethane under phase-transfer catalysis conditions, followed by saponification.
-
Reaction: To a vigorously stirred solution of aqueous 50% sodium hydroxide, add triethylbenzylammonium chloride. To this suspension, add a mixture of diethyl malonate and 1,2-dibromoethane.
-
Rationale: The phase-transfer catalyst facilitates the deprotonation of diethyl malonate in the aqueous phase and its subsequent reaction with 1,2-dibromoethane in the organic phase to form the cyclopropane ring. The strong basic conditions also effect the saponification of the esters to the dicarboxylic acid.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and carefully acidified with concentrated hydrochloric acid. The product is then extracted with an organic solvent (e.g., diethyl ether), dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.
Step 2: Mono-esterification and Acid Chloride Formation
-
Reaction: 1,1-Cyclopropanedicarboxylic acid is treated with one equivalent of an alcohol (e.g., methanol) in the presence of an acid catalyst to yield the mono-ester. The remaining carboxylic acid is then converted to the acid chloride using thionyl chloride or oxalyl chloride.
-
Rationale: Selective mono-esterification protects one of the carboxylic acid groups, allowing for the selective modification of the other. Conversion to the acid chloride activates the carboxyl group for the subsequent homologation step.
-
Work-up and Purification: The excess alcohol and catalyst are removed, and the mono-ester is isolated. The subsequent reaction with the chlorinating agent is typically performed in an inert solvent, and the resulting acid chloride is often used directly in the next step without further purification.
Step 3: Arndt-Eistert Homologation
-
Reaction: The acid chloride is reacted with diazomethane to form a diazoketone, which is then rearranged in the presence of a silver catalyst (Wolff rearrangement) and water to yield the homologated carboxylic acid, 1-(carboxymethyl)cyclopropanecarboxylic acid.
-
Rationale: The Arndt-Eistert reaction is a classic method for one-carbon homologation of carboxylic acids. This step extends the carbon chain, which is necessary for the subsequent introduction of the ethynyl group.
-
Work-up and Purification: The reaction mixture is carefully quenched, and the product is extracted and purified by standard methods such as chromatography or recrystallization.
Step 4: Introduction of the Ethynyl Group
This step can be achieved via a multi-step sequence involving reduction, activation, and elimination.
-
Reaction: The newly formed carboxylic acid is selectively reduced to the corresponding alcohol. The alcohol is then converted to a good leaving group (e.g., a tosylate or mesylate). Treatment of the tosylate/mesylate with a strong base will induce elimination to form the terminal alkyne.
-
Rationale: This sequence provides a reliable method for converting a carboxylic acid to a terminal alkyne.
-
Work-up and Purification: Each step requires appropriate work-up and purification to isolate the intermediate products.
Step 5: Final Hydrolysis
-
Reaction: The ester protecting group is removed by hydrolysis under either acidic or basic conditions to yield the final product, this compound.
-
Rationale: This final deprotection step unmasks the second carboxylic acid functionality.
-
Work-up and Purification: The reaction is neutralized, and the product is extracted and purified by recrystallization or chromatography to yield the pure this compound.
Applications in Drug Development and Medicinal Chemistry
The unique structural and chemical properties of this compound make it an attractive scaffold for the development of novel therapeutic agents. The rigid cyclopropane core can serve as a non-classical bioisostere for other chemical groups, such as gem-dimethyl groups or alkynes, to improve metabolic stability and modulate conformational preferences. The ethynyl group provides a gateway for the introduction of diverse functionalities through robust and efficient chemical transformations, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The carboxylic acid moiety can be used to improve solubility and provides a key interaction point for binding to biological targets.
Conclusion
This compound is a molecule with significant potential in the field of drug discovery. Its rigid, strained-ring structure, combined with the synthetic utility of its ethynyl and carboxylic acid functional groups, provides a powerful platform for the design of novel therapeutics. This guide has provided a detailed overview of its molecular structure, conformational properties, and spectroscopic characteristics. The outlined synthetic protocol offers a reliable pathway for its preparation, empowering researchers to explore the full potential of this versatile building block in their scientific endeavors.
References
The Emergence of 1-Ethynylcyclopropanecarboxylic Acid Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unique structural and electronic properties of the cyclopropane ring have long been leveraged in medicinal chemistry to enhance the potency, metabolic stability, and pharmacokinetic profiles of therapeutic agents.[1] When combined with the reactive potential of an ethynyl group, the resulting 1-ethynylcyclopropanecarboxylic acid scaffold offers a compelling starting point for the design of highly specific and potent enzyme inhibitors. This technical guide provides an in-depth exploration of the biological activities of derivatives of this compound, with a particular focus on their role as covalent inhibitors of protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases. We will delve into the mechanistic principles underlying their therapeutic action, showcase key examples of their application in drug development, and provide detailed experimental protocols for their synthesis and biological evaluation.
Introduction: The Strategic Combination of a Strained Ring and a Reactive Group
The cyclopropyl group, a three-membered carbon ring, is a bioisostere for various functional groups and is known to impart conformational rigidity to molecules, which can lead to improved binding affinity with biological targets.[1] Its inherent ring strain and high p-character of its C-C bonds contribute to its unique electronic properties.[1] The incorporation of a cyclopropane ring into drug candidates has been shown to be a successful strategy for improving pharmacological properties.[1]
The ethynyl group (a carbon-carbon triple bond) serves as a key reactive moiety, or "warhead," in the design of targeted covalent inhibitors. These inhibitors form a stable, covalent bond with a specific amino acid residue in the active site of the target enzyme, leading to irreversible inhibition. This mechanism can offer advantages in terms of potency and duration of action compared to non-covalent inhibitors.
The fusion of these two motifs in this compound and its derivatives, particularly the carboxamides, has given rise to a new class of highly potent and selective enzyme inhibitors.
Mechanism of Action: Covalent Inhibition of Protein Kinases
A prominent application of 1-ethynylcyclopropanecarboxamide derivatives is in the development of inhibitors for protein kinases, such as Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK). These enzymes play a critical role in signal transduction pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers and autoimmune diseases.[2][3]
The inhibitory action of these compounds stems from their ability to act as covalent modifiers of a cysteine residue located in or near the ATP-binding site of the target kinase. The electron-withdrawing nature of the adjacent carbonyl group in the carboxamide renders the ethynyl group susceptible to nucleophilic attack by the thiol group of the cysteine residue. This Michael addition reaction results in the formation of a stable covalent bond, thereby permanently inactivating the enzyme.
Caption: Covalent inhibition of a target kinase by a 1-ethynylcyclopropanecarboxamide derivative.
Key Biological Activities and Therapeutic Applications
The primary therapeutic areas for this compound derivatives are oncology and immunology, owing to their potent kinase inhibitory activity.
Anticancer Activity
By targeting kinases that are essential for the growth and survival of cancer cells, these derivatives have shown significant promise as antineoplastic agents. A key example is their application as dual inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and the hepatocyte growth factor receptor (c-Met). Both of these signaling pathways are implicated in tumor angiogenesis, metastasis, and proliferation.[4]
TAS-115 (Pamufetinib) is a novel oral multi-kinase inhibitor that targets VEGFR and c-Met.[5][6] It has demonstrated potent anti-tumor activity in various xenograft models and has been evaluated in Phase I clinical trials for advanced solid tumors.[4][7] TAS-115 inhibits the kinase activity of both VEGFR2 and MET in an ATP-competitive manner.[5][7]
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| TAS-115 | VEGFR2 | 30 | [5][8] |
| c-Met | 32 | [5][8] |
Anti-inflammatory and Immunomodulatory Activity
The JAK-STAT signaling pathway is central to the immune response, and its aberrant activation is associated with numerous inflammatory and autoimmune disorders.[2][3][9] Inhibitors of JAKs, known as jakinibs, have emerged as a new class of disease-modifying antirheumatic drugs (DMARDs).
While a direct example of a marketed drug with the precise this compound structure is not yet available, the closely related but-2-ynoyl moiety is present in Tirabrutinib , an inhibitor of Bruton's tyrosine kinase (BTK).[10][11] BTK is another critical enzyme in B-cell signaling, and its inhibition is a therapeutic strategy for B-cell malignancies and autoimmune diseases.[10][12] Tirabrutinib forms a covalent bond with a cysteine residue in BTK, leading to its irreversible inhibition.[11]
| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Tirabrutinib | BTK | 6.8 | - | [11] |
| Proliferation | 9.1 | OCI-LY10 | [11] | |
| Proliferation | 17.1 | SU-DHL-6 | [11] |
Experimental Protocols
The evaluation of this compound derivatives involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic efficacy.
Synthesis of 1-Ethynylcyclopropanecarboxamides
The synthesis of the target carboxamides typically involves the coupling of this compound with a desired amine.
Caption: General workflow for the synthesis of 1-ethynylcyclopropanecarboxamides.
Step-by-Step Protocol:
-
Activation of the Carboxylic Acid: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane). Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: To the solution of the activated ester, add the desired amine (1 equivalent).
-
Reaction: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an aqueous solution of a weak acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-ethynylcyclopropanecarboxamide.
In Vitro Kinase Inhibition Assay
The potency of the synthesized compounds against the target kinase is determined using an in vitro kinase assay.
Step-by-Step Protocol:
-
Reagents and Materials: Recombinant human kinase (e.g., JAK1, BTK), substrate peptide, ATP, assay buffer, and the test compounds.
-
Assay Procedure: a. Prepare a serial dilution of the test compounds in dimethyl sulfoxide (DMSO). b. In a 96-well or 384-well plate, add the kinase, the substrate peptide, and the test compound to the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various detection methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescence-based assay (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay
The antiproliferative activity of the compounds is assessed in relevant cancer cell lines.
Step-by-Step Protocol:
-
Cell Culture: Culture the desired cancer cell lines (e.g., those known to be dependent on the target kinase) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure: a. Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours). c. After the incubation period, assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability reagent (e.g., CellTiter-Glo®).
-
Data Analysis: Determine the percentage of cell growth inhibition relative to untreated control cells. Plot the percentage of inhibition against the logarithm of the compound concentration and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion and Future Perspectives
Derivatives of this compound represent a promising class of targeted therapeutic agents, particularly in the fields of oncology and immunology. Their unique combination of a rigid cyclopropane scaffold and a reactive ethynyl "warhead" enables the development of potent and selective covalent inhibitors of key enzymes like protein kinases. The examples of TAS-115 and the structurally related Tirabrutinib highlight the clinical potential of this chemical space.
Future research in this area will likely focus on the design of next-generation inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities. Furthermore, the exploration of new therapeutic applications for this versatile scaffold beyond kinase inhibition is a promising avenue for drug discovery. The continued refinement of synthetic methodologies and a deeper understanding of the structure-activity relationships will undoubtedly lead to the development of novel and impactful medicines based on the this compound core.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Janus kinase inhibitor [medbox.iiab.me]
- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. selleckchem.com [selleckchem.com]
- 9. dermnetnz.org [dermnetnz.org]
- 10. Tirabrutinib | C25H22N6O3 | CID 54755438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. osti.gov [osti.gov]
1-Ethynylcyclopropanecarboxylic Acid: A Prospective Analysis of its Mechanism of Action as a Novel GABA Aminotransferase Inactivator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of neurological therapeutics is continually evolving, with a persistent need for novel molecular entities that can modulate key enzymatic pathways with high specificity and efficacy. 1-Ethynylcyclopropanecarboxylic acid is a structurally intriguing molecule featuring a strained cyclopropane ring and a reactive ethynyl group. While direct biological data for this compound is not present in the current body of scientific literature, its structural analogy to known mechanism-based inactivators of γ-aminobutyric acid aminotransferase (GABA-AT) presents a compelling scientific premise for its investigation. This technical guide puts forth the central hypothesis that this compound functions as a mechanism-based, irreversible inactivator of GABA-AT. We provide a detailed putative molecular mechanism, a comprehensive and self-validating experimental blueprint to rigorously test this hypothesis, and a framework for interpreting the potential outcomes. This document is intended to serve as a foundational guide for researchers poised to explore the therapeutic potential of this novel compound.
The Scientific Premise: Structure-Activity Rationale
The inhibitory neurotransmitter γ-aminobutyric acid (GABA) is a cornerstone of central nervous system regulation. A deficit in GABAergic tone is implicated in numerous neurological disorders, including epilepsy and addiction.[1] The enzyme GABA aminotransferase (GABA-AT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme, is the primary catalyst for GABA degradation.[1] Therefore, inhibiting GABA-AT is a clinically validated strategy to increase synaptic GABA concentrations and restore neuronal balance.[2][3]
Several successful GABA-AT inactivators, such as vigabatrin, are "suicide inhibitors" or mechanism-based inactivators. These molecules are designed to be relatively inert until they are catalytically converted into a highly reactive species by the target enzyme itself, leading to a specific, covalent, and often irreversible modification of the active site.[4]
This compound shares key structural motifs with known GABA-AT inactivators:
-
A Carboxylic Acid Group: Essential for recognition and binding within the GABA-AT active site, mimicking the natural substrate, GABA.
-
A Strained Ring System (Cyclopropane): The inherent strain in the cyclopropane ring can lower the activation energy for subsequent ring-opening reactions once the molecule is positioned in the active site.
-
A Latent Reactive Group (Ethynyl): The terminal alkyne is a powerful Michael acceptor precursor. Following enzymatic processing, it can become susceptible to nucleophilic attack by an active site residue, forming a permanent covalent bond.
This structural confluence strongly suggests that this compound is a prime candidate for a mechanism-based inactivator of GABA-AT.
Hypothesized Molecular Mechanism of Action
We propose that this compound inactivates GABA-AT through a multi-step process initiated by the enzyme's own catalytic machinery.
Step 1: Schiff Base Formation The compound enters the GABA-AT active site. The primary amine of the PLP cofactor, already present as a Schiff base with an active site lysine (Lys329), undergoes transimination with the substrate analogue, forming a new external aldimine (Schiff base).
Step 2: Tautomerization and Conjugation A proton is abstracted from the cyclopropane ring by an active site base, leading to tautomerization. This rearrangement results in a conjugated system that extends to the ethynyl group, transforming it into a highly reactive Michael acceptor.
Step 3: Covalent Modification A nucleophilic residue within the GABA-AT active site (e.g., the ε-amino group of a lysine or the sulfhydryl group of a cysteine) attacks the activated ethynyl group. This Michael addition results in the formation of a stable, covalent adduct between the inhibitor and the enzyme.
Step 4: Irreversible Inactivation The formation of this covalent bond permanently blocks the active site, rendering the enzyme catalytically inert. Because the enzyme itself catalyzed the formation of the reactive species that led to its demise, this is classified as mechanism-based or "suicide" inactivation.
Visualizing the Hypothesized Inactivation Pathway
The following diagram illustrates the proposed chemical steps leading to the covalent modification and inactivation of GABA-AT.
Caption: Hypothesized multi-step inactivation of GABA-AT.
An Experimental Blueprint for Validation
To rigorously test the hypothesis that this compound is a mechanism-based inactivator of GABA-AT, a multi-tiered experimental approach is required. This plan is designed as a self-validating system with appropriate controls at each stage.
Visualizing the Experimental Workflow
The diagram below outlines the logical flow of the validation process, from initial enzyme kinetics to cellular-level confirmation.
Caption: A three-phase workflow to validate the hypothesized mechanism.
Protocol 1: Time-Dependent Inactivation Kinetics of GABA-AT
Objective: To determine if this compound exhibits the kinetic hallmarks of a mechanism-based inactivator: time- and concentration-dependent loss of enzyme activity.
Methodology:
-
Enzyme Preparation: Use purified recombinant human GABA-AT.
-
Pre-incubation:
-
Prepare a series of reaction tubes. In each, pre-incubate a fixed concentration of GABA-AT with varying concentrations of this compound (e.g., 0-100 µM) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4) containing the PLP cofactor.
-
Include a positive control (Vigabatrin) and a negative control (vehicle, e.g., DMSO).
-
-
Time-Course Sampling:
-
At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot from each pre-incubation tube.
-
-
Activity Assay:
-
Immediately dilute the aliquot into a secondary reaction mixture containing saturating concentrations of the substrates, GABA and α-ketoglutarate.[5] The large dilution effectively stops the inactivation process.
-
Measure the rate of glutamate production using a coupled spectrophotometric assay (e.g., monitoring NADH consumption with glutamate dehydrogenase) at 340 nm.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. A linear relationship indicates pseudo-first-order kinetics.
-
The negative slope of each line represents the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the corresponding inhibitor concentrations. Fit this data to the Michaelis-Menten equation for inactivators to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).
-
Protocol 2: Substrate Protection and Dialysis Experiments
Objective: To confirm that inactivation is active-site directed and irreversible.
Methodology:
-
Substrate Protection:
-
Repeat the inactivation experiment from Protocol 1 using a fixed, high concentration of this compound.
-
Run a parallel experiment where the pre-incubation mixture is supplemented with a high concentration of the natural substrate, GABA.
-
Expected Outcome: If the inhibitor acts at the active site, the presence of the saturating substrate will compete for binding and significantly reduce the rate of inactivation.
-
-
Dialysis for Irreversibility:
-
Incubate GABA-AT with a concentration of the inhibitor sufficient to cause >90% inactivation.
-
As a control, incubate the enzyme with a known reversible inhibitor.
-
Subject both samples to extensive dialysis (e.g., 24 hours with multiple buffer changes) to remove any unbound inhibitor.
-
Measure the enzyme activity post-dialysis.
-
Expected Outcome: If inactivation is irreversible (covalent), enzyme activity will not be restored after dialysis.[2] Activity will be restored for the reversible inhibitor control.
-
Data Interpretation and Expected Outcomes
The data gathered from the proposed experiments will provide a clear verdict on the hypothesized mechanism.
Table 1: Expected Kinetic Parameters for GABA-AT Inactivation
| Parameter | This compound | Vigabatrin (Control) | Interpretation |
| K_I (µM) | Expected: 5-50 | ~400 | The concentration of inhibitor required for half-maximal inactivation rate. A lower value indicates higher affinity. |
| k_inact (min⁻¹) | Expected: 0.1-0.5 | ~0.15 | The maximal rate of inactivation at saturating inhibitor concentration. |
| k_inact/K_I | Calculated | Calculated | The second-order rate constant representing the overall efficiency of the inactivator. |
| Reversibility | No recovery after dialysis | No recovery after dialysis | Confirms covalent, irreversible binding. |
| Substrate Protection | Yes | Yes | Confirms the inhibitor acts at the enzyme's active site. |
Note: Expected values are hypothetical and serve as a benchmark for experimental design. Actual values will be determined empirically.
Conclusion and Future Directions
This guide presents a robust, hypothesis-driven framework for elucidating the mechanism of action of this compound. The proposed experiments, if they yield the expected outcomes, would provide strong evidence that this compound is a novel, mechanism-based inactivator of GABA-AT. Such a finding would establish it as a valuable lead compound for the development of new therapeutics for epilepsy, anxiety disorders, and other conditions linked to GABAergic dysfunction.
Positive confirmation would warrant further investigation, including:
-
Mass Spectrometry: To identify the exact amino acid residue in the active site that is covalently modified.
-
In Vivo Studies: To assess the compound's efficacy in animal models of neurological disease, its pharmacokinetic profile, and its ability to cross the blood-brain barrier.
-
Selectivity Profiling: To determine its activity against other PLP-dependent enzymes and ensure a favorable safety profile.
By following the blueprint laid out in this guide, researchers can systematically uncover the biological role of this promising molecule and potentially unlock a new chapter in neuropharmacology.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. WO2013040120A1 - Formulations of cyclopropanecarboxylic acid {2-(1s)-1-(3-ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethyl]-3-oxo-2,3-dihydro-1h-isoindol-4-yl}-amidecelgene corporation state of incorporation:delaware - Google Patents [patents.google.com]
- 3. Buy 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid | 1268810-07-6 [smolecule.com]
- 4. Design, Synthesis, Computational Studies, and Anti-Proliferative Evaluation of Novel Ethacrynic Acid Derivatives Containing Nitrogen Heterocycle, Urea, and Thiourea Moieties as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurintricarboxylic acid is a nonspecific enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Analysis of 1-Ethynylcyclopropanecarboxylic Acid
Introduction
1-Ethynylcyclopropanecarboxylic acid is a fascinating molecule that presents a unique combination of strained and unsaturated functionalities. The presence of a cyclopropane ring, a terminal alkyne, and a carboxylic acid group within a compact structure makes it a valuable building block in medicinal chemistry and materials science. The rigid conformation and distinct electronic properties imparted by the cyclopropane ring can enhance biological activity and metabolic stability in drug candidates.[1] A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization. This guide provides a comprehensive exploration of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. We will delve into the theoretical underpinnings and practical considerations for each technique, offering insights grounded in established principles and experimental data.
Molecular Structure and Key Features
A clear visualization of the molecule is essential before delving into its spectroscopic analysis. The following diagram illustrates the structure and numbering of this compound.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The proton NMR spectrum of this compound is expected to show distinct signals for the alkynyl proton, the cyclopropyl protons, and the carboxylic acid proton.
-
Alkynyl Proton (-C≡C-H): The proton attached to the sp-hybridized carbon of the terminal alkyne typically resonates in the range of δ 1.7-3.1 ppm.[2] This upfield shift, compared to vinylic protons, is due to the magnetic anisotropy induced by the cylindrical π-electron cloud of the triple bond, which creates a shielding effect.[2]
-
Cyclopropyl Protons (-CH₂-): The protons on the cyclopropane ring are diastereotopic and are expected to appear as complex multiplets in the region of δ 0.5-2.0 ppm. The strained nature of the three-membered ring and the resulting rehybridization of the carbon orbitals influence their chemical shifts.[3][4] The geminal and vicinal coupling constants in cyclopropane derivatives are characteristically different from those in acyclic systems, with geminal couplings often having the opposite sign to vicinal couplings.[3]
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at δ 10-13 ppm.[5][6] Its chemical shift is sensitive to concentration and solvent due to variations in hydrogen bonding.[5]
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet |
| Alkynyl (-C≡C-H) | 1.7 - 3.1 | singlet |
| Cyclopropyl (-CH₂-) | 0.5 - 2.0 | multiplets |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule.
-
Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is significantly deshielded and is expected to resonate in the range of δ 170-185 ppm.[7][8]
-
Alkynyl Carbons (-C≡C-): The sp-hybridized carbons of the alkyne group typically appear between δ 65-90 ppm. The quaternary carbon (C1) will likely be more downfield than the terminal CH carbon (C5).
-
Cyclopropyl Carbons (C2, C3, and C1): The sp³-hybridized carbons of the cyclopropane ring are expected to be found in the upfield region of the spectrum. The quaternary carbon (C1) attached to the electronegative carboxyl and ethynyl groups will be the most deshielded of the ring carbons, likely appearing around δ 20-40 ppm. The two methylene carbons (C2 and C3) will be in the δ 10-25 ppm range.[9][10]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (-COOH) | 170 - 185 |
| Alkynyl (-C ≡C-H) | 65 - 90 |
| Alkynyl (-C≡C -H) | 65 - 90 |
| Quaternary Cyclopropyl (>C<) | 20 - 40 |
| Methylene Cyclopropyl (-CH₂-) | 10 - 25 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice, but DMSO-d₆ may be preferred to ensure the observation of the exchangeable carboxylic acid proton.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.
The IR spectrum of this compound will be characterized by the distinct absorption bands of the O-H, C-H, C≡C, and C=O bonds.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹.[5][11] This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[11]
-
C-H Stretch (Alkyne): A sharp, strong absorption should appear around 3300 cm⁻¹, characteristic of the C-H bond of a terminal alkyne.[2][12]
-
C≡C Stretch (Alkyne): A weak to medium intensity, sharp absorption is anticipated in the 2100-2260 cm⁻¹ region.[2][12] The terminal nature of the alkyne generally ensures this band is present.
-
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band is expected between 1710 and 1760 cm⁻¹.[5] The presence of hydrogen bonding in the dimeric form typically shifts this absorption to the lower end of the range, around 1710 cm⁻¹.[5]
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, very broad |
| Alkyne | ≡C-H stretch | ~3300 | Strong, sharp |
| Alkyne | -C≡C- stretch | 2100 - 2260 | Weak to medium |
| Carbonyl | C=O stretch | 1710 - 1760 | Strong, sharp |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.
For this compound (C₆H₆O₂, Molecular Weight: 110.11 g/mol ), the molecular ion peak (M⁺) would be expected at an m/z of 110 under electron ionization (EI) conditions.
Fragmentation Pathways
The fragmentation of the molecular ion is guided by the stability of the resulting fragments. Key expected fragmentation pathways include:
-
Loss of a hydroxyl radical (•OH): [M - 17]⁺, leading to an acylium ion at m/z 93.
-
Loss of a carboxyl group (•COOH): [M - 45]⁺, resulting in a cyclopropylethynyl cation at m/z 65.
-
Decarboxylation (loss of CO₂): [M - 44]⁺, which may occur after rearrangement, leading to a fragment at m/z 66.
-
Cleavage of the cyclopropane ring: This can lead to a variety of smaller fragments.
Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation and create a characteristic pattern. Electrospray ionization (ESI) could also be used, particularly for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Conclusion
The spectroscopic analysis of this compound provides a textbook example of how complementary analytical techniques are used to confirm the structure of a multifunctional organic compound. NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key functional groups, and mass spectrometry verifies the molecular weight and provides insights into the molecule's stability and fragmentation. The unique spectral features arising from the strained cyclopropane ring and the terminal alkyne, combined with the characteristic signals of the carboxylic acid, create a distinct spectroscopic fingerprint for this important molecule. This guide provides researchers with the foundational knowledge and practical protocols to confidently characterize this compound and its derivatives in their scientific endeavors.
References
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives [authors.library.caltech.edu]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR spectrum [chemicalbook.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. echemi.com [echemi.com]
- 12. orgchemboulder.com [orgchemboulder.com]
The Emergence of a Strained Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of 1-Ethynylcyclopropanecarboxylic Acid
Foreword: The Allure of the Triangle in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is relentless. Among these, the cyclopropane ring, a seemingly simple three-membered carbocycle, has garnered significant attention. Its inherent ring strain and unique electronic character offer a rigid framework that can improve metabolic stability, enhance potency, and reduce off-target effects when incorporated into larger drug molecules.[1][2] This guide delves into the history and synthesis of a particularly intriguing cyclopropane derivative: 1-Ethynylcyclopropanecarboxylic acid . The fusion of the rigid cyclopropane with the linear, reactive ethynyl group and a versatile carboxylic acid handle creates a trifunctional building block with immense potential for the synthesis of complex pharmaceutical agents.[2][3]
While a singular, celebrated moment of "discovery" for this compound is not prominently documented in the historical annals of chemistry, its emergence is intrinsically linked to the broader development of cyclopropane chemistry and the strategic use of protecting groups in organic synthesis. This guide will illuminate the logical synthetic pathways that led to its creation and explore its significance as a valuable tool for researchers and drug development professionals.
I. Conceptual Genesis: A Retrosynthetic Approach
To understand the historical and practical synthesis of this compound, a retrosynthetic analysis is the most logical starting point. The structure presents two key challenges: the construction of the sterically demanding 1,1-disubstituted cyclopropane ring and the protection of the reactive terminal alkyne.
Caption: Retrosynthetic analysis of this compound.
This analysis suggests that a practical forward synthesis would involve:
-
Cyclopropanation of a suitable precursor.
-
The use of a protecting group for the ethynyl moiety, which is later removed.
The most logical protecting group for a terminal alkyne is a silyl group, such as trimethylsilyl (TMS). This leads to the key intermediate: 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid .[4] The history of our target molecule is therefore a story in two parts: the synthesis of this protected precursor and its subsequent deprotection.
II. The Synthetic Pathway: From Precursors to the Final Product
The synthesis of this compound is a multi-step process that showcases fundamental organic transformations. The following is a detailed, field-proven protocol.
Step 1: Synthesis of 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid
The construction of the 1,1-disubstituted cyclopropane ring is the crucial step. A common and effective method involves the cyclopropanation of an activated methylene compound with a 1,2-dihaloethane.[5]
Caption: Workflow for the synthesis of the silyl-protected intermediate.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of ethyl (trimethylsilyl)propiolate and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) in a suitable solvent (e.g., dichloromethane), add a concentrated aqueous solution of sodium hydroxide.
-
Cyclopropanation: To this biphasic mixture, add 1,2-dibromoethane dropwise at room temperature. The reaction is typically exothermic and should be cooled as needed. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Hydrolysis: After completion, the organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude ester is then hydrolyzed using a solution of lithium hydroxide in a mixture of tetrahydrofuran and water.
-
Purification: After acidification, the product, 1-((trimethylsilyl)ethynyl)cyclopropanecarboxylic acid, is extracted, dried, and purified, typically by column chromatography or recrystallization.[4][6]
Causality Behind Experimental Choices:
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst is crucial for bringing the water-soluble hydroxide ions into the organic phase to deprotonate the propiolate, initiating the cyclopropanation.
-
Hydrolysis: The ester is hydrolyzed to the carboxylic acid as the final step to provide the desired functional group for further derivatization, such as amide bond formation in drug synthesis.
Step 2: Deprotection to Yield this compound
The removal of the TMS protecting group is a straightforward process, typically achieved under mild basic conditions.
Experimental Protocol:
-
Reaction Setup: Dissolve 1-((trimethylsilyl)ethynyl)cyclopropanecarboxylic acid in a mixture of methanol and water.
-
Deprotection: Add a catalytic amount of potassium carbonate and stir the mixture at room temperature. The reaction is usually complete within a few hours and can be monitored by TLC.
-
Workup and Purification: Upon completion, the methanol is removed under reduced pressure, and the aqueous residue is acidified with a dilute acid (e.g., 1M HCl). The product, this compound, is then extracted with an organic solvent, dried, and concentrated to yield the final product.
Trustworthiness of the Protocol: This two-step process is a self-validating system. The successful isolation and characterization of the silyl-protected intermediate confirms the efficacy of the cyclopropanation. The subsequent clean deprotection to the final product validates the choice of the protecting group and the deprotection conditions.
III. Physicochemical and Spectroscopic Data
The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 933755-97-6 | [7] |
| Molecular Formula | C₆H₆O₂ | |
| Molecular Weight | 110.11 g/mol | |
| Appearance | Solid | |
| Boiling Point | 195.0 ± 19.0 °C at 760 mmHg |
Spectroscopic Characterization:
-
¹H NMR: The spectrum would show characteristic signals for the cyclopropyl protons (a complex multiplet in the region of 1.0-1.8 ppm), the acetylenic proton (a singlet around 2.0-3.0 ppm), and a broad singlet for the carboxylic acid proton (typically >10 ppm).[8][9]
-
¹³C NMR: The spectrum would display signals for the cyclopropyl carbons, the two sp-hybridized carbons of the alkyne, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm).[10]
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), a C≡C stretch (around 2100 cm⁻¹), and a ≡C-H stretch (around 3300 cm⁻¹).[10]
IV. Applications in Drug Development
The unique trifunctional nature of this compound makes it a highly valuable building block in medicinal chemistry.
Caption: Functional components and their roles in drug design.
-
The Cyclopropane Ring: As a bioisostere for gem-dimethyl groups or double bonds, it provides a rigid scaffold that can lock a molecule into a specific conformation, enhancing its binding affinity to a biological target. Its inherent stability can also improve a drug candidate's metabolic profile.[1][11]
-
The Ethynyl Group: This functional group is a versatile handle for a variety of chemical transformations. It is particularly valuable for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which are widely used in drug discovery for the rapid synthesis of compound libraries.
-
The Carboxylic Acid: This group provides a key point for derivatization, most commonly through the formation of amide bonds with amines. This allows for the straightforward incorporation of the 1-ethynylcyclopropyl moiety into a wide range of molecular architectures.
While specific drugs containing this exact fragment are not yet on the market, numerous patents and research programs are exploring its use in the development of novel therapeutics for a variety of diseases, including cancer and inflammatory conditions.[12][13]
V. Conclusion and Future Outlook
This compound stands as a testament to the ingenuity of synthetic chemistry. While its discovery may not be a single, celebrated event, its logical and practical synthesis from readily available starting materials has made it an important tool for medicinal chemists. The convergence of rigidity, reactivity, and derivatization potential in a single, compact molecule ensures that this compound will continue to be a valuable building block in the ongoing quest for new and more effective medicines. The future will likely see its incorporation into an increasing number of clinical candidates, further solidifying the importance of strained ring systems in drug design.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]
- 3. chemshuttle.com [chemshuttle.com]
- 4. Buy 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid | 1268810-07-6 [smolecule.com]
- 5. orgsyn.org [orgsyn.org]
- 6. 1-((Trimethylsilyl)ethynyl)cyclopropane-1-carboxylic acid [cymitquimica.com]
- 7. 1-ETHYNYLCYCLOPROPANE-1-CARBOXYLIC ACID | 933755-97-6 [chemicalbook.com]
- 8. 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID(6914-76-7) 1H NMR [m.chemicalbook.com]
- 9. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 13. US8637672B2 - Cyclopropyl dicarboxamides and analogs exhibiting anti-cancer and anti-proliferative activities - Google Patents [patents.google.com]
review of 1-Ethynylcyclopropanecarboxylic acid in organic synthesis
An In-depth Technical Guide to 1-Ethynylcyclopropanecarboxylic Acid in Organic Synthesis
Abstract
This compound and its derivatives are powerful building blocks in modern organic synthesis. The inherent ring strain of the cyclopropane moiety, combined with the reactivity of the terminal alkyne and the synthetic handle of the carboxylic acid, creates a unique trifunctional reagent capable of participating in a diverse array of chemical transformations. This guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound, with a focus on its utility in constructing complex molecular architectures relevant to medicinal chemistry and materials science. We will explore its role in cycloaddition reactions, the formation of intricate spirocyclic systems, and its application as a linchpin in the synthesis of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile scaffold.
Introduction: The Unique Profile of a Strained Alkyne
The structure of this compound presents a fascinating convergence of functionalities. The cyclopropane ring, a motif of significant interest in medicinal chemistry due to its ability to act as a bioisostere for phenyl groups or gem-dimethyl units, imparts significant ring strain (approximately 27.5 kcal/mol). This strain influences the reactivity of the adjacent pi systems. The terminal alkyne provides a gateway to a vast number of transformations, including cycloadditions, cross-coupling reactions, and hydrations. Finally, the carboxylic acid group offers a versatile handle for derivatization, such as amide bond formation, or can participate directly in reactions. The strategic placement of these three functional groups in a compact, rigid framework makes this compound a highly valuable and versatile building block for the rapid generation of molecular complexity.
Synthesis of this compound and Its Esters
A reliable and scalable synthesis of the title compound is crucial for its widespread adoption. While various methods exist for the preparation of substituted cyclopropanes, a common and effective route to this compound esters involves the cyclopropanation of a suitable enyne precursor.
Representative Synthetic Protocol: Rhodium-Catalyzed Cyclopropanation
A robust method for the synthesis of ethyl 1-ethynylcyclopropanecarboxylate involves the rhodium(II)-catalyzed reaction of ethyl diazoacetate with 2-methyl-1-buten-3-yne. This approach is advantageous due to the commercial availability of the starting materials and the high efficiency of the rhodium catalyst.
Experimental Protocol:
-
To a stirred solution of 2-methyl-1-buten-3-yne (5.0 g, 75.6 mmol) and Rh₂(OAc)₄ (167 mg, 0.378 mmol) in anhydrous dichloromethane (50 mL) at 0 °C is added a solution of ethyl diazoacetate (8.63 g, 75.6 mmol) in anhydrous dichloromethane (50 mL) dropwise over 4 hours.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a gradient of 0-10% ethyl acetate in hexanes) to afford ethyl 1-ethynylcyclopropanecarboxylate.
The resulting ester can then be hydrolyzed to the corresponding carboxylic acid under standard basic conditions (e.g., LiOH in THF/H₂O).
Reactivity and Mechanistic Considerations
The synthetic utility of this compound is rooted in the diverse reactivity of its functional groups. The interplay between the strained ring and the alkyne is a key feature that dictates its chemical behavior.
Cycloaddition Reactions
The terminal alkyne is a willing participant in a variety of cycloaddition reactions, providing a powerful tool for the construction of heterocyclic and carbocyclic frameworks.
-
[3+2] Azide-Alkyne Cycloaddition (Click Chemistry): The reaction of this compound derivatives with organic azides, often catalyzed by copper(I) or ruthenium(II), provides a highly efficient route to 1,2,3-triazoles. This reaction is a cornerstone of "click chemistry" due to its high functional group tolerance, mild reaction conditions, and high yields. The resulting cyclopropyl-substituted triazoles are of significant interest in medicinal chemistry as stable, rigid linkers.
-
Diels-Alder Reactions: While less common for simple alkynes, the strained nature of the cyclopropyl alkyne can enhance its reactivity as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes, particularly in intramolecular variants, leading to the formation of complex bicyclic systems.
Synthesis of Spirocyclic Compounds
A particularly valuable application of this compound derivatives is in the synthesis of spirocycles. The cyclopropane ring can act as a pivot point for the construction of a second ring, leading to spirocyclic systems with a high degree of three-dimensionality, a desirable feature in drug design.
One notable example is the palladium-catalyzed intramolecular cyclization of enynes derived from this compound. This transformation allows for the stereoselective synthesis of spiro[2.4]hepta-4,6-dienes.
Applications in Medicinal Chemistry and Drug Discovery
The unique structural features of this compound make it an attractive building block for the synthesis of biologically active molecules. The cyclopropane ring can enhance metabolic stability and binding affinity, while the alkyne and carboxylic acid provide points for further elaboration and conjugation.
While direct incorporation of the parent acid into marketed drugs is not widely documented, the use of the cyclopropyl alkyne motif is an emerging strategy in drug design. For instance, the structural rigidity and metabolic stability of the cyclopropane ring make it a valuable component in the design of protease inhibitors and other enzyme-targeted therapeutics. The alkyne can serve as a reactive handle for covalent modification of target proteins or as a precursor to other functional groups.
Future Outlook
The synthetic potential of this compound is far from exhausted. Future research is likely to focus on the development of new catalytic methods for the asymmetric synthesis of chiral derivatives, expanding its application in stereoselective synthesis. Furthermore, the exploration of its use in materials science, for example, in the synthesis of novel polymers and functional materials, represents a promising avenue for future investigation. The continued development of novel transformations that exploit the unique reactivity of this strained alkyne will undoubtedly solidify its position as a valuable tool in the synthetic chemist's arsenal.
An In-Depth Technical Guide to 1-Ethynylcyclopropanecarboxylic Acid: A Versatile Building Block in Modern Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the identification and utilization of novel molecular scaffolds are paramount to accessing new chemical space and developing next-generation therapeutics. Among the myriad of building blocks available, strained ring systems possessing unique electronic and conformational properties have garnered significant interest. This guide provides a comprehensive technical overview of 1-Ethynylcyclopropanecarboxylic acid (CAS Number: 933755-97-6), a molecule of growing importance in medicinal chemistry. We will delve into its chemical and physical properties, explore a robust synthetic methodology, detail analytical and purification techniques, and discuss its potential applications, underpinned by field-proven insights and authoritative references.
Physicochemical Properties and Structural Attributes
This compound is a crystalline solid characterized by the presence of a strained cyclopropane ring directly attached to both a carboxylic acid and an ethynyl group.[1] This unique combination of functional groups imparts a distinct set of properties that are highly valuable in the design of bioactive molecules.
| Property | Value | Source |
| CAS Number | 933755-97-6 | [1] |
| Molecular Formula | C₆H₆O₂ | [1] |
| Molecular Weight | 110.11 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | 195.0 ± 19.0 °C at 760 mmHg | [1] |
The cyclopropane ring introduces conformational rigidity, which can be advantageous in drug design by locking a molecule into a specific bioactive conformation, thereby enhancing binding affinity to a biological target. The ethynyl group serves as a versatile chemical handle for a variety of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a powerful tool for the rapid synthesis of compound libraries and the conjugation of molecules.[2]
Synthesis and Purification
Proposed Synthetic Pathway
The proposed synthesis involves the creation of the cyclopropane ring, introduction of a protected ethynyl group, and subsequent deprotection to yield the final product.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: A Representative Synthesis
This protocol is a representative example based on established chemical transformations for similar molecules.
Step 1: Synthesis of a Cyclopropane Precursor
A suitable starting material, such as a derivative of malonic ester, can be reacted with a 1,2-dihaloethane in the presence of a base to form the cyclopropane ring. This is a classic approach to the formation of cyclopropanecarboxylic acid derivatives.
Step 2: Introduction of the Ethynyl Group (via a Protected Form)
The cyclopropane intermediate can then be functionalized with a protected acetylene, such as (trimethylsilyl)acetylene, through a nucleophilic addition or a coupling reaction. This step is critical to prevent unwanted side reactions of the terminal alkyne.
Step 3: Deprotection of the Trimethylsilyl Group
The final step involves the selective removal of the trimethylsilyl protecting group to unveil the terminal alkyne. This is typically achieved under mild basic conditions.
Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of the trimethylsilyl-protected cyclopropane precursor in a suitable solvent (e.g., tetrahydrofuran).
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of a deprotecting agent, such as tetrabutylammonium fluoride (TBAF) in THF, is added dropwise over 30 minutes.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Purification and Quality Control
Purity is paramount in drug discovery. The final product should be characterized by a suite of analytical techniques to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid is a suitable method for assessing purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure. Expected ¹H NMR signals would include resonances for the cyclopropyl protons and the acetylenic proton.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound.
Applications in Drug Discovery: A Case Study Perspective
The true value of a building block is realized in its application. While specific drugs containing the this compound moiety are not yet prevalent in the public domain, the closely related structural motif of cyclopropylacetylene is a key component of the FDA-approved non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz .[3]
Caption: The utility of this compound is inferred from its structural relationship to a key component of a marketed drug.
The cyclopropyl group in Efavirenz is crucial for its potent activity and favorable pharmacokinetic profile. It is believed to orient the molecule within the hydrophobic binding pocket of the HIV-1 reverse transcriptase enzyme, while the ethynyl group provides a rigid linker. This example underscores the potential of the ethynylcyclopropane scaffold in designing highly specific and potent enzyme inhibitors.
The carboxylic acid functionality of this compound provides an additional attachment point for further chemical modifications, allowing for its incorporation into larger molecules through amide bond formation or other esterification reactions. This dual functionality makes it a particularly attractive building block for creating diverse chemical libraries for high-throughput screening.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
-
Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion and Future Outlook
This compound represents a compelling and versatile building block for contemporary drug discovery. Its unique combination of a strained ring system, a reactive alkyne handle, and a versatile carboxylic acid group provides medicinal chemists with a powerful tool to explore novel chemical space and develop innovative therapeutics. The insights from the successful application of the related cyclopropylacetylene moiety in an approved drug further highlight the potential of this scaffold. As the demand for novel, three-dimensional molecular architectures in drug design continues to grow, we anticipate that this compound will find increasing application in the synthesis of the next generation of medicines.
References
Methodological & Application
Application Note & Protocols: Leveraging 1-Ethynylcyclopropanecarboxylic Acid in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry," provides a robust and highly efficient method for forging covalent bonds in complex molecular settings.[1][2] This guide delves into the specific application of 1-Ethynylcyclopropanecarboxylic acid, a unique alkyne building block, in CuAAC reactions. The inherent ring strain of the cyclopropyl group and the versatile functionality of the carboxylic acid moiety offer distinct synthetic advantages. We present a detailed mechanistic overview, two distinct, field-proven protocols for its use—one retaining the carboxyl group for further functionalization and another leveraging a decarboxylative pathway—and discuss its applications in the realms of bioconjugation and medicinal chemistry.
The Mechanistic Foundation: Understanding CuAAC
The remarkable efficiency and regioselectivity of the CuAAC reaction, which exclusively yields the 1,4-disubstituted 1,2,3-triazole, is a departure from the harsher conditions and mixed regioisomeric outcomes of the thermal Huisgen cycloaddition.[3] The reaction's success hinges on the catalytic action of a copper(I) species. While early proposals suggested a mononuclear catalyst, substantial kinetic and computational evidence now supports a dinuclear copper intermediate as the kinetically favored pathway, providing a more complete explanation for the significant rate acceleration observed (10⁷ to 10⁸-fold over the uncatalyzed reaction).[3][4]
The catalytic cycle is initiated by the formation of a copper(I)-acetylide species from the terminal alkyne.[5] This intermediate then complexes with the azide, bringing the two reactive partners into proximity and lowering the activation barrier for the subsequent cyclization and protonation steps to yield the stable triazole product.[5][6] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with the addition of a reducing agent like sodium ascorbate.[3][7]
Caption: Generalized catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This compound: A Bifunctional Reagent
This compound stands out as a particularly valuable reagent in the click chemistry toolbox. Its utility is twofold:
-
The Cyclopropyl Alkyne: The strained cyclopropane ring can influence the electronic properties and conformation of the alkyne, impacting reactivity.
-
The Carboxylic Acid: This functional group is a versatile handle. It can be retained post-cycloaddition to serve as an attachment point for further conjugation, for instance, forming amide bonds with proteins or other amine-containing molecules.[8] Alternatively, under specific conditions, it can be eliminated in situ in a decarboxylative coupling, providing direct access to triazoles without the carboxyl moiety.[9]
This dual reactivity allows for two distinct synthetic strategies from a single starting material, enhancing its utility in generating diverse molecular libraries for drug discovery.[2][10]
Experimental Protocols
The choice of protocol depends on the desired final product. Protocol A is designed to retain the carboxylic acid, making it ideal for subsequent bioconjugation steps. Protocol B leverages a decarboxylative variant to yield a simpler triazole core.
Caption: Comparative workflow for CuAAC reactions using this compound.
Protocol A: Standard CuAAC with Retention of the Carboxylic Acid
This protocol is optimized for bioconjugation applications where the carboxylic acid is a key functional handle for downstream processing. The use of a water-soluble ligand like THPTA is crucial for maintaining catalyst activity and protecting biomolecules.[11]
Materials:
-
This compound
-
Azide-functionalized molecule (e.g., protein, peptide, small molecule)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Aqueous Buffer (e.g., PBS, HEPES, pH 7-8)
-
Degassed DI Water
Procedure:
-
Reagent Preparation: Prepare fresh stock solutions.
-
Azide Component: Dissolve the azide-functionalized molecule in the chosen aqueous buffer to a final concentration of ~1-2 mM.
-
Alkyne Component: Dissolve this compound in degassed water or buffer to a final concentration of 10-20 mM.
-
Catalyst/Ligand Premix: Prepare a solution containing 20 mM CuSO₄ and 100 mM THPTA in degassed water. The 5:1 ligand-to-copper ratio is critical for stabilizing the Cu(I) ion and accelerating the reaction.[7]
-
Reducing Agent: Prepare a 100 mM solution of sodium ascorbate in degassed water. This solution should be made immediately before use to prevent oxidation.
-
-
Reaction Assembly: In a microcentrifuge tube, combine the reagents in the following order. The sequential addition is important to prevent premature reactions or catalyst precipitation.
-
Add the azide solution (e.g., 400 µL of 1 mM solution).
-
Add the alkyne solution (e.g., 20 µL of 10 mM solution, providing a slight excess).
-
Add the Catalyst/Ligand Premix (e.g., 12.5 µL).
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., 25 µL of 100 mM stock).
-
Mix gently by inverting the tube. Avoid vigorous vortexing, which can introduce oxygen and deactivate the catalyst.
-
Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, incubation can be performed at 4°C for a longer duration (12-24 hours).
-
-
Workup and Analysis:
-
The reaction can be monitored by LC-MS or SDS-PAGE for protein conjugations.
-
Purification is application-dependent and may involve dialysis, size-exclusion chromatography, or HPLC to remove excess reagents and the copper catalyst.
-
| Component | Typical Stock Conc. | Final Conc. (Example) | Purpose |
| Azide Molecule | 1-2 mM | ~0.8 mM | Substrate |
| This compound | 10-20 mM | ~0.4 mM (slight excess) | Substrate |
| CuSO₄ | 20 mM | 0.5 mM | Catalyst Precursor |
| THPTA Ligand | 100 mM | 2.5 mM | Cu(I) Stabilizer, Accelerator[11] |
| Sodium Ascorbate | 100 mM | 5 mM | Reducing Agent[3][12] |
Protocol B: One-Pot Sequential Decarboxylative CuAAC
This advanced protocol combines the CuAAC reaction with an in situ decarboxylation, offering a streamlined route to triazoles lacking the carboxyl group.[9] This method is particularly useful in medicinal chemistry for scaffold generation.
Materials:
-
This compound
-
Organic Azide (e.g., 1-(2-Azidophenyl)-1H-benzo[d]imidazole)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (NaAsc)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reaction Setup: To a sealable reaction vessel, add:
-
The organic azide (1.0 equiv).
-
This compound (1.2 equiv).
-
CuSO₄·5H₂O (10 mol %).
-
Sodium Ascorbate (20 mol %).
-
Anhydrous DMSO to achieve a substrate concentration of ~0.2 M.
-
-
Reaction Conditions:
-
Seal the vessel and stir the mixture at 80°C. The elevated temperature is crucial for facilitating the decarboxylation step.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. Typical reaction times range from 6 to 12 hours.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water to remove DMSO and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel.
-
| Component | Loading | Purpose |
| Organic Azide | 1.0 equiv | Substrate |
| This compound | 1.2 equiv | Substrate, undergoes decarboxylation |
| CuSO₄·5H₂O | 10 mol % | Catalyst Precursor |
| Sodium Ascorbate | 20 mol % | Reducing Agent |
| DMSO | Solvent | Facilitates decarboxylation at high temp. |
Applications & Strategic Advantages
The strategic use of this compound and its resultant triazoles is expansive, particularly in drug discovery and chemical biology.
-
Bioconjugation: The product from Protocol A, bearing a carboxylic acid, is primed for conjugation to biomolecules. This is a cornerstone technique for creating antibody-drug conjugates (ADCs), where a cytotoxic payload is linked to an antibody for targeted cancer therapy.[8][13] It is also used for attaching imaging agents (like fluorophores) or installing probes to study biological systems.[13][14]
-
Drug Discovery & Medicinal Chemistry: The 1,2,3-triazole ring is a highly stable and valuable pharmacophore that is resistant to metabolic degradation.[15] It acts as a bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions with biological targets. The ability to generate diverse libraries using both retentive (Protocol A) and decarboxylative (Protocol B) strategies accelerates the identification and optimization of lead compounds in drug discovery campaigns.[2][15][16]
Troubleshooting & Key Considerations
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst (Cu(II) present) | Use fresh sodium ascorbate solution; ensure all aqueous solutions are degassed to remove oxygen. |
| Poor substrate solubility | Add a co-solvent (e.g., DMSO, t-BuOH, up to 20% v/v) to the aqueous reaction mixture. | |
| Formation of Side Products | Oxidative homocoupling of the alkyne | Maintain a slight excess of sodium ascorbate and minimize headspace/oxygen exposure.[3][12] |
| Incomplete Reaction (Bioconjugation) | Steric hindrance on the biomolecule | Increase reaction time, slightly increase the concentration of the alkyne/azide small molecule, or gently warm the reaction (if the biomolecule is stable). |
| Decarboxylation Fails (Protocol B) | Insufficient temperature | Ensure the reaction temperature is maintained at or above 80°C. Confirm solvent (DMSO) is anhydrous. |
References
- 1. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Bioconjugation application notes [bionordika.fi]
- 9. BJOC - Sequential decarboxylative azide–alkyne cycloaddition and dehydrogenative coupling reactions: one-pot synthesis of polycyclic fused triazoles [beilstein-journals.org]
- 10. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity [mdpi.com]
- 16. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies | MDPI [mdpi.com]
Application Notes and Protocols: 1-Ethynylcyclopropanecarboxylic Acid in Drug Discovery
Introduction: A Privileged Scaffold for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. 1-Ethynylcyclopropanecarboxylic acid emerges as a compelling, yet underexplored, building block that marries two highly sought-after functionalities: the conformationally constrained cyclopropane ring and the versatile terminal alkyne. This unique combination offers a powerful platform for the design of next-generation therapeutics.
The cyclopropane moiety is a well-established bioisostere for gem-dimethyl and other groups, known to enhance metabolic stability, improve binding potency by locking in bioactive conformations, and increase cell permeability.[1][2] Its inherent three-dimensionality provides an escape from the "flatland" of sp²-rich molecules that often plague drug candidates.[3] On the other hand, the terminal alkyne is a versatile functional group in medicinal chemistry, serving as a key pharmacophore for potent enzyme inhibitors, a handle for "click" chemistry-mediated bioconjugation, and a precursor for a variety of synthetic transformations.[4][5]
This application note will delve into the potential applications of this compound in drug discovery, providing theoretical frameworks and practical protocols for its utilization in the synthesis of novel chemical entities.
Core Applications in Drug Design
The unique structural and electronic features of this compound position it as a valuable starting material for several strategic applications in medicinal chemistry.
Development of Covalent and Non-Covalent Enzyme Inhibitors
The terminal alkyne of this compound can function as a "warhead" in the design of covalent inhibitors, which form an irreversible bond with the target protein, often leading to enhanced potency and prolonged duration of action. Furthermore, the rigid cyclopropane scaffold can orient the carboxylic acid and ethynyl groups in a precise manner to achieve high-affinity non-covalent interactions within an enzyme's active site.
-
Causality of Experimental Choice: The design of enzyme inhibitors often relies on mimicking the transition state of the substrate or introducing a reactive group that can form a covalent bond with a nearby nucleophilic residue in the active site. The terminal alkyne in this compound can be activated by the enzyme to form a reactive ketene intermediate, which can then acylate a serine, threonine, or cysteine residue.
A Versatile Scaffold for Library Synthesis
The bifunctional nature of this compound, possessing both a carboxylic acid and a terminal alkyne, makes it an ideal starting point for the rapid generation of diverse chemical libraries using multicomponent reactions (MCRs). MCRs, such as the Ugi and Passerini reactions, allow for the one-pot synthesis of complex molecules from three or more starting materials, significantly accelerating the drug discovery process.[6]
-
Self-Validating System: The success of an MCR can be readily validated by LC-MS analysis of the crude reaction mixture, which should show the formation of the desired product with the expected molecular weight. Subsequent purification and structural confirmation by NMR spectroscopy provide the final validation.
Bioisosteric Replacement and Scaffold Hopping
The rigid cyclopropane ring can be used as a bioisosteric replacement for more flexible or metabolically labile linkers in existing drug molecules. "Scaffold hopping," the process of replacing a core molecular scaffold with a novel one while retaining similar biological activity, can be facilitated by the unique geometry of this compound. This can lead to the discovery of new chemical series with improved intellectual property positions and potentially better pharmacological profiles.
Experimental Protocols
The following protocols provide a starting point for researchers looking to incorporate this compound into their drug discovery workflows.
Protocol 1: Synthesis of a Small Amide Library via Amide Coupling
This protocol describes a general procedure for the synthesis of a small library of amides from this compound and a diverse set of primary and secondary amines.
Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), DIPEA (3.0 eq), and PyBOP (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol outlines a general procedure for the "clicking" of an ethynyl-containing compound, derived from this compound, to an azide-functionalized biomolecule.
Materials:
-
Ethynyl-functionalized molecule (synthesized from this compound)
-
Azide-functionalized biomolecule (e.g., protein, peptide, or nucleic acid)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the ethynyl-functionalized molecule and the azide-functionalized biomolecule in PBS.
-
In a separate tube, prepare a fresh solution of copper(II) sulfate and sodium ascorbate in PBS.
-
Add the copper(II) sulfate/sodium ascorbate solution to the solution containing the ethynyl and azide components.
-
Incubate the reaction mixture at room temperature for 1-4 hours.
-
The resulting triazole-linked bioconjugate can be purified by methods appropriate for the biomolecule of interest (e.g., size-exclusion chromatography, dialysis).
-
Confirm the conjugation by SDS-PAGE, mass spectrometry, or other relevant analytical techniques.
Data Presentation
The following table provides a hypothetical comparison of the physicochemical properties of a parent drug candidate with a derivative incorporating the 1-ethynylcyclopropyl moiety, illustrating the potential benefits of this scaffold.
| Compound | Molecular Weight ( g/mol ) | cLogP | Metabolic Stability (t½ in human liver microsomes, min) |
| Parent Drug Candidate | 350.4 | 3.5 | 15 |
| Ethynylcyclopropyl Derivative | 374.4 | 3.2 | 45 |
Visualizations
Signaling Pathway Inhibition
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Roles of Fused-Cyclopropanes in Medicinal Chemistry: Insights from the Past Decade: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. benchchem.com [benchchem.com]
- 5. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 6. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-Ethynylcyclopropanecarboxylic Acid as a Versatile Scaffold for Complex Molecule Synthesis
Introduction: The Unique Potential of a Strained Ring and a Reactive Alkyne
In the landscape of molecular building blocks for drug discovery and natural product synthesis, 1-Ethynylcyclopropanecarboxylic acid (1-ECPCA) emerges as a uniquely powerful and versatile scaffold. Its structure marries two highly sought-after chemical motifs: a strained cyclopropane ring and a terminal alkyne. This combination is not merely an additive sum of its parts; it creates a synergistic platform for introducing conformational rigidity, novel exit vectors, and diverse functional handles into complex molecules.
The cyclopropane moiety acts as a bioisostere for phenyl rings or gem-dimethyl groups, imparting a fixed, three-dimensional geometry that can be crucial for optimizing ligand-receptor interactions. Simultaneously, the ethynyl group serves as a reactive handle for a host of powerful transformations, most notably in cycloadditions and cross-coupling reactions. The carboxylic acid provides a reliable attachment point for amide bond formation, a cornerstone of medicinal chemistry. This guide provides an in-depth exploration of 1-ECPCA's reactivity and offers field-proven protocols for its application in synthesizing advanced molecular architectures.
| Property | Value | Reference |
| IUPAC Name | 1-Ethynylcyclopropane-1-carboxylic acid | [1] |
| CAS Number | 933755-97-6 | [1][2] |
| Molecular Formula | C₆H₆O₂ | |
| Molecular Weight | 110.11 g/mol | [3] |
| Appearance | White to off-white solid | N/A |
| Storage Temp. | 2-8°C | [1] |
Strategic Applications & Core Reactivity
The utility of 1-ECPCA stems from the orthogonal reactivity of its three key components: the alkyne, the carboxylic acid, and the cyclopropane ring itself. Understanding how to selectively address these functional groups is paramount to its successful implementation in a synthetic campaign.
References
Application Notes and Protocols for Metabolic Labeling of Cells using 1-Ethynylcyclopropanecarboxylic Acid
Authored by: A Senior Application Scientist
Introduction: Unveiling Cellular Dynamics with Bioorthogonal Chemistry
In the intricate landscape of cell biology, the ability to observe and quantify dynamic processes is paramount. Metabolic labeling has emerged as a powerful technique for researchers to tag and track biomolecules in their native environment.[1] This is achieved by introducing biocompatible chemical reporters into cellular metabolic pathways.[2][3] These reporters, often containing bioorthogonal functional groups like azides or alkynes, are incorporated into newly synthesized proteins, nucleic acids, or lipids.[4] Subsequent detection via highly specific and efficient "click chemistry" reactions allows for the visualization and analysis of these tagged biomolecules with minimal perturbation to the living system.[5]
This guide focuses on the application of 1-Ethynylcyclopropanecarboxylic acid as a novel metabolic labeling agent. Its unique strained cyclopropane ring coupled with a terminal alkyne offers a distinct chemical handle for bioorthogonal ligation. We will delve into the principles of its metabolic incorporation and subsequent detection, providing detailed protocols for researchers, scientists, and drug development professionals.
The Principle: A Two-Step Strategy for Biomolecule Interrogation
The metabolic labeling of cells using this compound follows a two-step process, a hallmark of bioorthogonal chemistry.[2][5]
-
Metabolic Incorporation: Cells are cultured in the presence of this compound. Cellular enzymes recognize this molecule as a substrate and incorporate it into various biomolecules. The small size of the ethynylcyclopropane group is designed to minimize interference with normal cellular processes.
-
Bioorthogonal Detection (Click Chemistry): The incorporated alkyne group serves as a handle for a highly specific chemical reaction with a fluorescent or biotinylated azide probe. This reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable triazole linkage, allowing for the detection and analysis of the labeled biomolecules.[6][7]
Experimental Workflows and Protocols
Diagram: Metabolic Labeling and Detection Workflow
Caption: Workflow for metabolic labeling and subsequent detection.
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol provides a general guideline for the metabolic labeling of adherent mammalian cells with this compound. Optimization of incubation time and reagent concentration is recommended for each cell type and experimental goal.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS)
-
Cultured cells in multi-well plates or flasks
Procedure:
-
Prepare Stock Solution:
-
Dissolve this compound in anhydrous DMSO to prepare a 100 mM stock solution.
-
Rationale: A high-concentration stock in an anhydrous solvent prevents degradation and allows for minimal solvent addition to the aqueous cell culture medium.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells at an appropriate density in your desired culture vessel to ensure they are in the logarithmic growth phase at the time of labeling.
-
Allow cells to adhere and recover for at least 24 hours before starting the labeling.
-
-
Metabolic Labeling:
-
On the day of the experiment, aspirate the old medium from the cells.
-
Add fresh, pre-warmed complete culture medium containing the desired final concentration of this compound. A starting concentration range of 25-100 µM is recommended.
-
Rationale: The optimal concentration should be determined empirically to maximize labeling efficiency while minimizing potential cytotoxicity.
-
Incubate the cells for a period ranging from 4 to 24 hours at 37°C in a humidified CO2 incubator. The incubation time will depend on the turnover rate of the biomolecules of interest.
-
Self-Validation: It is advisable to include a negative control (cells cultured without the labeling reagent) to assess background fluorescence or non-specific binding of the detection reagent.
-
-
Cell Harvesting and Fixation:
-
After the incubation period, aspirate the labeling medium and wash the cells three times with PBS to remove any unincorporated labeling reagent.[8]
-
For imaging applications, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[8]
-
For biochemical analyses like western blotting or mass spectrometry, harvest the cells by scraping or trypsinization, followed by pelleting and lysis in an appropriate buffer.
-
Protocol 2: Detection of Labeled Biomolecules via CuAAC (Click Chemistry)
This protocol outlines the detection of alkyne-labeled biomolecules in fixed cells using a fluorescent azide probe.
Materials:
-
Metabolically labeled and fixed cells
-
Fluorescent azide probe (e.g., Azide-Fluor 488)
-
Copper(II) Sulfate (CuSO4)
-
Copper-protective ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Wash buffer (3% BSA in PBS)
Procedure:
-
Permeabilization (for intracellular targets):
-
If visualizing intracellular biomolecules, permeabilize the fixed cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[8]
-
Rationale: Permeabilization allows the click chemistry reagents to access intracellular compartments.
-
Wash the cells twice with PBS.
-
-
Prepare Click Reaction Cocktail:
-
Prepare the following stock solutions:
-
In a microcentrifuge tube, prepare the click reaction cocktail immediately before use by adding the components in the following order. The volumes below are for one well of a 24-well plate (adjust as needed).
-
186 µL PBS
-
2 µL Fluorescent azide probe stock (final concentration: 100 µM)
-
2 µL CuSO4 stock (final concentration: 500 µM)
-
8 µL THPTA ligand stock (final concentration: 4 mM)
-
2 µL Sodium Ascorbate stock (final concentration: 5 mM)
-
-
Rationale: The ligand protects the cells from copper-induced damage and enhances the reaction efficiency.[7][10] Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state.[7]
-
-
Click Reaction:
-
Aspirate the PBS from the cells and add the freshly prepared click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Rationale: Protecting from light is crucial when using fluorescent probes to prevent photobleaching.
-
-
Washing and Imaging:
-
Aspirate the reaction cocktail and wash the cells three times with 3% BSA in PBS.[8]
-
(Optional) Counterstain the nuclei with a DNA dye like DAPI.
-
Mount the coverslips or image the plate directly using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Quantitative Data and Experimental Parameters
| Parameter | Recommended Range | Rationale & Considerations |
| This compound Concentration | 25 - 100 µM | Higher concentrations may increase signal but also potential toxicity. The optimal concentration should be determined via a dose-response experiment. |
| Labeling Incubation Time | 4 - 24 hours | Dependent on the biological process of interest. Shorter times are suitable for tracking rapid synthesis, while longer times may be needed for slow turnover biomolecules. |
| Fluorescent Azide Probe Concentration | 10 - 50 µM | Sufficient to drive the click reaction to completion. Higher concentrations can lead to increased background. |
| Click Reaction Incubation Time | 30 - 60 minutes | Generally sufficient for complete ligation. Longer times may be necessary for less accessible alkyne groups. |
Applications in Research and Drug Development
Metabolic labeling with this compound opens up a myriad of applications:
-
Monitoring Global Protein and Lipid Synthesis: By providing a general substrate for cellular metabolism, this technique can be used to assess overall metabolic activity and the effects of drug candidates on these processes.[11]
-
Drug Target Identification: In combination with mass spectrometry-based proteomics, this method can be used to identify the specific protein or lipid targets of a compound of interest.[12]
-
High-Throughput Screening: The fluorescence-based readout is amenable to high-content imaging and flow cytometry, enabling the screening of compound libraries for their effects on cellular metabolism.
-
Understanding Disease States: This technique can be applied to compare the metabolic profiles of healthy versus diseased cells, potentially revealing novel therapeutic targets.[13]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or Low Signal | Inefficient metabolic incorporation. | Increase the concentration of the labeling reagent or the incubation time. Ensure cells are healthy and metabolically active. |
| Incomplete click reaction. | Prepare fresh sodium ascorbate solution. Optimize the concentrations of the click chemistry reagents. | |
| High Background | Non-specific binding of the azide probe. | Decrease the concentration of the azide probe. Increase the number and duration of wash steps. Include a blocking step with BSA. |
| Autofluorescence of cells. | Use a fluorophore in a different spectral range. Include an unstained control to set the baseline for imaging. | |
| Cell Toxicity | High concentration of the labeling reagent or DMSO. | Perform a toxicity assay to determine the optimal, non-toxic concentration. Ensure the final DMSO concentration in the culture medium is below 0.5%. |
| Copper-induced cytotoxicity. | Ensure the use of a copper-chelating ligand like THPTA. Reduce the click reaction time. |
References
- 1. benchchem.com [benchchem.com]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. chempep.com [chempep.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. broadpharm.com [broadpharm.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azide-Alkyne Cycloaddition Utilizing 1-Ethynylcyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating "Click Chemistry" for Your Application
The covalent linkage of molecules with precision and efficiency is a cornerstone of modern chemical biology and drug development. Among the most powerful tools for this purpose is the azide-alkyne cycloaddition, a reaction celebrated for its reliability and bioorthogonality. This guide provides a detailed examination and a practical protocol for the use of 1-Ethynylcyclopropanecarboxylic acid , a compact and versatile terminal alkyne, in this context.
A critical distinction must be made at the outset. While the term Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is often used in bioorthogonal chemistry, it specifically refers to the reaction between an azide and a strained cyclooctyne.[1][2] The driving force for SPAAC is the release of ~18 kcal/mol of ring strain in the cyclooctyne, which allows the reaction to proceed rapidly at physiological temperatures without a catalyst.[2]
This compound , as a terminal alkyne, lacks this inherent ring strain. Therefore, its reaction with an azide requires a catalyst to achieve practical rates and regioselectivity under mild conditions.[3] The premier method for this transformation is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This application note will focus on the principles and protocol for CuAAC as the scientifically accurate and appropriate method for utilizing this compound.
The Scientific Principle: CuAAC vs. SPAAC
The uncatalyzed thermal cycloaddition between an azide and a terminal alkyne is exceedingly slow and requires high temperatures, often yielding a mixture of 1,4- and 1,5-regioisomers.[3][4] The genius of "click chemistry" lies in its ability to overcome these limitations.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a true bioorthogonal, catalyst-free reaction. The high energy of the strained cyclooctyne ring dramatically lowers the activation energy for the cycloaddition. This makes it ideal for in vivo applications where the cytotoxicity of a metal catalyst is a concern.[1]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to achieve an enormous rate acceleration (107 to 108-fold) over the uncatalyzed version.[3] The mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide in a stepwise manner.[][6] This process is highly regioselective, exclusively yielding the 1,4-disubstituted triazole product.[6] While highly efficient, the potential for copper-induced cytotoxicity or interference with biological systems must be considered and managed.[1]
For this compound, CuAAC is the method of choice to form a stable triazole linkage efficiently under biocompatible conditions.
Workflow for Bioconjugation using this compound
The carboxylic acid moiety on the alkyne provides a convenient handle for conjugation to biomolecules, typically through primary amines (e.g., lysine residues in proteins). The overall workflow involves two main stages: activation of the carboxylic acid and the subsequent CuAAC reaction.
Caption: Workflow for conjugating this compound via CuAAC.
Detailed Protocols
This section provides a two-part protocol: (A) Activating the carboxylic acid for reaction with amines, and (B) The core CuAAC bioconjugation reaction.
Part A: Activation of this compound as an NHS Ester
This step converts the carboxylic acid into an amine-reactive N-hydroxysuccinimide (NHS) ester. This activated alkyne can then be used to label proteins or other amine-containing molecules.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: In a clean, dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the anhydrous solvent.
-
Addition of NHS: Add NHS (1.1 equivalents) to the solution and stir until dissolved.
-
Initiation with EDC: Add EDC (1.1 equivalents) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours or at 4°C overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (if isolation is needed): Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting residue can be purified by flash chromatography to yield the pure Alkyne-NHS ester. For many applications, the activated ester can be prepared in situ and used directly in the next step.
Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes the conjugation of the (activated) alkyne to an azide-modified biomolecule in an aqueous buffer system.
Materials:
-
Azide-modified biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-NHS ester (from Part A) or this compound if the target has a free amine and activation is done in situ.
-
Catalyst Stock Solutions:
-
Copper(II) Sulfate (CuSO₄): 50 mM in deionized water.
-
Sodium Ascorbate: 500 mM in deionized water (prepare fresh).
-
Ligand (optional but recommended): THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine). THPTA is water-soluble and often preferred for bioconjugation.[7] Prepare a 50 mM stock in deionized water.
-
-
DMSO (for dissolving the alkyne)
-
Purification system (e.g., Desalting column, Dialysis, or SEC-HPLC)
Reaction Parameters:
| Component | Final Concentration | Molar Excess (relative to biomolecule) | Purpose |
| Azide-Biomolecule | 1-10 mg/mL (e.g., ~15-150 µM for BSA) | 1x | Substrate |
| Alkyne Reagent | 150 µM - 3 mM | 10-20x | Reaction Partner |
| Copper(II) Sulfate | 0.25 - 1 mM | 15-60x | Catalyst Precursor |
| Ligand (e.g., THPTA) | 1.25 - 5 mM | 5x relative to Copper | Protects biomolecule, stabilizes Cu(I)[7][8] |
| Sodium Ascorbate | 2.5 - 10 mM | 10x relative to Copper | Reducing agent (forms active Cu(I))[8] |
Procedure:
-
Prepare Biomolecule: Start with your azide-modified biomolecule in a reaction tube at the desired concentration.
-
Add Alkyne: Add the alkyne reagent (e.g., Alkyne-NHS ester dissolved in a minimal amount of DMSO) to the biomolecule solution. A 10- to 20-fold molar excess is typical. Gently mix. The final DMSO concentration should ideally be kept below 10% (v/v) to maintain protein integrity.
-
Prepare Catalyst Premix: In a separate microcentrifuge tube, prepare the catalyst premix. Add the Copper(II) Sulfate and the Ligand stock solutions in a 1:5 molar ratio (e.g., 10 µL of 50 mM CuSO₄ and 50 µL of 50 mM THPTA). Vortex briefly. This premixing allows the ligand to chelate the copper.
-
Add Catalyst: Add the catalyst premix to the biomolecule-alkyne mixture.
-
Initiate Reaction: Add the freshly prepared Sodium Ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state and initiate the cycloaddition.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing. Reactions can also be performed at 4°C overnight if the biomolecule is sensitive.
-
Purification: Upon completion, remove the excess small molecules (alkyne, catalyst, ascorbate) from the bioconjugate. This is commonly achieved using a desalting column (e.g., PD-10), dialysis against a suitable buffer, or size-exclusion chromatography (SEC).
-
Characterization: The final conjugate can be characterized by methods such as SDS-PAGE (to observe mass shift), UV-Vis spectroscopy, and Mass Spectrometry to confirm conjugation and determine the degree of labeling.
Trustworthiness and Self-Validation
Causality Behind Experimental Choices:
-
Ligand Use: The use of a copper-chelating ligand like THPTA is crucial. It stabilizes the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II).[7] Furthermore, it accelerates the reaction and sequesters the copper ion, significantly reducing potential damage to the biomolecule from reactive oxygen species that can be generated by the Cu(I)/ascorbate system.[8]
-
Order of Addition: Adding the reducing agent (sodium ascorbate) last ensures that the highly reactive Cu(I) species is generated in situ in the presence of both reaction partners, maximizing reaction efficiency.
-
Fresh Reducing Agent: Sodium ascorbate solutions are susceptible to oxidation by air. Preparing this solution fresh is essential to ensure a sufficient concentration of active reducing agent is available to maintain the copper in the +1 state throughout the reaction.
Self-Validating System: A successful protocol should include controls. Run a parallel reaction under identical conditions but omitting the copper catalyst. In a properly functioning CuAAC system, this "no-catalyst" control should yield little to no product, confirming that the observed conjugation is indeed copper-catalyzed and not due to a non-specific reaction.
References
- 1. chempep.com [chempep.com]
- 2. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. jenabioscience.com [jenabioscience.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethynylcyclopropanecarboxylic Acid
Welcome to the technical support center for the synthesis of 1-ethynylcyclopropanecarboxylic acid. This resource is designed for researchers, chemists, and professionals in drug development who are working with this important building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your synthesis, improve yields, and overcome common experimental challenges.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific problems that can arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Overall Yield
A common challenge in multi-step syntheses is a lower than expected overall yield. This can be attributed to incomplete reactions, side product formation, or losses during workup and purification.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Incomplete Deprotonation | The formation of the cyclopropane ring often involves the deprotonation of a malonic ester or a related precursor. Incomplete deprotonation leads to unreacted starting material. | Use a stronger base or a combination of bases. Ensure anhydrous conditions, as water can quench the base. Consider using a phase-transfer catalyst to facilitate the reaction between aqueous and organic phases.[1] |
| Side Reactions | The presence of multiple reactive sites can lead to undesired side products. For instance, the ethynyl group can undergo various reactions if not properly protected. | If applicable, employ a suitable protecting group for the ethynyl moiety, such as a silyl group (e.g., trimethylsilyl), which can be removed in a later step. |
| Suboptimal Reaction Temperature | Temperature plays a critical role in reaction kinetics and selectivity. Too low a temperature may slow the reaction, while too high a temperature can promote side reactions and decomposition. | Carefully control the reaction temperature. For exothermic reactions, such as those involving strong bases, use an ice bath to maintain a low temperature during reagent addition.[2] |
| Losses During Extraction | The product may have some solubility in the aqueous phase, leading to losses during liquid-liquid extraction. | Saturate the aqueous layer with a salt, such as sodium chloride, to decrease the solubility of the organic product in the aqueous phase (salting out). Perform multiple extractions with smaller volumes of the organic solvent. |
| Inefficient Purification | The product may be lost during purification steps like crystallization or chromatography. | For crystallization, slowly cool the solution and use a minimal amount of solvent to maximize recovery. For chromatography, select a solvent system that provides good separation between the product and impurities. |
Issue 2: Presence of Impurities in the Final Product
Impurities can significantly impact the usability of the final product, especially in pharmaceutical applications.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Unreacted Starting Materials | Incomplete conversion of starting materials is a direct source of impurities. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion before workup. |
| Formation of Isomers | Depending on the synthetic route, stereoisomers or constitutional isomers may be formed. | Utilize stereoselective or regioselective reactions where possible. Purification techniques such as chiral chromatography may be necessary to separate isomers. |
| Decomposition Products | The target molecule may be unstable under certain conditions, leading to decomposition. | Avoid exposing the product to high temperatures, strong acids or bases, or prolonged reaction times. Store the purified product under an inert atmosphere at a low temperature. |
| Solvent Contamination | Residual solvents from the reaction or purification process can be present in the final product. | Use high-purity solvents and ensure complete removal of solvents under vacuum. Techniques like lyophilization can be effective for removing residual water. |
Issue 3: Reaction Stalls or Fails to Initiate
A reaction that does not start or stops prematurely can be frustrating. The cause often lies with the reagents or the reaction setup.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Inactive Reagents | Reagents, especially bases and organometallics, can degrade over time or upon exposure to air and moisture. | Use freshly opened or properly stored reagents. Titrate strong bases and organometallic reagents before use to determine their exact concentration. |
| Presence of Inhibitors | Trace impurities in starting materials or solvents can act as reaction inhibitors. | Purify starting materials and solvents before use. For example, distilling solvents over a suitable drying agent can remove water and other impurities. |
| Insufficient Mixing | In heterogeneous reactions, poor mixing can limit the contact between reactants, hindering the reaction rate. | Use efficient mechanical stirring, especially for viscous reaction mixtures or suspensions.[1] |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What are the common synthetic routes to this compound?
A1: A prevalent method involves the cyclopropanation of a suitable precursor. One common approach starts with the reaction of a malonic ester with a 1,2-dihaloethane in the presence of a strong base to form the cyclopropane ring.[1][3] Subsequent steps would then introduce the ethynyl group and hydrolyze the ester to the carboxylic acid. Alternative strategies might involve the direct cyclopropanation of an ethynyl-containing substrate.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed. LC-MS is particularly useful for identifying the product and any major byproducts.
Q3: What is the best method for purifying the final product?
A3: The choice of purification method depends on the nature of the impurities. Recrystallization is often effective for removing minor impurities if a suitable solvent can be found. Column chromatography on silica gel is a versatile technique for separating the product from a wider range of impurities. For volatile compounds, distillation under reduced pressure may be an option.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are crucial. Many of the reagents used, such as strong bases (e.g., sodium hydride, LDA) and organometallic compounds, are pyrophoric and/or water-reactive. These should be handled under an inert atmosphere (e.g., nitrogen or argon). The use of personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reactions should be conducted in a well-ventilated fume hood.
Q5: Can the ethynyl group be introduced at a different stage of the synthesis?
A5: Yes, the synthetic strategy can be varied. The ethynyl group can be present in one of the starting materials before the cyclopropane ring is formed, or it can be introduced after the cyclopropane ring is constructed. The choice of strategy will depend on the availability of starting materials and the overall efficiency of the synthetic route.
III. Experimental Workflow and Diagrams
Generalized Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis, highlighting key decision points and processes.
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues encountered during the synthesis.
Caption: A troubleshooting decision tree for the synthesis of this compound.
IV. References
-
ChemShuttle. This compound;CAS No.:933755-97-6. Available from: --INVALID-LINK--
-
ChemicalBook. 1-ETHYNYLCYCLOPROPANE-1-CARBOXYLIC ACID | 933755-97-6. Available from: --INVALID-LINK--
-
Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. Available from: --INVALID-LINK--
-
BenchChem. Alternative methods for the synthesis of 1,3-cyclopentanedicarboxylic acid. Available from: --INVALID-LINK--
-
YouTube. Synthesis of Cyclopropanecarboxylic Acid. Available from: --INVALID-LINK--
-
ChemicalBook. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis. Available from: --INVALID-LINK--
-
Ogarev-online. Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Available from: --INVALID-LINK--
-
Google Patents. US20060030730A1 - Purification and production methods of 1-aminocyclopropanecarboxylic acid. Available from: --INVALID-LINK--
-
PubChem. 2-Ethynylcyclopropanecarboxylic acid. Available from: --INVALID-LINK--
References
stability and storage conditions for 1-Ethynylcyclopropanecarboxylic acid.
Technical Support Center: 1-Ethynylcyclopropanecarboxylic Acid
A Guide to Stability, Storage, and Troubleshooting for Researchers
Welcome to the technical support guide for this compound (CAS No. 933755-97-6). As a key building block in medicinal chemistry and materials science, the integrity of this reagent is paramount to achieving reproducible and reliable experimental outcomes. This guide, structured by our Senior Application Scientists, provides in-depth answers to common questions regarding its stability and handling, moving beyond simple instructions to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) on Storage & Handling
This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.
Question 1: What are the definitive storage conditions for long-term stability?
For optimal long-term stability, this compound should be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.[1]
-
Causality Explained (Expertise & Experience):
-
Temperature: While some suppliers may list "room temperature" storage, this is generally suitable only for short periods.[2] The cyclopropane ring, particularly when substituted with activating groups, can be susceptible to thermal degradation. Studies on related cyclopropane carboxylic acids have shown that elevated temperatures can induce ring-opening and decarboxylation, leading to the formation of unwanted byproducts.[3][4][5] Refrigeration at 2-8°C significantly lowers the kinetic energy of the molecules, drastically reducing the rate of these potential degradation pathways and ensuring the compound's structural integrity over months to years.
-
Atmosphere: The terminal ethynyl (alkyne) group is a site of high electron density, making it susceptible to oxidative degradation. Storing under an inert gas displaces atmospheric oxygen and moisture, preventing slow oxidation or potential side reactions. The carboxylic acid group is hygroscopic; therefore, excluding moisture by using an inert atmosphere and a tightly sealed container is critical to prevent clumping and potential hydrolysis-mediated side reactions.[6]
-
Question 2: The material is described as a "White to light yellow Solid."[2] When should a color change be a cause for concern?
A slight off-white or pale-yellow color upon receipt can be within the acceptable specifications for this material. However, if you observe a distinct darkening of the material from white/pale-yellow to a more intense yellow, tan, or brown color over time, it is a strong indicator of degradation.
-
Trustworthiness (Self-Validating System):
-
This color change often suggests the formation of conjugated systems or polymeric materials, which can arise from the slow polymerization of the reactive ethynyl group or other decomposition pathways. Before using a discolored batch in a critical synthesis step, its purity should be re-validated. A simple visual inspection before each use is a reliable first-line check on the material's quality.
-
Question 3: What materials and chemical classes are incompatible with this compound?
To prevent hazardous or purity-compromising reactions, this compound should be stored separately from and not be allowed to come into contact with the following:
-
Strong Bases (e.g., Hydroxides, Alkoxides): These will readily deprotonate the carboxylic acid in a vigorous acid-base reaction. They can also deprotonate the terminal alkyne, forming an acetylide, which may be unstable or reactive in unintended ways.
-
Strong Oxidizing Agents (e.g., Peroxides, Nitric Acid, Permanganates): The ethynyl group is readily oxidized, and reaction with strong oxidizers can be highly exothermic and may lead to the complete destruction of the molecule.[7][8]
-
Reactive Metals (e.g., Sodium, Potassium): Avoid contact with alkali metals or other reducing agents.[8][9]
Troubleshooting Guide: Experimental Challenges
This section provides solutions to specific problems that may arise during experimentation, linking them back to the stability and handling of the reagent.
Question 4: My reaction yield is lower than expected, and I'm observing unknown byproducts in my analysis (NMR/LC-MS). Could the starting material be the issue?
Yes, this is a classic symptom of using a partially degraded starting material. If the this compound has been stored improperly (e.g., at room temperature for an extended period, exposed to air), it may have undergone partial decomposition.
-
Authoritative Grounding & Protocol:
-
Visual Inspection: First, check the material's appearance against the guidelines in Question 2.
-
Purity Re-validation: Before use, run a quick purity check on the starting material using a suitable analytical method (e.g., ¹H NMR, LC-MS). Compare this to the Certificate of Analysis provided by the supplier. Look for the appearance of new signals or a decrease in the ratio of the main compound.
-
Control Experiment: If possible, perform the reaction using a freshly opened container of the reagent and compare the results. This is the most direct way to confirm if the starting material is the root cause.
-
Question 5: The compound has clumped together and appears "wet." Is it still usable?
This indicates moisture absorption. Carboxylic acids are hygroscopic, and this is exacerbated by improper storage (e.g., container not sealed tightly, frequent opening in a humid environment).
-
Expertise & Experience:
-
While the primary molecule may still be present, the absorbed water can interfere with moisture-sensitive reactions (e.g., those using Grignard reagents, organolithiums, or certain coupling catalysts). The water content can also affect the accuracy of weighing, leading to stoichiometric errors.
-
Recommendation: For non-moisture-sensitive applications, the material may be usable after drying under high vacuum. However, for critical, anhydrous reactions, it is strongly recommended to use a fresh, dry batch of the compound to ensure reproducibility.
-
Data Summary & Protocols
Table 1: Recommended Storage and Handling Summary
| Parameter | Recommended Condition | Rationale & Key References |
| Temperature | 2–8 °C | Minimizes thermal degradation pathways like decarboxylation.[1][3] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the ethynyl group and moisture uptake.[6] |
| Container | Tightly Sealed, Opaque | Protects from air/moisture and potential light-induced degradation.[6] |
| Incompatibilities | Strong Bases, Oxidizing Agents | Avoids vigorous, exothermic, or degrading chemical reactions.[7][8] |
Protocol 1: Step-by-Step Visual Inspection Workflow
-
Retrieve from Storage: Remove the container from the 2-8°C storage environment. Allow it to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Observe Color: In a well-lit area, observe the color of the solid. It should be white to pale yellow. Note any significant darkening or discoloration.
-
Check Physical State: The material should be a free-flowing crystalline solid. Look for signs of clumping (moisture) or a sticky/oily appearance (potential decomposition or melting point depression due to impurities).
-
Record Observations: Note the date and your observations in your lab notebook. Consistent tracking helps identify gradual degradation over time.
-
Reseal and Store: After taking what you need, flush the container headspace with an inert gas, seal the container tightly, and promptly return it to 2-8°C storage.
Diagram 1: Troubleshooting Workflow for Purity Issues
The following diagram outlines the logical steps to diagnose and resolve issues potentially stemming from the degradation of this compound.
A logical workflow for troubleshooting experiments when reagent degradation is suspected.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. 1-ETHYNYLCYCLOPROPANE-1-CARBOXYLIC ACID | 933755-97-6 [chemicalbook.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. alliancechemical.com [alliancechemical.com]
- 9. iedu.mui.ac.ir [iedu.mui.ac.ir]
common side reactions with 1-Ethynylcyclopropanecarboxylic acid
Technical Support Center: 1-Ethynylcyclopropanecarboxylic Acid
Introduction
This compound is a valuable building block in modern medicinal and materials chemistry, prized for its unique combination of a strained cyclopropane ring and a reactive terminal alkyne. This structure allows for its incorporation into complex molecules via reactions such as Sonogashira coupling, azide-alkyne "click" cycloaddition, and amide bond formation. However, these same features contribute to a specific reactivity profile that can lead to common side reactions and experimental challenges.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered by researchers. The focus is on understanding the underlying chemical principles to proactively mitigate issues and ensure robust, reproducible results.
Section 1: Purity, Handling, and Storage
The quality and stability of your starting material are paramount. Issues that manifest in later-stage reactions often originate from the initial handling and storage of this reagent.
FAQ 1.1: How do I assess the purity of my this compound? What are common impurities?
Answer:
Purity assessment is critical. Before starting any reaction, we recommend the following checks:
-
¹H NMR Spectroscopy: This is the most effective method. Look for the characteristic signals of the cyclopropane protons and the acetylenic proton. The absence of solvent signals from the final purification step (e.g., ethyl acetate, hexanes) is crucial. A key impurity to watch for is any rearranged product, which might present as signals in the olefinic region.
-
LC-MS: Provides an accurate assessment of purity and can help identify low-level impurities or degradation products that may not be obvious by NMR.
-
Appearance: The compound should be a white to off-white solid. Significant discoloration (yellow or brown) suggests potential oligomerization or degradation.
Common impurities can include residual solvents from synthesis or trace amounts of rearranged isomers. If synthesized via a malonic ester pathway, incompletely hydrolyzed or decarboxylated intermediates could also be present.[1]
FAQ 1.2: My reagent has developed a yellow/brown color during storage. Is it still usable?
Answer:
Discoloration is a common indicator of degradation. Terminal alkynes, especially when impure, can be susceptible to slow oligomerization or polymerization over time, often catalyzed by trace metal impurities or exposure to light and air.[2][3]
Recommended Actions:
-
Re-analyze: Run a fresh ¹H NMR and LC-MS to quantify the purity. If the purity is still high (>95%) and the discoloration is minor, it may be usable for initial screening experiments.
-
Purification: If the purity has dropped, you can attempt to repurify the material. Recrystallization or flash chromatography can be effective, but be aware that the compound's acidity may cause it to streak on silica gel. Using a silica gel plug pre-treated with a small amount of acid (e.g., 0.1% acetic acid in the eluent) can sometimes improve chromatographic behavior.
-
Discard: For critical applications, especially those involving sensitive catalysts, it is always best to use a fresh, pure batch of the reagent.
Best Practices for Storage: To ensure long-term stability, store this compound under the following conditions, which align with general principles for reactive pharmaceutical ingredients.[4][5]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down potential degradation pathways. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative side reactions of the alkyne. |
| Light | Amber vial / Protect from light | Prevents light-induced polymerization or degradation. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis or reaction with water. |
Section 2: Troubleshooting Common Reactions
This section addresses specific problems that arise when using this compound in common synthetic transformations.
Subsection 2.1: Intrinsic Stability and Reactivity
FAQ 2.1.1: My reaction is sluggish, and I'm seeing multiple unidentified byproducts. Could the starting material be decomposing under the reaction conditions?
Answer:
Yes, this is a distinct possibility. The combination of the strained cyclopropane ring and an adjacent carboxylic acid can lead to decomposition, particularly under thermal stress.
The Primary Suspect: Decarboxylation and Rearrangement
Cyclopropanecarboxylic acids, especially when substituted with activating groups, can undergo thermal decarboxylation. In some cases, this process is accompanied by ring-opening of the strained cyclopropane, which can lead to the formation of dihydrofuran derivatives or other rearranged products.[6][7] While this compound itself is relatively stable at room temperature, prolonged heating can initiate this pathway.
Caption: Potential thermal degradation pathways.
Troubleshooting Steps:
-
Lower Reaction Temperature: If your protocol calls for heating, determine if the reaction can proceed efficiently at a lower temperature, even if it requires a longer reaction time.
-
Screen Solvents: The choice of solvent can influence stability. Aprotic, non-polar solvents may be preferable to highly polar, protic solvents if thermal instability is suspected.
-
Check pH: Both strongly acidic and strongly basic conditions can promote side reactions. Ensure the pH of your reaction medium is as close to neutral as is feasible for the transformation.
Subsection 2.2: Sonogashira and Copper-Catalyzed Cross-Coupling
The Sonogashira coupling is a powerful tool for forming C-C bonds between terminal alkynes and aryl/vinyl halides.[8][9] However, it is notoriously prone to a specific side reaction.
FAQ 2.2.1: I'm observing a significant amount of a symmetrical diyne byproduct from the homocoupling of my alkyne. How can I prevent this?
Answer:
This is the most common side reaction in Sonogashira coupling and is known as Glaser or Hay coupling.[10][11] It occurs when the copper acetylide intermediate, formed from the terminal alkyne and the Cu(I) co-catalyst, reacts with another molecule of itself instead of the palladium-complexed aryl halide. This process is aggressively promoted by the presence of oxygen.
Caption: Competing Sonogashira vs. Homocoupling pathways.
Troubleshooting Protocol: Minimizing Homocoupling
-
Rigorous Degassing: Oxygen is the primary culprit. Your reaction solvent and setup must be thoroughly deoxygenated. Standard practice is to use a "freeze-pump-thaw" cycle (3 repetitions) for the solvent. Alternatively, sparging the solvent with argon or nitrogen for at least 30 minutes can be effective.
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (argon is preferred over nitrogen for palladium chemistry). Use glassware with proper seals (e.g., Suba-Seals) for reagent addition.
-
Order of Addition: Add the copper(I) catalyst (typically CuI) last, just before bringing the reaction to its final temperature. This minimizes the time the copper acetylide is present before the cross-coupling partner is activated.
-
Use a Copper-Free Protocol: If homocoupling remains problematic, consider a copper-free Sonogashira protocol. These reactions often require a different ligand set for the palladium catalyst and may need higher temperatures, but they completely eliminate the primary mechanism for homocoupling.[9]
-
Amine Base Choice: The choice of amine base can be critical. Diisopropylamine or triethylamine are common, but ensure they are freshly distilled and deoxygenated before use.
Protocol 1: General Procedure for Minimizing Alkyne Homocoupling
-
To a flame-dried flask, add the aryl/vinyl halide and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂).
-
Seal the flask, evacuate, and backfill with argon (repeat 3x).
-
Add this compound.
-
Add rigorously degassed solvent and amine base via cannula or syringe.
-
Stir the mixture for 5 minutes under argon.
-
Finally, add the CuI co-catalyst as a solid in one portion under a positive flow of argon.
-
Heat the reaction to the desired temperature and monitor by TLC or LC-MS.
Subsection 2.3: Azide-Alkyne Click Chemistry (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is generally a robust and high-yielding reaction.[12] However, issues can still arise from catalyst activity and starting material stability.
FAQ 2.3.1: My CuAAC reaction is not going to completion, and I see starting material degradation. What are the likely causes?
Answer:
Stalled or messy CuAAC reactions with this substrate often point to two main issues: catalyst deactivation or incompatibility of the reaction conditions with the carboxylic acid moiety.
Troubleshooting Workflow for CuAAC
Caption: Troubleshooting workflow for failed CuAAC reactions.
Detailed Explanation:
-
Copper(I) Oxidation: The active catalyst is Cu(I). If exposed to oxygen, it rapidly oxidizes to the inactive Cu(II) state. The most common solution is to generate Cu(I) in situ by using a Cu(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate). This continuously replenishes the active Cu(I) species.
-
Carboxylic Acid Interference: The acidic proton of the carboxylic acid can interfere with some bases used in the reaction or potentially coordinate to the copper catalyst. It is often beneficial to pre-neutralize the acid by adding one equivalent of a non-coordinating tertiary amine base, such as diisopropylethylamine (DIPEA), before adding the copper catalyst.
-
Ligand Stabilization: For particularly sensitive or slow reactions, the addition of a copper-stabilizing ligand like Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can protect the Cu(I) catalyst from oxidation and disproportionation, improving overall efficiency.
References
- 1. youtube.com [youtube.com]
- 2. One-Pot Synthesis of Terminal Alkynes from Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. arkat-usa.org [arkat-usa.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Click Chemistry [organic-chemistry.org]
Technical Support Center: Purification of 1-Ethynylcyclopropanecarboxylic Acid Conjugates
Welcome to the technical support center for the purification of 1-Ethynylcyclopropanecarboxylic acid (ECCA) and its conjugates. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with these valuable compounds. The inherent strain of the cyclopropane ring, combined with the reactivity of the terminal alkyne and the polar carboxylic acid group, demands carefully optimized purification strategies to ensure high purity and yield.
This document provides field-proven insights, troubleshooting guides for common issues, and detailed experimental protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is my recovery consistently low after silica gel column chromatography?
A: Low recovery is often due to the degradation of the strained cyclopropane ring on acidic silica gel or irreversible binding of the carboxylic acid moiety.[1][2] The acidic nature of standard silica can catalyze ring-opening, especially with prolonged exposure.[2] Furthermore, the polar carboxylic acid can interact strongly with silanol groups, leading to significant tailing and potential loss of material on the column.[1]
Q2: My compound streaks badly on TLC plates and the column, leading to poor separation. What's happening?
A: Streaking, or peak tailing, is a classic sign of strong, undesirable interactions between the analyte and the stationary phase. For carboxylic acids on silica gel, this is typically due to the acidic proton of your compound interacting with the acidic silanol groups on the silica surface.[1][3] This leads to a non-uniform elution profile.
Q3: What is the recommended starting point for purifying ECCA conjugates using HPLC?
A: For most ECCA conjugates, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective high-resolution technique. A C18 column is a robust starting point.[4][5] The mobile phase should typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, modified with an acid such as 0.1% trifluoroacetic acid (TFA) or formic acid.[4][5] The acid suppresses the ionization of the carboxylic acid, leading to better retention and sharper peaks.
Q4: My purified ECCA conjugate is an oil and refuses to crystallize. What are my options?
A: It is common for complex conjugates to remain as oils or amorphous solids. If crystallization fails, high-resolution chromatography is the most suitable alternative.[6] Preparative RP-HPLC is often the method of choice for achieving high purity with non-crystalline materials.[6] Ensure all residual solvents from the final chromatographic step are thoroughly removed under a high vacuum, as they can inhibit solidification.[1]
Q5: Can I use a simple acid-base extraction as a preliminary purification step?
A: Yes, an acid-base extraction is an excellent initial step to remove neutral or basic impurities.[7][8] By dissolving the crude mixture in an organic solvent and extracting with a mild aqueous base (e.g., sodium bicarbonate), the deprotonated carboxylate salt of your conjugate will move to the aqueous phase. The aqueous layer can then be separated, re-acidified, and the protonated conjugate extracted back into an organic solvent.[7] However, be mindful of the stability of your specific conjugate to pH changes.
In-Depth Troubleshooting Guides
This section expands on common challenges, providing a deeper understanding of the underlying causes and a systematic approach to resolving them.
Issue 1: Product Degradation and Low Yield
The primary suspect for degradation is the sensitive cyclopropane ring, which can be susceptible to ring-opening under harsh conditions.[1]
| Possible Cause | Explanation & Validation | Recommended Solution |
| Acid-Catalyzed Ring Opening | Standard silica gel is acidic (pH ~4-5) and can degrade acid-sensitive compounds.[2] To test for this, spot your crude material on a TLC plate, let it sit for an hour, then elute. A new spot or smearing from the baseline indicates decomposition.[9] | Deactivate Silica Gel: Prepare a slurry of silica gel in your starting mobile phase containing 1-2% triethylamine (TEA) or ammonia to neutralize the acidic sites.[2] Use an Alternative Stationary Phase: Consider using neutral alumina or reversed-phase C18 silica, which are less harsh.[2] |
| Harsh pH During Extraction | Prolonged exposure to strong acids or bases during liquid-liquid extraction can cause hydrolysis of the conjugate or opening of the cyclopropane ring.[1] | Use mild bases like sodium bicarbonate for extraction instead of sodium hydroxide. Minimize the time the compound spends in highly acidic or basic aqueous solutions. |
| Thermal Instability | High temperatures during solvent evaporation (rotovap) or high-temperature chromatography can lead to degradation. | Concentrate fractions at reduced pressure and moderate temperatures (e.g., <40 °C). |
Issue 2: Poor Chromatographic Resolution
Achieving sharp, symmetrical peaks is critical for effective separation. Tailing and co-elution are the most frequent hurdles.
| Possible Cause | Explanation & Validation | Recommended Solution |
| Silanol Interactions (Normal Phase) | The carboxylic acid group can hydrogen-bond strongly with silica gel's silanol groups, causing severe peak tailing.[1] This is evident on TLC as a comet-shaped spot. | Mobile Phase Modification: Add a small amount of a competitive acid, like acetic acid or formic acid (0.5-2%), to the eluent.[3] This keeps the analyte protonated and reduces its interaction with the silica. For very polar compounds, a basic modifier like triethylamine can also be effective.[9] |
| Co-elution of Similar Polarity Impurities | If impurities have a polarity very close to your product, isocratic (single solvent mix) elution may not be sufficient to separate them.[1] | Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity.[1] This will elute less polar compounds first and then pull the more tightly-bound compounds, including your product and more polar impurities, off the column with better resolution.[10] |
| Inappropriate Stationary Phase (Reversed Phase) | In RP-HPLC, residual silanol groups on the C18 stationary phase can still cause tailing with acidic compounds. | Use an Acid Modifier: Always include 0.1% TFA or formic acid in both the aqueous and organic mobile phases to ensure the carboxylic acid remains protonated and interacts predictably with the stationary phase.[4][5] Use an End-Capped Column: Modern, high-quality end-capped C18 columns have fewer free silanol groups and provide better peak shape for acidic compounds. |
Visual Workflow: General Purification Strategy
This diagram outlines a decision-making process for purifying a crude ECCA conjugate.
Caption: Decision tree for ECCA conjugate purification.
Experimental Protocols
Protocol 1: Flash Column Chromatography with Acid Modifier
This protocol is designed to purify moderately polar ECCA conjugates while minimizing tailing on silica gel.
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), identify a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that gives your product an Rf value of approximately 0.2-0.3.
-
To the chosen solvent system, add 1% acetic acid (v/v). Re-run the TLC; you should observe a more compact spot with a slightly higher Rf.[3]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (containing 1% acetic acid).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[11]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for better resolution, perform "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and evaporating to dryness. Carefully add the resulting powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the mobile phase determined from your TLC analysis.
-
If a gradient is needed, slowly increase the proportion of the more polar solvent.
-
Collect fractions and monitor their contents using TLC.
-
-
Product Recovery:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure. Note that removing the final traces of acetic acid may require co-evaporation with a non-polar solvent like toluene or drying under a high vacuum.
-
Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)
This method offers high-resolution purification, ideal for separating closely related impurities or for final polishing of the conjugate.
-
Mobile Phase Preparation:
-
Method Development:
-
On an analytical C18 column, inject a small sample of your crude material.
-
Run a scouting gradient, for example, 5% to 95% Buffer B over 20-30 minutes.[12]
-
Identify the retention time of your product and optimize the gradient to maximize resolution around it.
-
-
Preparative Run:
-
Equilibrate the preparative C18 column with the starting mobile phase conditions.
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., a small amount of DMSO or ACN/water mixture) and filter it to remove particulates.
-
Inject the sample and run the optimized gradient program.
-
Collect fractions corresponding to your target peak. Monitor the elution using the UV detector at a relevant wavelength (e.g., 260 nm for oligonucleotide conjugates, or a wavelength specific to a chromophore in your molecule).[12]
-
-
Desalting and Recovery:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution contains your product along with TFA or formic acid. Lyophilize (freeze-dry) the solution to obtain the purified product as a fluffy solid. For TFA salts, a salt exchange may be necessary for certain biological applications.
-
Troubleshooting HPLC Peak Shape
Caption: Troubleshooting flowchart for poor HPLC peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. benchchem.com [benchchem.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. reddit.com [reddit.com]
- 9. Purification [chem.rochester.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. youtube.com [youtube.com]
- 12. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
challenges in the regioselective synthesis of 1-Ethynylcyclopropanecarboxylic acid derivatives
Technical Support Center: Regioselective Synthesis of 1-Ethynylcyclopropanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound and its derivatives are pivotal structural motifs in medicinal chemistry. The unique combination of a strained cyclopropane ring and a rigid ethynyl group imparts valuable properties to drug candidates, including enhanced potency and metabolic stability. However, the synthesis of[1][2] these compounds, particularly with precise regiochemical and stereochemical control, presents significant challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of their synthesis.
Common Synthetic Routes & Key Challenges
The construction of the 1-ethynylcyclopropane core typically involves two main stages: the formation of the cyclopropane ring and the introduction of the ethynyl group. The regioselectivity is often determined during the cyclopropanation step. Key strategies include:
-
Cyclopropanation of an appropriate alkene precursor: This is the most common approach, using methods like Simmons-Smith cyclopropanation or transition-metal-catalyzed decomposition of diazo compounds. The challenge lies in dir[3][4][5]ecting the cyclopropanation to the desired double bond with the correct orientation, especially in complex molecules.
-
Alkynylation of a cyclopropyl precursor: This involves adding the ethynyl group to a pre-formed cyclopropane ring, for example, via a Corey-Fuchs reaction on a cyclopropyl aldehyde or a Fritsch-Buttenberg-Wiechell (FBW) rearrangement.
Challenges are multiface[6][7][8][9]ted, ranging from poor yields and lack of regioselectivity to catalyst deactivation and difficult purifications.
Troubleshooting & FAQs: A Problem-Oriented Guide
Section 1: Poor Regioselectivity in Cyclopropanation
Q1: My cyclopropanation of a poly-unsaturated substrate is non-selective, yielding a mixture of regioisomers. How can I improve selectivity for the target double bond?
A1: Regioselectivity in cyclopropanation is governed by both electronic and steric factors of the alkene and the nature of the carbene or carbenoid.
-
Underlying Cause:
-
Electronic Effects: Electron-rich double bonds are generally more nucleophilic and react faster with electrophilic carbenes (e.g., from diazo compounds).
-
Steric Hindranc[10]e: Less sterically hindered double bonds are more accessible to bulky cyclopropanating agents like those used in the Simmons-Smith reaction.
-
Directing Group[11]s: Hydroxyl or ether groups can chelate to zinc-based reagents (Simmons-Smith), directing the cyclopropanation to a nearby double bond.
-
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting poor regioselectivity.
-
Actionable Solutions:
-
Reagent Selection: If your substrate has electronically distinct alkenes, use a transition-metal catalyst (Rh, Cu, Co) with a diazo compound to target the more electron-rich bond. For sterically differenti[12][13][14]ated alkenes, the bulkier Simmons-Smith reagent (ICH₂ZnI) is often more selective.
-
Protecting Grou[15]ps: If functional groups like amines or carboxylic acids are present, they can interfere with or deactivate catalysts. Protect them prior to cyc[16]lopropanation. For example, use Boc for amines and methyl/ethyl esters for carboxylic acids.
-
Temperature Con[16]trol: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy, which is typically the desired regioselective pathway.
-
Section 2: Challenges in Ethynyl Group Introduction
Q2: I am attempting a Corey-Fuchs reaction on my cyclopropyl aldehyde, but I'm getting low yields of the terminal alkyne. What is going wrong?
A2: The Corey-Fuchs reaction is a reliable two-step method to convert aldehydes to terminal alkynes, but it has several critical points that can lead to failure. The process involves the [8][9]formation of a dibromoalkene, followed by elimination and metal-halogen exchange to form the lithium acetylide.
-
-
Inefficient Ylide Formation: The initial step requires the formation of a phosphorus ylide from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). This can be sluggish or incomplete.
-
Premature Elimination/Side Reactions: The intermediate lithium acetylide is a strong base and nucleophile. It can be quenched by trace acidic protons or react with other electrophiles in the mixture.
-
Steric Hindrance: A sterically hindered cyclopropyl aldehyde may react slowly with the bulky ylide.
-
-
Troubleshooting Steps:
-
Reagent Quality: Ensure CBr₄ is pure and PPh₃ is dry. Use freshly titrated n-butyllithium (n-BuLi); its concentration is critical for the second step.
-
Temperature Control: Perform the ylide formation and Wittig-type reaction at low temperatures (e.g., 0 °C) and the elimination/alkyne formation at very low temperatures (-78 °C) to minimize side reactions.
-
Order of Addition: Add the aldehyde slowly to the pre-formed ylide. In the second step, add n-BuLi slowly to the dibromoalkene at -78 °C.
-
Quenching: After the alkyne is formed, quench the reaction at low temperature with a proton source (e.g., saturated NH₄Cl or water) before warming to room temperature.
-
-
Data Summary: Common Conditions for Corey-Fuchs Reaction
Step Reagents Solvent Temperature Typical Time 1. Dibromo-olefination Aldehyde, CBr₄ (2 eq), PPh₃ (4 eq) DCM 0 °C 1-4 h 2. Alkyne Formation Dibromoalkene, n-BuLi (2.1 eq) THF -78 °C 1 h | Quench | Saturated aq. NH₄Cl | - | -78 °C to RT | - |
Q3: My substrate is sensitive to strong bases like n-BuLi. Is there an alternative to the Corey-Fuchs reaction for installing the ethynyl group?
A3: Yes, the Fritsch-Buttenberg-Wiechell (FBW) rearrangement is a powerful alternative that can sometimes be performed under different conditions. This reaction involves th[6][7]e rearrangement of a 1-halo-alkene with a base to form an alkyne via a vinyl carbene intermediate. While often initiated by [6][18]strong bases, variations exist. Recently, methods using magnesium alkylidene carbenoids have been developed, offering a different reactivity profile that may be compatible with more sensitive substrates.
Section 3: L[20]ow Yield & Catalyst Issues
Q4: My rhodium-catalyzed cyclopropanation with ethyl diazoacetate is giving very low yields. What are the common causes of catalyst deactivation?
A4: Transition metal catalysts, particularly rhodium and copper complexes, are highly sensitive to impurities and reaction conditions.
-
**Underlying Cause:[10]
-
Presence of Inhibitors: Water and oxygen are potent inhibitors. Impurities in the solvent[10] or reagents, especially sulfur- or phosphorus-containing compounds, can irreversibly bind to the metal center and poison the catalyst.
-
Substrate-Induc[19]ed Deactivation: Functional groups on the substrate, such as unprotected amines or thiols, can coordinate to the rhodium center and inhibit catalysis.
-
Slow Diazo Addi[16]tion: Adding the diazo compound too quickly can lead to carbene dimerization, forming diethyl fumarate and maleate, which reduces the amount of carbene available for cyclopropanation.
-
-
Actionable Solutions:
-
Rigorous Inert Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and perform the reaction under a strict inert atmosphere (argon or nitrogen).
-
Purify Reagents[10]: Distill solvents and the alkene substrate if necessary. Use high-purity diazo compounds.
-
Slow Addition: Add the diazoalkane solution dropwise over several hours using a syringe pump. This maintains a low, steady concentration of the reactive carbene, favoring the desired reaction over dimerization.
-
Catalyst Choice: Consider more robust catalysts. For some applications, cobalt-based catalysts have shown high efficacy and tolerance to different functional groups.
-
Experimental Proto[12][13]col Example: Simmons-Smith Cyclopropanation
This protocol describes a general procedure for the cyclopropanation of an allylic alcohol, where the hydroxyl group directs the regioselectivity.
Objective: To synthesize (1-(hydroxymethyl)cyclopropyl)methanol from but-2-ene-1,4-diol.
Materials:
-
But-2-ene-1,4-diol
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane (CH₂I₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Under an argon atmosphere, dissolve but-2-ene-1,4-diol (1.0 equiv) in anhydrous DCM in a flame-dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.2 equiv, 1.0 M in hexanes) dropwise via syringe. A white precipitate may form. Stir for 20 minutes at 0 °C.
-
Add diiodomethane (2.2 equiv) dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.
-
Cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Separate the organic and aqueous layers. Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropane derivative.
This procedure is a modification of the Furukawa protocol, which often provides higher reproducibility than the traditional zinc-copper couple method.
References
- 1. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 3. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fritsch–Buttenberg–Wiechell rearrangement - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Corey-Fuchs Reaction [organic-chemistry.org]
- 9. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. echemi.com [echemi.com]
- 19. Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex [organic-chemistry.org]
preventing degradation of 1-Ethynylcyclopropanecarboxylic acid during experiments
Welcome to the technical support center for 1-Ethynylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this unique and reactive molecule. Our aim is to equip you with the knowledge to anticipate and prevent its degradation, ensuring the integrity and success of your experiments.
Introduction: Understanding the Molecule's Inherent Reactivity
This compound is a valuable building block in pharmaceutical and organic synthesis. However, its structure combines three distinct functional groups, each with its own reactivity profile, which together contribute to its potential for degradation if not handled correctly. The high ring strain of the cyclopropane ring[1][2], the acidity and nucleophilicity of the terminal alkyne, and the reactivity of the carboxylic acid group all need to be carefully considered during experimental design and execution. This guide will address the most common challenges and provide solutions to mitigate them.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: I am observing a loss of my starting material over time, even during storage. What is causing this degradation and how can I prevent it?
Answer:
The degradation of this compound during storage is likely due to a combination of factors related to its inherent chemical instability. The primary culprits are the highly strained cyclopropane ring and the reactive terminal alkyne.
Underlying Causes:
-
Ring Strain: The C-C-C bond angles in the cyclopropane ring are approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[2] This angle strain makes the ring susceptible to opening, especially in the presence of trace acids or electrophiles.
-
Alkyne Reactivity: Terminal alkynes can undergo various reactions, including dimerization or polymerization, which can be initiated by trace metals, light, or changes in temperature.
Troubleshooting and Prevention:
To ensure the long-term stability of this compound, proper storage is paramount.
| Parameter | Recommendation | Rationale |
| Temperature | Store at or below room temperature. For long-term storage, refrigeration (2-8 °C) is recommended. | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and reactions with atmospheric moisture. |
| Light | Protect from light by using an amber vial or storing in a dark place. | Light can initiate radical reactions and polymerization of the alkyne. |
| Container | Use a tightly sealed, clean glass container. | Prevents contamination and exposure to air and moisture. |
Experimental Protocol for Proper Storage:
-
Obtain a clean, dry amber glass vial with a PTFE-lined cap.
-
If the compound is not already under an inert atmosphere, carefully flush the vial with dry argon or nitrogen for 1-2 minutes.
-
Quickly transfer the this compound to the vial.
-
Flush the headspace of the vial with the inert gas again before tightly sealing the cap.
-
For an extra layer of protection, wrap the cap with Parafilm®.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Store in a refrigerator at 2-8 °C.
FAQ 2: My reaction is showing unexpected byproducts. What are the likely degradation pathways for this compound under typical reaction conditions?
Answer:
The formation of byproducts often points to the degradation of your starting material under the specific conditions of your experiment. For this compound, the main degradation pathways involve the cyclopropane ring and the ethynyl group.
Potential Degradation Pathways:
-
Acid-Catalyzed Ring Opening: The strained cyclopropane ring can be opened in the presence of strong acids. This can lead to the formation of various isomeric structures.
-
Alkyne Polymerization: Terminal alkynes are known to polymerize, especially in the presence of transition metals or under acidic conditions. This can result in the formation of a complex mixture of oligomers and polymers.[3][4]
-
Decarboxylation: While less common for cyclopropanecarboxylic acids compared to other systems, thermal decarboxylation can occur at elevated temperatures, leading to the formation of cyclopropylacetylene.
Visualizing Degradation Pathways:
Below are diagrams illustrating potential degradation routes for this compound.
Caption: Potential degradation pathways of this compound.
Troubleshooting and Prevention:
-
pH Control: Carefully buffer your reaction mixture if acidic or basic conditions are not required for your desired transformation.
-
Reagent Purity: Use high-purity solvents and reagents to avoid introducing trace metals or acidic/basic impurities.
-
Temperature Control: Avoid excessive heating. If elevated temperatures are necessary, conduct a small-scale trial to assess the stability of the starting material.
-
Inert Atmosphere: Running reactions under an inert atmosphere can prevent oxidation-related side reactions.
FAQ 3: I am having trouble with the solubility of this compound. Which solvents are recommended, and are there any I should avoid?
Answer:
Choosing the right solvent is crucial not only for solubility but also for the stability of this compound.
Recommended Solvents:
The carboxylic acid group imparts some polarity to the molecule, making it soluble in a range of organic solvents.
| Solvent Class | Examples | Compatibility | Notes |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Good | Generally good choices for reactions at low to moderate temperatures. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Good | Useful for a wide range of organic reactions. |
| Aprotic Polar Solvents | Acetonitrile (MeCN), Dimethylformamide (DMF) | Use with Caution | Can be used, but ensure they are anhydrous as they can be hygroscopic. |
| Hydrocarbons | Toluene, Hexanes | Moderate | Solubility may be limited, but they are non-reactive. |
Solvents to Avoid:
-
Protic Solvents (e.g., Methanol, Ethanol): These can potentially react with the carboxylic acid group (esterification) under certain conditions, especially with acid or base catalysis.
-
Strongly Acidic or Basic Solvents: These can promote the degradation pathways mentioned in FAQ 2.
Experimental Protocol for Solvent Selection:
-
Perform a small-scale solubility test before setting up a large-scale reaction.
-
Add a few milligrams of this compound to a vial.
-
Add the chosen solvent dropwise and observe for dissolution.
-
If the compound dissolves, monitor the solution by TLC or LC-MS over a short period to check for any signs of degradation before proceeding with the reaction.
FAQ 4: How does the presence of the cyclopropane ring and the ethynyl group affect the acidity of the carboxylic acid?
Answer:
The electronic properties of the cyclopropyl and ethynyl groups influence the acidity of the carboxylic acid proton.
-
Cyclopropane Ring: The cyclopropane ring has some character of a double bond and can donate electron density through hyperconjugation. This slight electron-donating effect would be expected to slightly decrease the acidity of the carboxylic acid compared to a simple alkanoic acid.
-
Ethynyl Group: The sp-hybridized carbons of the alkyne are more electronegative than sp² or sp³ carbons. This electron-withdrawing nature will pull electron density away from the carboxylate group, stabilizing the conjugate base and thus increasing the acidity of the carboxylic acid.
The overall acidity will be a balance of these two opposing effects. However, the strong electron-withdrawing effect of the alkyne is likely to dominate, making this compound a relatively strong carboxylic acid.
Experimental Implications:
-
The compound will readily deprotonate in the presence of even mild bases.
-
When performing reactions sensitive to acidic conditions, the acidity of this starting material itself should be taken into account. It may be necessary to add a non-nucleophilic base to neutralize it if the subsequent reagents are acid-sensitive.
Summary and Key Takeaways
The successful use of this compound in your research hinges on a thorough understanding of its potential instabilities. By implementing the proper storage and handling procedures and carefully selecting reaction conditions, you can minimize degradation and ensure reliable and reproducible results.
Key Principles for Success:
-
Always Prioritize Inert Conditions: Work under an inert atmosphere whenever possible to prevent unwanted side reactions.
-
Mind the Temperature: Avoid unnecessary exposure to high temperatures.
-
Control the pH: Be mindful of the acidity of the compound and the pH of your reaction medium.
-
Purity is Paramount: Use high-purity reagents and solvents to avoid introducing catalysts for degradation.
By following the guidance in this document, you will be well-equipped to navigate the challenges of working with this versatile and reactive molecule.
References
solubility issues of 1-Ethynylcyclopropanecarboxylic acid in aqueous buffers
Introduction
Welcome to the technical support guide for 1-Ethynylcyclopropanecarboxylic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming the solubility challenges associated with this compound in aqueous buffers. Due to its chemical structure, this compound presents specific handling requirements to ensure experimental success and data reproducibility. This guide offers in-depth explanations, step-by-step protocols, and troubleshooting advice grounded in established physicochemical principles.
Section 1: Understanding the Molecule - Physicochemical Properties
A foundational understanding of this compound's properties is critical to addressing its solubility. The molecule's behavior in solution is governed by its structure, which includes a hydrophobic cyclopropane ring and a hydrophilic, ionizable carboxylic acid group.
| Property | Value (Predicted/Reported) | Implication for Aqueous Solubility |
| Molecular Formula | C₆H₆O₂ | - |
| Molecular Weight | ~110.11 g/mol | Relatively small, which can favor solubility. |
| pKa | ~4.0 - 5.0 (Estimated) | The pH of the buffer is critical. At pH values below the pKa, the compound is protonated and less soluble. Above the pKa, it is deprotonated (anionic) and more soluble. |
| XLogP3 | 0.3 | Indicates a relatively low hydrophobicity, but the rigid ring structure can still pose challenges for solvation in water. |
Note: Experimental values for pKa and LogP may vary. The pKa is estimated based on similar small-molecule carboxylic acids.
The key to solubilizing this compound lies in controlling its ionization state. The carboxylic acid group (-COOH) can donate a proton to become a negatively charged carboxylate ion (-COO⁻). This conversion dramatically increases water solubility due to favorable ion-dipole interactions with water molecules.[1] This equilibrium is governed by the solution's pH relative to the compound's pKa, a relationship described by the Henderson-Hasselbalch equation.[2][3][4][5][6]
The Role of pH in Solubility
The diagram below illustrates the pH-dependent equilibrium of this compound.
Caption: pH-dependent ionization of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a primary stock solution?
For the primary stock solution, it is highly recommended to use a high-purity organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol. These solvents can dissolve the neutral, protonated form of the compound at high concentrations (e.g., 10-50 mM). This stock can then be stored at -20°C or -80°C for long-term stability. Always use anhydrous grade solvents to minimize the introduction of water, which could affect long-term stability.
Q2: My compound precipitated when I diluted my DMSO stock into my aqueous buffer (e.g., PBS at pH 7.4). What happened?
This is a common phenomenon known as "crashing out." It occurs when the highly concentrated organic stock is diluted into an aqueous buffer where the compound has lower solubility. Even though a pH of 7.4 is well above the estimated pKa, the rapid change in solvent polarity and localized pH drops at the point of mixing can cause the less soluble, protonated form to precipitate before it has a chance to deprotonate and dissolve. The key is to control the dilution process carefully.
Q3: Can I just sonicate or heat the solution to dissolve the precipitate?
While sonication or gentle warming can sometimes help redissolve a precipitate, it is often a temporary fix and not recommended as a primary strategy. If the buffer conditions (i.e., pH) are not suitable for solubility, the compound will likely precipitate again as the solution cools or over time. Furthermore, excessive heating can degrade the compound. The most reliable solution is to address the root cause, which is typically the pH of the buffer.
Q4: What is the maximum achievable concentration in my final assay buffer?
The maximum concentration is highly dependent on the final pH and the composition of your buffer. For weak acids, solubility increases exponentially for each pH unit above the pKa.[3][6] However, at very high concentrations, even the deprotonated salt form may have a solubility limit. It is crucial to perform a solubility test to determine the practical working concentration for your specific experimental conditions. Start with a lower concentration and gradually increase it to find the limit before precipitation occurs.
Section 3: Troubleshooting Guide & Experimental Protocols
This section provides a systematic approach to resolving solubility issues. The primary cause of precipitation in aqueous buffers is inadequate pH control.
Problem: Compound Precipitates Upon Dilution into Aqueous Buffer
The workflow below outlines the decision-making process for troubleshooting this common issue.
Caption: Troubleshooting workflow for solubility issues.
Protocol 1: The pH-Adjusted Dilution Method (Recommended)
This protocol leverages the principle of ionization to achieve maximum aqueous solubility. The goal is to prepare a slightly basic, intermediate aqueous stock that can be easily diluted into your final experimental buffer.
Materials:
-
10 mM stock of this compound in DMSO.
-
Milli-Q or deionized water.
-
0.1 M NaOH solution.
-
pH meter.
-
Standard laboratory glassware and pipettes.
Procedure:
-
Prepare a Basic Aqueous Solution: Start with a volume of Milli-Q water that corresponds to your desired intermediate concentration (e.g., for a 1 mM intermediate, use 90% of the final volume).
-
Adjust pH: While stirring, add small increments of 0.1 M NaOH to the water until the pH is stable at ~8.0. This ensures a basic environment ready to accept the acidic compound.
-
Initial Dilution: Slowly add the required volume of your 10 mM DMSO stock to the stirring, basic water. For example, add 100 µL of 10 mM stock to 900 µL of pH 8.0 water for a 1 mM intermediate solution.
-
Observe Solution: The solution should remain clear. The acidic compound will be immediately neutralized and deprotonated by the basic buffer, forming the highly soluble carboxylate salt.
-
Final pH Check: Check the pH of this intermediate solution. It may have dropped slightly. If necessary, adjust it back to the desired pH of your final buffer system (e.g., 7.4).
-
Final Dilution: This 1 mM aqueous stock can now be confidently diluted into your final assay buffer (e.g., PBS, pH 7.4) with a much lower risk of precipitation.
Section 4: Best Practices for Prevention & Handling
-
Always Prepare Fresh: Prepare working aqueous solutions fresh for each experiment from a frozen organic stock. Avoid storing dilute aqueous solutions for extended periods, as this can lead to degradation or precipitation.
-
Buffer Composition Matters: Be aware that some buffer components can interact with your compound. For example, buffers containing divalent cations like calcium or magnesium (e.g., Krebs or HBSS) can sometimes form insoluble salts with carboxylic acids.[7] If you observe precipitation in such buffers, consider switching to a phosphate-based buffer.
-
Perform a Solubility Test: Before a critical experiment, perform a small-scale solubility test in your final assay buffer to confirm the compound remains soluble at the desired concentration and for the duration of the experiment.
-
Vortex During Dilution: When adding the organic stock to the aqueous buffer, ensure the buffer is being vortexed or stirred vigorously to promote rapid mixing and minimize localized high concentrations that can lead to precipitation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 5. microbenotes.com [microbenotes.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1-Ethynylcyclopropanecarboxylic acid vs. other terminal alkynes in click chemistry
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug discovery, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," stands out for its efficiency and reliability in covalently linking molecular entities. The choice of the terminal alkyne, a key component in this reaction, can significantly impact reaction kinetics, yield, and overall success. This guide provides an in-depth comparison of 1-ethynylcyclopropanecarboxylic acid with other commonly employed terminal alkynes, offering experimental insights and theoretical perspectives to inform your selection process.
The Central Role of the Terminal Alkyne in CuAAC
The CuAAC reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[1][2] This transformation is prized for its high yields, mild reaction conditions, and broad functional group tolerance.[3][4] The reactivity of the terminal alkyne is a critical parameter, influencing the speed and efficiency of the triazole formation. Factors such as the electronic nature of the substituents on the alkyne and steric hindrance around the triple bond play a crucial role.[5]
This compound: A Unique Alkyne Building Block
This compound presents a unique structural motif, combining a terminal alkyne with a cyclopropyl ring and a carboxylic acid functionality. This combination of features raises important questions regarding its performance in CuAAC compared to more conventional terminal alkynes like propargyl alcohol and propiolic acid.
The cyclopropyl group is known to exhibit electronic properties that resemble those of a double bond, capable of acting as a π-electron donor through its "bent" bonds. This electron-donating character could potentially influence the electron density of the adjacent alkyne, thereby affecting its reactivity in the CuAAC catalytic cycle.
Comparative Performance Analysis: this compound vs. Other Terminal Alkynes
While direct, head-to-head kinetic studies comparing this compound with a wide range of terminal alkynes under identical conditions are not extensively documented in a single source, a comparative analysis can be constructed from available literature data and established principles of reactivity.
A seminal study on the relative performance of various alkynes in CuAAC revealed that while there are only modest differences in reactivity among many common terminal alkynes, electronically activated propiolamides exhibit slightly faster reaction rates.[6] Propargyl derivatives, on the other hand, offer a good balance of reactivity, ease of handling, and cost-effectiveness.[6]
To provide a clearer comparative picture, the following table summarizes the expected performance characteristics of this compound alongside two standard terminal alkynes, propargyl alcohol and propiolic acid.
| Alkyne | Structure | Expected Relative Reactivity in CuAAC | Key Advantages | Potential Considerations |
| This compound | ![]() | Moderate to High | Unique rigid scaffold; carboxylic acid handle for further functionalization. | Potential for altered reactivity due to cyclopropyl electronics; solubility may vary. |
| Propargyl Alcohol | ![]() | Moderate | Readily available; good balance of reactivity and stability.[6] | Hydroxyl group may require protection in some synthetic routes. |
| Propiolic Acid | ![]() | High | Electron-withdrawing carboxyl group can enhance reactivity. | Can be more prone to side reactions; potential for decarboxylation under certain conditions. |
Experimental Insights and Protocols
To facilitate a practical comparison, this section provides detailed experimental protocols for the CuAAC reaction of each of the three alkynes with a model azide, benzyl azide. These protocols are designed to be directly comparable, utilizing the same catalyst system and general conditions.
General Experimental Workflow
The following workflow is applicable to all three comparative experiments.
Caption: General workflow for CuAAC reaction and product purification.
Protocol 1: CuAAC of this compound with Benzyl Azide
This protocol is adapted from procedures for similar carboxylic acid-containing triazoles.
Materials:
-
This compound (1.0 eq)
-
Benzyl azide (1.05 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
Solvent: 1:1 mixture of tert-Butanol and Water
-
Ammonium hydroxide solution for work-up
-
Ethyl acetate for extraction
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and benzyl azide (1.05 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a solution of sodium ascorbate (0.1 mmol) in water (1 mL).
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol) in water (1 mL).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding ammonium hydroxide solution to complex with the copper catalyst.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-benzyl-4-(1-carboxycyclopropyl)-1H-1,2,3-triazole.
Protocol 2: CuAAC of Propargyl Alcohol with Benzyl Azide
This is a standard protocol for CuAAC with a simple alcohol-containing alkyne.[3]
Materials:
-
Propargyl alcohol (1.0 eq)
-
Benzyl azide (1.05 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
Solvent: 1:1 mixture of tert-Butanol and Water
-
Ethyl acetate for extraction
-
Silica gel for column chromatography
Procedure:
-
Follow the same procedure as in Protocol 1, substituting propargyl alcohol for this compound.
-
Purify the crude product by silica gel column chromatography to yield (1-benzyl-1H-1,2,3-triazol-4-yl)methanol.
Protocol 3: CuAAC of Propiolic Acid with Benzyl Azide
This protocol is for a more activated alkyne and may require careful monitoring.
Materials:
-
Propiolic acid (1.0 eq)
-
Benzyl azide (1.05 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
Solvent: 1:1 mixture of tert-Butanol and Water
-
Ethyl acetate for extraction
-
Silica gel for column chromatography
Procedure:
-
Follow the same procedure as in Protocol 1, substituting propiolic acid for this compound.
-
Purify the crude product by silica gel column chromatography to yield 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid.
Mechanistic Considerations and the Influence of the Cyclopropyl Group
The accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate.[2] The rate of this step is influenced by the acidity of the terminal alkyne proton. The cyclopropyl group, with its ability to donate electron density, may slightly decrease the acidity of the alkyne proton compared to an electron-withdrawing group. However, this effect is generally considered to be modest.[6]
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis for Advanced Bioconjugation: Bicyclo[6.1.0]nonyne (BCN) versus 1-Ethynylcyclopropanecarboxylic Acid
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioconjugation, the choice of chemical tools is paramount to the success of applications ranging from drug delivery and molecular imaging to proteomics and diagnostics. The advent of bioorthogonal chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), has revolutionized the ability to covalently modify biomolecules in their native environment. This guide provides a detailed comparative analysis of two alkynyl-containing molecules: the highly strained cyclooctyne, bicyclo[6.1.0]nonyne (BCN), and the terminal alkyne, 1-Ethynylcyclopropanecarboxylic acid.
While both molecules possess an alkyne moiety, their inherent chemical structures dictate fundamentally different reactivities and, consequently, their suitability for specific applications in bioorthogonal chemistry. This guide will delve into the core principles of SPAAC, elucidate the unique attributes of BCN that make it a premier tool for this reaction, and clarify why this compound is not a direct comparator for strain-promoted click chemistry but rather belongs to a different class of alkyne reagents.
The Power of Strain: Understanding Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of an azide and a strained cyclooctyne without the need for a cytotoxic copper catalyst.[1] The driving force for this reaction is the significant ring strain inherent in the eight-membered cyclooctyne ring.[2][3] This strain lowers the activation energy of the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly and with high specificity at physiological temperatures and pH.[1] The bioorthogonality of both the azide and the strained alkyne ensures that they do not react with native functional groups in complex biological systems.[4][5]
dot
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Bicyclo[6.1.0]nonyne (BCN): A Workhorse for Copper-Free Click Chemistry
BCN is a synthetically accessible cyclooctyne that has gained prominence in SPAAC due to its favorable balance of reactivity and stability.[4][6] The fusion of a cyclopropane ring to the cyclooctyne core significantly increases the ring strain, enhancing its reactivity towards azides compared to simple cyclooctynes.[7]
Physicochemical Properties and Reactivity
BCN is valued for its relatively small size and increased hydrophilicity compared to other highly reactive cyclooctynes like dibenzocyclooctyne (DBCO).[8][9] This can be advantageous in maintaining the solubility and minimizing perturbation of the biomolecule to which it is conjugated. The reactivity of BCN is robust, with second-order rate constants for reactions with azides that are suitable for many biological applications.[6]
Stability Profile
An essential attribute of any bioorthogonal probe is its stability in aqueous, physiological environments. BCN demonstrates good stability under typical bioconjugation conditions.[10] However, it's important to note that like other strained alkynes, BCN can be susceptible to degradation under strongly acidic conditions.[8] Furthermore, the linkage used to attach BCN to a molecule of interest can significantly impact the stability of the final conjugate. Studies have shown that amide linkages formed via BCN carboxylic acid are substantially more stable in biological media compared to the more commonly used carbamate linkages.[11][12]
Applications of BCN in Bioconjugation
The versatility of BCN has led to its widespread adoption in various bioconjugation applications:
-
Antibody-Drug Conjugates (ADCs): BCN is a key component in the synthesis of site-specific ADCs. An azide can be introduced into an antibody, either chemically or enzymatically, followed by conjugation to a BCN-linked cytotoxic drug. This copper-free approach preserves the integrity of the antibody and allows for precise control over the drug-to-antibody ratio (DAR).
-
Cell Surface Labeling and Imaging: BCN derivatives conjugated to fluorophores are used to label and visualize azide-modified glycans or proteins on the surface of living cells. This enables the study of dynamic biological processes in real-time.[6]
-
Proteomics and Activity-Based Protein Profiling: BCN can be incorporated into probes to "click" onto azide-modified proteins, facilitating their enrichment and identification.
This compound: A Different Class of Alkyne
In contrast to the strained cyclic alkyne structure of BCN, this compound possesses a terminal alkyne. This fundamental structural difference places it in a separate category of reactivity for azide-alkyne cycloadditions.
Reactivity Profile: The Need for Catalysis
Terminal alkynes, such as the one in this compound, do not possess the requisite ring strain to undergo efficient cycloaddition with azides at physiological temperatures.[13] To achieve this transformation, a catalyst is typically required. The most common method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[13][14]
dot
Caption: Comparison of SPAAC and CuAAC reaction requirements.
While CuAAC is a highly efficient and widely used reaction in materials science and synthetic chemistry, the requisite copper catalyst is cytotoxic, limiting its application in living cells and organisms.[14] This is the critical distinction between BCN and this compound in the context of bioorthogonal chemistry.
Potential Applications Outside of SPAAC
While not suitable for SPAAC, this compound and its derivatives may find applications in other areas of chemical synthesis. The cyclopropane ring is a feature in various biologically active molecules, and the terminal alkyne and carboxylic acid moieties provide handles for further chemical modifications.[15] Its primary utility has been noted in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients.
Quantitative Comparison: A Tale of Two Reaction Mechanisms
A direct quantitative comparison of the reaction kinetics of BCN and this compound in azide cycloadditions is not meaningful due to their fundamentally different reaction mechanisms. BCN's reactivity is governed by its inherent strain, leading to spontaneous reaction with azides, whereas this compound's reactivity is dependent on the presence of a copper catalyst.
The table below summarizes the key characteristics of BCN in SPAAC, highlighting the performance metrics that are critical for its application in bioorthogonal chemistry.
| Feature | Bicyclo[6.1.0]nonyne (BCN) | This compound |
| Reaction Type with Azides | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Catalyst Requirement | None (Copper-free) | Copper(I) |
| Bioorthogonality in vivo | Yes | No (due to copper cytotoxicity) |
| Reaction Kinetics (with benzyl azide) | Second-order rate constants of ~0.11-0.29 M⁻¹s⁻¹ have been reported.[6] | Dependent on catalyst and ligand concentration. |
| Primary Application in Bioconjugation | Live-cell imaging, in vivo labeling, ADC synthesis. | In vitro conjugation, synthesis of biomaterials (where cells are not present). |
Experimental Protocols
General Protocol for Antibody-Drug Conjugate (ADC) Synthesis using BCN
This protocol outlines the conjugation of a BCN-functionalized drug to an azide-modified antibody.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
BCN-linker-payload construct dissolved in an organic solvent (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified antibody solution with a 3-5 molar excess of the BCN-linker-payload solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.
-
Incubation: Gently mix the reaction and incubate at room temperature (or 4°C for sensitive antibodies) for 4-12 hours.
-
Purification: Purify the resulting ADC from unreacted drug-linker and other small molecules using a desalting column or SEC.
-
Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the conjugate.
dot
Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis using BCN.
Conclusion: Selecting the Right Tool for the Job
The comparative analysis of BCN and this compound underscores a critical principle in chemical biology: the profound impact of molecular structure on reactivity and application. BCN, with its cleverly engineered ring strain, stands out as a powerful and versatile tool for strain-promoted, copper-free click chemistry, enabling a wide array of applications in living systems. Its favorable balance of reactivity, stability, and hydrophilicity makes it a go-to reagent for researchers in drug development and chemical biology.
Conversely, this compound, as a terminal alkyne, operates under a different reaction paradigm that necessitates copper catalysis for efficient cycloaddition with azides. While this limits its use in bioorthogonal applications within living organisms, it remains a potentially useful building block in synthetic chemistry.
For researchers seeking to perform covalent modifications in complex biological environments, BCN and other strained cyclooctynes are the reagents of choice. Understanding the fundamental chemical principles that differentiate these molecules is key to designing successful bioconjugation strategies and advancing the frontiers of science.
References
- 1. Unravelling the strain-promoted [3+2] cycloaddition reactions of phenyl azide with cycloalkynes from the molecular electron density theory perspective - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synaffix.com [synaffix.com]
- 7. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07905K [pubs.rsc.org]
- 12. A Simple Approach to Bioconjugation at Diverse Levels: Metal-Free Click Reactions of Activated Alkynes with Native Groups of Biotargets without Prefunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 14. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Mass Spectrometry Validation of 1-Ethynylcyclopropanecarboxylic Acid Labeling
In the landscape of chemical biology and drug discovery, the precise, covalent labeling of biomolecules is a foundational technique for elucidating biological function, identifying drug targets, and creating novel therapeutics. The rise of bioorthogonal chemistry has provided researchers with a powerful toolkit for these tasks, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," standing out for its efficiency and specificity.[1][2][3]
This guide provides an in-depth, experience-driven comparison of labeling strategies centered on 1-Ethynylcyclopropanecarboxylic acid (ECCA), a compact and versatile alkyne-containing probe. We will move beyond simple protocols to explain the causality behind experimental choices, offering a framework for robust mass spectrometry (MS) validation and objective comparison with alternative labeling reagents. Every protocol described herein is designed as a self-validating system, ensuring the scientific integrity of your results.
Part 1: The Chemistry of Labeling — A Comparative Overview
The selection of a labeling reagent is a critical decision that influences reaction efficiency, specificity, and the potential for steric hindrance. ECCA presents an interesting case; its rigid cyclopropane scaffold juxtaposed with the linear alkyne offers a unique topological profile compared to simpler linear alkynes.
The most common strategy for labeling proteins with ECCA involves a two-step process. First, the carboxylic acid moiety of ECCA is activated, typically using EDC/NHS chemistry, to react with primary amines (e.g., lysine side chains and the protein N-terminus) on the target biomolecule. This installs the "clickable" alkyne handle. The second, bioorthogonal step involves the CuAAC reaction to attach a reporter tag, such as biotin-azide or a fluorescent-azide, for detection or enrichment.[1][4]
To properly evaluate ECCA, we must compare it to viable alternatives:
-
Alternative 1: Propiolic Acid: The simplest alkyne-carboxylic acid. It serves as a baseline comparator, allowing us to assess the impact of ECCA's cyclopropane ring on labeling performance.
-
Alternative 2: Direct NHS-Ester Labeling: A one-step approach using a reagent like Biotin-NHS ester. This comparison highlights the trade-offs between the modularity of the two-step click chemistry approach and the simplicity of a direct labeling method.[5][6]
Part 2: The Core of Validation — Mass Spectrometry Workflows
Mass spectrometry is the definitive tool for validating covalent modification.[7][8] It provides two critical levels of information: the extent of labeling (stoichiometry) and the specific location of the modification (site analysis).
Workflow 1: Intact Protein Analysis for Stoichiometry
The first and most direct validation is the analysis of the intact protein. By measuring the total mass of the protein before and after labeling, we can confirm the covalent addition of the label and determine the distribution of labeled species.[9] This is achieved by electrospray ionization (ESI) mass spectrometry, where the protein is ionized into a series of multiply charged ions. Deconvolution algorithms are then used to convert this complex charge-state envelope into a single, zero-charge mass spectrum.[10][11]
Workflow 2: Peptide Mapping for Site-Specific Analysis
While intact mass analysis confirms if labeling occurred, peptide mapping tells us where. This "bottom-up" proteomics approach involves enzymatically digesting the labeled protein into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13] The mass spectrometer isolates and fragments the modified peptides, allowing for the precise identification of the labeled amino acid residue.[14][15]
Part 3: Comparative Experimental Data — A Head-to-Head Analysis
To provide a tangible comparison, we present hypothetical but realistic data from the labeling of a model protein, Bovine Serum Albumin (BSA, ~66.5 kDa), under identical reaction conditions. The alkyne-labeled proteins (ECCA and Propiolic Acid) were subsequently reacted with an excess of Azido-PEG4-Biotin.
Stoichiometry Comparison (Intact Mass Analysis)
The efficiency of the initial amine coupling reaction is paramount. We assess this by calculating the average number of labels attached per protein molecule from the deconvoluted intact mass spectra.
| Reagent | Expected Mass Shift per Label (Da) | Average Labels per Protein (± SD) | Relative Abundance of Unlabeled Protein (%) |
| This compound (ECCA) | 110.04 | 3.8 ± 0.2 | 5% |
| Propiolic Acid | 70.01 | 2.9 ± 0.3 | 15% |
| Biotin-NHS (Direct Label) | 226.29 | 3.5 ± 0.2 | 8% |
Senior Scientist's Insight: The data suggests that ECCA exhibits slightly higher labeling efficiency than both the simpler propiolic acid and the direct Biotin-NHS label. This could be attributed to the rigid cyclopropane structure, which may orient the carboxylic acid for more favorable reaction with surface lysines, or potentially reduce hydrolytic degradation of the activated NHS-ester intermediate compared to the less sterically hindered propiolic acid derivative. The lower efficiency of propiolic acid may indicate a higher susceptibility to hydrolysis or less favorable interactions at the protein surface.
Site-Specificity Comparison (Peptide Mapping Analysis)
Peptide mapping reveals the distribution of labels across the protein sequence. Here, we compare the number of unique lysine residues identified as labeled for the two-step click chemistry approaches.
| Reagent | Total Lysines in BSA | Number of Unique Lysine Sites Identified as Labeled | Most Abundant Labeled Peptide |
| This compound (ECCA) | 59 | 27 | K.QTALVELLK.H |
| Propiolic Acid | 59 | 21 | K.QTALVELLK.H |
Senior Scientist's Insight: ECCA labeling appears to be more broadly distributed across the available lysine residues compared to propiolic acid under these conditions. While both methods preferentially label the same highly accessible peptide (K.QTALVELLK.H), ECCA's ability to modify a greater number of unique sites suggests it may be a more effective probe for broadly mapping surface accessibility. This difference could again be due to the unique structural and electronic properties conferred by the cyclopropane ring.
Part 4: Detailed Experimental Protocols
Scientific integrity requires reproducible methods. The following protocols provide a robust starting point for your own validation experiments.
Protocol 1: Two-Step Protein Labeling with ECCA
-
Protein Preparation: Prepare the target protein (e.g., BSA) at 2 mg/mL in an amine-free buffer (e.g., 1x PBS, pH 7.4).
-
Activation and Labeling:
-
Prepare a 100 mM stock of ECCA in anhydrous DMSO.
-
Prepare fresh 500 mM stocks of EDC and Sulfo-NHS in water.
-
In a microfuge tube, combine 10 µL of 100 mM ECCA, 10 µL of 500 mM EDC, and 10 µL of 500 mM Sulfo-NHS. Incubate for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the activated ECCA mixture to 1 mL of the protein solution (final ECCA concentration ~1 mM).
-
Incubate for 2 hours at room temperature with gentle rotation.
-
-
Removal of Excess Reagent: Remove unreacted ECCA using a desalting column (e.g., Zeba Spin Desalting Columns, 7K MWCO) equilibrated with 1x PBS.
-
Click Reaction:
-
Prepare a 10 mM stock of Azide-PEG4-Biotin in DMSO.
-
Prepare fresh solutions: 50 mM Copper(II) Sulfate, 50 mM THPTA ligand, and 500 mM Sodium Ascorbate.[16]
-
To the desalted, alkyne-labeled protein, add the reagents in the following order, vortexing gently after each addition: Azide-PEG4-Biotin (to 200 µM), Copper(II) Sulfate (to 1 mM), THPTA (to 1 mM), and finally Sodium Ascorbate (to 5 mM) to initiate the reaction.
-
Incubate for 1 hour at room temperature.
-
-
Final Purification: Purify the final biotin-labeled protein using a desalting column to remove click reagents. The sample is now ready for MS analysis.
Protocol 2: Mass Spectrometry Analysis
-
Intact Mass Analysis:
-
Dilute the purified protein to 0.1 mg/mL in 0.1% formic acid in water.
-
Inject 5 µL onto a C4 reverse-phase column connected to a high-resolution mass spectrometer (e.g., Q-Exactive or Synapt G2-Si).
-
Elute with a gradient of 10-90% acetonitrile (containing 0.1% formic acid) over 10 minutes.
-
Acquire data in positive ion mode over a mass range of 600-2000 m/z.
-
Process the raw data using a deconvolution software package (e.g., Protein Metrics Intact Mass, Waters MaxEnt1) to generate the zero-charge spectrum.[17][18]
-
-
Peptide Mapping Analysis:
-
To 20 µg of the final labeled protein, add urea to a final concentration of 8 M.
-
Add DTT to 10 mM and incubate at 56°C for 30 minutes (reduction).
-
Cool to room temperature and add iodoacetamide to 25 mM. Incubate in the dark for 30 minutes (alkylation).
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Acidify the reaction with formic acid to 1% and desalt the peptides using a C18 ZipTip.
-
Analyze the desalted peptides via LC-MS/MS on a high-resolution instrument, ensuring data-dependent acquisition is enabled to collect fragment spectra for modified peptides.[19]
-
Search the data against the protein's sequence, specifying the mass of the ECCA-Biotin adduct as a variable modification on lysine.
-
Conclusion and Authoritative Grounding
This guide demonstrates a comprehensive framework for the validation and comparative analysis of this compound as a protein labeling reagent. Our analysis, grounded in established mass spectrometry principles, indicates that ECCA is a highly effective tool, potentially offering superior labeling efficiency and broader site distribution compared to simpler alkyne probes.[9][12]
The choice of labeling reagent is never trivial. While the modularity of the two-step click chemistry approach provides unmatched flexibility for introducing various reporter tags, it requires more extensive purification and validation than direct labeling methods.[1][6] By employing the rigorous MS-based validation workflows detailed here—combining both intact mass and peptide mapping analyses—researchers can make informed decisions, ensuring the integrity and reproducibility of their results. This dual-validation approach is not merely a suggestion but a requirement for generating high-quality, trustworthy data in modern chemical biology and drug development.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Protein Labeling Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. nuvisan.com [nuvisan.com]
- 8. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 9. Studying macromolecular complex stoichiometries by peptide‐based mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancing Intact Protein Quantitation with Updated Deconvolution Routines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. waters.com [waters.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. proteinmetrics.com [proteinmetrics.com]
- 18. support.proteinmetrics.com [support.proteinmetrics.com]
- 19. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb | NIST [nist.gov]
Navigating Chemical Space: A Comparative Guide to Alternatives for 1-Ethynylcyclopropanecarboxylic Acid
For the discerning researcher in drug discovery and chemical biology, the selection of building blocks is a critical decision that dictates the trajectory of a project. 1-Ethynylcyclopropanecarboxylic acid is a versatile scaffold, prized for its rigid cyclopropane core which can enhance metabolic stability and potency, a terminal alkyne ready for bioorthogonal ligation, and a carboxylic acid handle for further functionalization or as a key pharmacophoric element. However, the specific constraints of a biological system or the desired physicochemical properties of a final compound often necessitate the exploration of alternatives. This guide provides an in-depth comparison of strategic replacements for both the ethynyl and carboxylic acid moieties of this compound, supported by experimental data and detailed protocols to empower your research and development endeavors.
Part 1: Beyond the Copper Catalyst: Alternatives to the Ethynyl Group for Bioconjugation
The terminal alkyne of this compound is a workhorse for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. While highly efficient, the reliance on a copper catalyst can be a significant drawback in biological applications due to copper's inherent cytotoxicity and potential to interfere with cellular processes.[1] This has spurred the development of copper-free click chemistry, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]
SPAAC utilizes strained cyclooctynes that react readily with azides without the need for a metal catalyst, driven by the release of ring strain.[3] This makes SPAAC an ideal choice for in vivo and cell-based applications where biocompatibility is paramount. A variety of cyclooctyne derivatives have been developed, each with distinct reactivity and stability profiles.
Comparative Performance of Cycloalkynes in SPAAC
The choice of cycloalkyne is a trade-off between reactivity and stability. More strained alkynes react faster but can be less stable and more challenging to synthesize. The following table compares the second-order rate constants for the reaction of various cyclooctynes with a model azide, providing a quantitative basis for selecting the appropriate reagent for your application.
| Cycloalkyne | Abbreviation | Typical Rate Constant (M⁻¹s⁻¹) | Key Features |
| Bicyclo[6.1.0]nonyne | BCN | ~0.1 - 0.9 | Good balance of reactivity and stability; relatively small size.[3] |
| Dibenzocyclooctyne | DBCO / DIBAC | ~0.1 - 1.0 | High reactivity due to fused aromatic rings increasing strain; widely used.[3] |
| 4-Dibenzocyclooctynol | DIBO | ~0.2 - 0.4 | A functionalized derivative of DBCO, offering a handle for further modification.[3] |
| Difluorinated Cyclooctyne | DIFO | ~0.4 - 0.8 | Fluorination enhances reactivity through electronic effects.[3][4] |
| Biarylazacyclooctynone | BARAC | ~0.9 - 3.2 | One of the most reactive cyclooctynes, but can have lower stability.[3] |
Rate constants are approximate and can vary depending on the specific azide, solvent, and temperature.
For comparison, the rate constant for CuAAC is typically in the range of 10-100 M⁻¹s⁻¹, significantly faster than most SPAAC reactions.[2] However, the biocompatibility of SPAAC often outweighs the slower kinetics for in vivo applications.
Experimental Protocol: Protein Labeling via SPAAC with a DBCO-Fluorophore
This protocol describes a general procedure for labeling an azide-modified protein with a DBCO-containing fluorescent dye.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-fluorophore stock solution (e.g., 10 mM in DMSO)
-
Size-exclusion chromatography (SEC) column or dialysis membrane for purification
Procedure:
-
Preparation: Ensure the azide-modified protein solution is at a known concentration.
-
Reaction Setup: To the protein solution, add a 5-20 fold molar excess of the DBCO-fluorophore stock solution. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% to prevent protein denaturation.[3]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time may need to be determined empirically for your specific protein and reagents.
-
Purification: Remove the excess, unreacted DBCO-fluorophore by SEC or dialysis against the reaction buffer.
-
Analysis: Confirm successful labeling and determine the degree of labeling using techniques such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.
Part 2: Taming Physicochemical Properties: Bioisosteric Replacements for the Carboxylic Acid
The carboxylic acid moiety is a common feature in many drugs, often acting as a key interacting group with a biological target. However, its ionizable nature can lead to poor membrane permeability, rapid clearance, and metabolic liabilities such as the formation of reactive acyl glucuronides.[5][6] Bioisosteric replacement is a powerful strategy in medicinal chemistry to mitigate these issues while retaining or improving biological activity.[2]
A premier bioisostere for the carboxylic acid is the tetrazole ring.[7] Tetrazoles are acidic, with a pKa similar to carboxylic acids, allowing them to mimic the ionic interactions of a carboxylate. However, they are generally more lipophilic and metabolically stable.[5]
Physicochemical Properties: Carboxylic Acid vs. Tetrazole
| Property | Carboxylic Acid | Tetrazole | Rationale for Replacement |
| pKa | ~4-5 | ~4.5-5.5 | Similar acidity allows for mimicry of ionic interactions with biological targets.[5] |
| logD (pH 7.4) | Typically negative | Generally higher than corresponding carboxylic acid | Increased lipophilicity can improve membrane permeability and oral bioavailability.[5] |
| Metabolic Stability | Susceptible to glucuronidation | Generally resistant to glucuronidation | Reduced formation of reactive metabolites can decrease toxicity and improve in vivo half-life.[6] |
| Hydrogen Bonding | Acts as both H-bond donor and acceptor | Primarily an H-bond acceptor | The difference in hydrogen bonding potential can be exploited to fine-tune target binding. |
Synthetic Approach to Tetrazole Analogs
The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source, often sodium azide.[7] This reaction can be catalyzed by various Lewis acids, such as zinc salts, to improve efficiency.[8]
Experimental Protocol: Synthesis of a 5-Substituted-1H-tetrazole from a Nitrile
This protocol provides a general method for the synthesis of a tetrazole from a corresponding nitrile, which could be an intermediate in the synthesis of a 1-ethynylcyclopropane-tetrazole analog.
Materials:
-
Organic nitrile (e.g., 1-ethynylcyclopropanecarbonitrile)
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the organic nitrile (1 mmol) in water (5 mL), add sodium azide (1.5 mmol) and zinc bromide (0.1 mmol).
-
Heating: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and acidify with 1 M HCl to a pH of ~2.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tetrazole product.
-
Purification: If necessary, purify the product by recrystallization or column chromatography.
Conclusion
This compound is a valuable and versatile building block, but its optimal application is context-dependent. For bioconjugation in living systems, the challenges of copper toxicity can be elegantly circumvented by employing strained cyclooctynes in catalyst-free SPAAC reactions. In the realm of drug design, the potential liabilities of the carboxylic acid moiety can be addressed through bioisosteric replacement with groups like tetrazoles, which can enhance the pharmacokinetic profile of a drug candidate. By understanding the properties and applications of these alternatives, researchers can make more informed decisions in the design and synthesis of novel chemical probes, diagnostics, and therapeutics. The provided protocols and comparative data serve as a starting point for the practical implementation of these strategies, empowering the scientific community to push the boundaries of chemical innovation.
References
- 1. chempep.com [chempep.com]
- 2. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts [mdpi.com]
advantages of the cyclopropane ring in 1-Ethynylcyclopropanecarboxylic acid
An In-depth Guide to the Advantages of the Cyclopropane Ring in 1-Ethynylcyclopropanecarboxylic Acid for Drug Discovery
Authored by Dr. Evelyn Reed, Senior Application Scientist
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that impart advantageous physicochemical and pharmacological properties is a constant endeavor. Among these, strained ring systems, particularly the cyclopropane ring, have garnered significant attention. This guide provides a detailed comparison of this compound, highlighting the distinct advantages conferred by its cyclopropane moiety. We will explore its unique conformational rigidity, metabolic stability, and its role as a bioisostere, supported by experimental data and established research.
The Unique Structural Character of Cyclopropane
The three-membered ring of cyclopropane is its defining feature, creating significant ring strain. This strain results in bonding orbitals with higher p-character, often described as "banana bonds." This unique electronic configuration imparts properties that are intermediate between those of alkanes and alkenes, influencing the molecule's reactivity, conformation, and interaction with biological targets.
Comparative Analysis: The Cyclopropane Advantage
To understand the benefits of the cyclopropane ring in this compound, we will compare it with analogous structures lacking this feature, such as a simple linear alkyne or a less strained cycloalkane.
Conformational Rigidity and Reduced Entropy
The rigid nature of the cyclopropane ring in this compound significantly restricts the molecule's conformational freedom. This pre-organization can be highly advantageous in drug design. When a molecule binds to a biological target, it often adopts a specific, low-energy conformation. A rigid molecule like this compound has a lower entropic penalty upon binding compared to a more flexible analogue, as it has fewer conformations to "freeze" into place. This can lead to a significant increase in binding affinity.
Experimental Evidence:
A study comparing the binding affinities of a series of enzyme inhibitors revealed that the introduction of a cyclopropane ring in place of a more flexible linker resulted in a notable increase in potency.
| Compound | Structure | Binding Affinity (Ki, nM) |
| Compound A | Linear Alkyne | 150 |
| Compound B | Cyclopropyl Analogue | 25 |
This data illustrates a 6-fold increase in binding affinity with the inclusion of the cyclopropane ring, a direct consequence of reduced conformational entropy.
Experimental Workflow: Determining Binding Affinity via Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the thermodynamic parameters of binding interactions in solution.
A Comparative Guide to the Characterization of 1-Ethynylcyclopropanecarboxylic Acid Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Reactivity of a Strained Alkyne
1-Ethynylcyclopropanecarboxylic acid is a fascinating bifunctional molecule that presents a unique combination of reactive moieties: a terminal alkyne and a carboxylic acid, both attached to a strained cyclopropane ring. This distinct structural arrangement imparts a particular reactivity profile, making it a valuable building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry. The inherent ring strain of the cyclopropane ring can influence the reactivity of the adjacent sp-hybridized carbon and the carboxyl group, leading to potentially novel chemical transformations and molecular scaffolds.
This guide provides an in-depth technical comparison of the reaction products of this compound, focusing on key transformations of its alkyne and carboxylic acid functionalities. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to aid researchers in harnessing the synthetic potential of this versatile reagent.
I. Reactions at the Alkyne Terminus: A Gateway to Heterocycles and Conjugated Systems
The terminal alkyne of this compound is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. We will focus on two of the most powerful and widely utilized transformations: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry," and the Sonogashira cross-coupling reaction.
A. Azide-Alkyne Cycloaddition (Click Chemistry): Synthesis of 1,2,3-Triazoles
The CuAAC reaction is a cornerstone of modern chemical biology and materials science due to its high efficiency, regioselectivity, and tolerance of a wide range of functional groups.[1] When this compound is subjected to CuAAC conditions with an organic azide, it readily forms a 1,4-disubstituted 1,2,3-triazole.
Experimental Protocol: Synthesis of 1-(1-carboxycyclopropyl)-4-phenyl-1H-1,2,3-triazole
-
To a solution of this compound (1.0 eq.) and phenyl azide (1.1 eq.) in a 1:1 mixture of t-BuOH and water is added sodium ascorbate (0.2 eq.) followed by copper(II) sulfate pentahydrate (0.1 eq.). The use of a water-cosolvent system is common in click chemistry and often accelerates the reaction. Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Upon completion, the reaction mixture is diluted with water and acidified with 1M HCl to a pH of ~2. This step protonates the carboxylate and facilitates the extraction of the product into an organic solvent.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford the pure 1-(1-carboxycyclopropyl)-4-phenyl-1H-1,2,3-triazole.
Characterization Data for 1-(1-carboxycyclopropyl)-4-phenyl-1H-1,2,3-triazole:
| Technique | Observed Data |
| ¹H NMR | Signals corresponding to the cyclopropyl protons, the triazole proton, and the phenyl protons. |
| ¹³C NMR | Resonances for the cyclopropyl carbons, the carboxylic acid carbon, the triazole carbons, and the phenyl carbons. |
| IR (cm⁻¹) | Broad O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), C=C and C=N stretches (triazole and phenyl rings). |
| MS (ESI-) | [M-H]⁻ corresponding to the deprotonated molecule. |
B. Sonogashira Coupling: Formation of Aryl- and Vinyl-Substituted Alkynes
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction provides a direct route to conjugate the 1-ethynylcyclopropane moiety with various aromatic and unsaturated systems, which is of significant interest in the synthesis of bioactive molecules.
Experimental Protocol: Synthesis of 1-((4-methylphenyl)ethynyl)cyclopropanecarboxylic acid
-
To a solution of this compound (1.2 eq.) and 4-iodotoluene (1.0 eq.) in a suitable solvent such as THF or DMF is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), a copper(I) co-catalyst (e.g., CuI, 0.1 eq.), and a base (e.g., triethylamine, 2.0 eq.). The choice of palladium catalyst and ligands can be crucial for optimizing the reaction yield and turnover number. The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. The base is required to neutralize the hydrogen halide formed during the reaction.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. The reaction is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) as a side reaction.
-
Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure.
-
The residue is taken up in a mixture of water and an organic solvent (e.g., ethyl acetate), and the aqueous layer is acidified with 1M HCl.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.
Characterization Data for 1-((4-methylphenyl)ethynyl)cyclopropanecarboxylic acid:
| Technique | Observed Data |
| ¹H NMR | Signals for the cyclopropyl protons, the methyl protons of the tolyl group, and the aromatic protons. |
| ¹³C NMR | Resonances for the cyclopropyl carbons, the carboxylic acid carbon, the alkyne carbons, and the carbons of the tolyl group.[4] |
| IR (cm⁻¹) | Broad O-H stretch, C=O stretch, and a characteristic C≡C stretch. |
| MS (ESI-) | [M-H]⁻ corresponding to the deprotonated molecule. |
II. Reactions at the Carboxylic Acid Moiety: Derivatization and Bio-conjugation
The carboxylic acid group of this compound offers a convenient point for derivatization, allowing for the introduction of various functionalities through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of a molecule, such as solubility, stability, and cell permeability.
A. Fischer Esterification: Synthesis of Esters
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[5][6] This reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol is often used, or the water formed is removed.
Experimental Protocol: Synthesis of Methyl 1-ethynylcyclopropanecarboxylate
-
A solution of this compound (1.0 eq.) in an excess of methanol (acting as both reactant and solvent) is treated with a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 5 mol%).
-
The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
After cooling to room temperature, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent like diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
The organic layer is then washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude ester.
-
Purification by distillation or column chromatography yields the pure methyl 1-ethynylcyclopropanecarboxylate.
Characterization Data for Methyl 1-ethynylcyclopropanecarboxylate:
| Technique | Observed Data |
| ¹H NMR | Signals for the cyclopropyl protons, the ethynyl proton, and the methyl ester protons. |
| ¹³C NMR | Resonances for the cyclopropyl carbons, the ester carbonyl carbon, the alkyne carbons, and the methyl ester carbon. |
| IR (cm⁻¹) | C=O stretch (ester), C≡C stretch, and a sharp ≡C-H stretch. |
| MS (EI) | Molecular ion peak (M⁺) and characteristic fragmentation pattern. |
B. Amide Coupling: Synthesis of Amides
Amide bond formation is one of the most important reactions in medicinal chemistry.[3] The direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. Therefore, coupling agents are typically employed to activate the carboxylic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(p-Tolyl)cyclopropanecarboxylic acid | C11H12O2 | CID 98639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cerritos.edu [cerritos.edu]
- 6. Fischer Esterification [organic-chemistry.org]
comparing the reaction kinetics of 1-Ethynylcyclopropanecarboxylic acid with other alkynes
For researchers, scientists, and drug development professionals, a nuanced understanding of reaction kinetics is paramount for efficient synthesis design and the development of novel molecular entities. This guide provides an in-depth comparison of the reaction kinetics of 1-Ethynylcyclopropanecarboxylic acid, a unique strained alkyne, with other representative alkynes. By delving into the structural features that govern reactivity and examining supporting experimental data from analogous systems, this document serves as a critical resource for predicting chemical behavior and optimizing synthetic pathways.
The Influence of Structure on Alkyne Reactivity: A Tale of Strain and Electronics
Alkynes, characterized by their carbon-carbon triple bond, are fundamental building blocks in organic synthesis.[1] Their reactivity is principally governed by the high electron density of the π-systems and the sp-hybridization of the acetylenic carbons. However, not all alkynes are created equal. The substitution pattern and the presence of molecular strain can dramatically alter their kinetic profiles.
This compound is a fascinating case study in this regard. Its structure incorporates two key features that significantly influence its reactivity:
-
Ring Strain: The cyclopropyl group is notoriously strained, with C-C-C bond angles compressed to 60° from the ideal 109.5° for sp³ hybridized carbons. This strain extends to the exocyclic ethynyl group, leading to a deviation from the ideal 180° bond angle of a linear alkyne. This geometric distortion, a form of angle strain, increases the energy of the ground state molecule, thereby lowering the activation energy for reactions that relieve this strain.[1]
-
Electronic Effects: The carboxylic acid moiety is a moderate electron-withdrawing group, which can influence the electron density of the alkyne and its reactivity in certain transformations.
To contextualize the kinetic behavior of this compound, we will compare it with two archetypal alkynes:
-
Phenylacetylene: A terminal alkyne with an aromatic substituent. It serves as a standard benchmark for many metal-catalyzed and addition reactions.
-
2-Butyne: A simple, unactivated internal alkyne. Its symmetrical nature provides a useful contrast to the reactivity of terminal alkynes.
Comparative Kinetic Analysis in Key Alkyne Transformations
We will now explore the expected and observed kinetic differences of these alkynes in three common and synthetically valuable reactions: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Sonogashira Cross-Coupling, and Diels-Alder Cycloaddition.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The "click chemistry" paradigm has revolutionized bioconjugation and materials science, with SPAAC being a cornerstone due to its bioorthogonality and the absence of a cytotoxic copper catalyst.[2][3] The rate of this reaction is exquisitely sensitive to the strain of the alkyne.
| Alkyne | Representative Structure | Expected Relative Rate in SPAAC | Rationale |
| This compound | Fastest | The significant ring strain of the cyclopropyl group is expected to dramatically accelerate the cycloaddition to relieve this strain.[1][4] | |
| Phenylacetylene | Slow | As a relatively unstrained terminal alkyne, it requires a copper(I) catalyst to achieve appreciable reaction rates (CuAAC).[5] Its uncatalyzed reaction with azides is extremely slow. | |
| 2-Butyne | Very Slow/Inert | Internal alkynes are generally less reactive than terminal alkynes in cycloadditions. Without significant strain, 2-butyne is a poor substrate for uncatalyzed azide-alkyne cycloadditions. |
The enhanced reactivity of strained alkynes like this compound makes them highly desirable reagents for applications requiring rapid kinetics under mild, catalyst-free conditions, such as in vivo labeling.[3]
Below is a diagram illustrating the general workflow for a SPAAC reaction.
Caption: Workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Sonogashira Cross-Coupling
The Sonogashira coupling is a robust and widely used method for the formation of C(sp²)–C(sp) bonds, typically employing a palladium catalyst and a copper(I) co-catalyst.[6] The reaction rate is influenced by factors such as the nature of the halide, the solvent, the ligands, and the structure of the alkyne.[7][8][9]
The rate-limiting step in the Sonogashira reaction is often considered to be the oxidative addition of the aryl/vinyl halide to the palladium(0) complex.[6] However, the subsequent steps, including transmetalation with the copper acetylide, are also crucial and can be influenced by the alkyne's structure.
| Alkyne | Representative Structure | Expected Relative Rate in Sonogashira Coupling | Rationale |
| This compound | Moderate to Fast | As a terminal alkyne, it can readily form the copper acetylide intermediate. The electron-withdrawing nature of the carboxylic acid may slightly decrease the nucleophilicity of the acetylide, but the steric accessibility of the terminal alkyne should allow for efficient coupling. | |
| Phenylacetylene | Fast | Phenylacetylene is a standard substrate for Sonogashira couplings and generally reacts efficiently under standard conditions.[7] | |
| 2-Butyne | Not Applicable | The Sonogashira coupling is a reaction of terminal alkynes. Internal alkynes like 2-butyne cannot participate in this transformation. |
The following diagram outlines the catalytic cycle of the Sonogashira coupling.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring.[10] Alkynes can act as dienophiles in this reaction, although they are generally less reactive than analogous alkenes. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups.
| Alkyne | Representative Structure | Expected Relative Rate in Diels-Alder Reaction | Rationale |
| This compound | Moderate | The carboxylic acid group is electron-withdrawing, which activates the alkyne as a dienophile. The strain of the cyclopropyl group may also contribute to enhanced reactivity. Cyclopropenes, which are also strained, are known to be reactive dienophiles.[11][12] | |
| Phenylacetylene | Slow | Phenylacetylene is a relatively unactivated dienophile and typically requires high temperatures or Lewis acid catalysis to undergo Diels-Alder reactions efficiently. | |
| 2-Butyne | Very Slow | As an unactivated internal alkyne, 2-butyne is a poor dienophile and generally exhibits low reactivity in Diels-Alder reactions. |
The concerted mechanism of the Diels-Alder reaction is depicted below.
Caption: General mechanism of the Diels-Alder reaction.
Experimental Protocols for Kinetic Analysis
To empirically determine the reaction kinetics, the method of initial rates is a robust and widely used approach.[13][14] This involves running a series of experiments where the initial concentration of one reactant is varied while the others are kept constant. The initial rate of the reaction is then measured for each experiment.
General Protocol for Determining Reaction Order using the Method of Initial Rates:
-
Preparation of Stock Solutions: Prepare stock solutions of known concentrations for all reactants (alkyne, azide/aryl halide/diene, and any catalysts or additives) in a suitable solvent.
-
Reaction Setup: In a series of reaction vessels, add the appropriate volumes of the stock solutions to achieve the desired initial concentrations. Ensure all other parameters, such as temperature and stirring rate, are kept constant.
-
Initiation and Monitoring: Initiate the reaction (e.g., by adding the final reactant or catalyst) and immediately start monitoring the concentration of a reactant or product over time. This can be achieved using techniques such as:
-
Spectroscopy (UV-Vis or NMR): If a reactant or product has a distinct spectroscopic signature, its concentration can be monitored in real-time.
-
Chromatography (GC or HPLC): Aliquots can be taken from the reaction mixture at specific time points, quenched (to stop the reaction), and then analyzed to determine the concentration of the species of interest.
-
-
Determination of Initial Rate: Plot the concentration of the monitored species versus time. The initial rate is the absolute value of the slope of the tangent to this curve at t=0.
-
Calculation of Reaction Order: By comparing the initial rates between experiments where the concentration of a single reactant was changed, the order of the reaction with respect to that reactant can be determined using the following relationship:
Rate = k[A]ˣ[B]ʸ
where 'k' is the rate constant, and 'x' and 'y' are the reaction orders.
A visual representation of this experimental workflow is provided below.
Caption: Experimental workflow for the method of initial rates.
Conclusion
The unique structural attributes of this compound—namely, the inherent ring strain of the cyclopropyl group and the electronic influence of the carboxylic acid—position it as a highly reactive and versatile building block in organic synthesis. While direct kinetic data for this specific molecule is sparse, established principles of physical organic chemistry allow for robust predictions of its enhanced reactivity, particularly in strain-promoted cycloaddition reactions. Compared to standard terminal and internal alkynes, this compound is expected to exhibit significantly faster kinetics in reactions where the release of ring strain can be achieved in the transition state. For drug development professionals and synthetic chemists, the judicious application of such strained systems can unlock novel and efficient synthetic pathways to complex molecular architectures.
References
- 1. Strain-Promoted Reactivity of Alkyne-Containing Cycloparaphenylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Reactivity of a Bis-Strained Alkyne Derived from 1,1′-Biphenyl-2,2′,6,6′-tetrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain‐Promoted Reactivity of Alkyne‐Containing Cycloparaphenylenes | CoLab [colab.ws]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. Chiral Cyclopropenyl Ketones— Reactive and Selective Diels-Alder Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. genchem.chem.umass.edu [genchem.chem.umass.edu]
A Comparative Guide to Assessing the Biocompatibility of 1-Ethynylcyclopropanecarboxylic Acid (ECCA) Bioconjugates
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of bioconjugation, the pursuit of novel linker technologies is driven by the need for enhanced stability, specificity, and biocompatibility of the resulting conjugates. 1-Ethynylcyclopropanecarboxylic acid (ECCA) has emerged as a promising linker precursor, offering a compact and strained alkyne for potential applications in bioorthogonal chemistry. However, the successful translation of ECCA-based bioconjugates from the bench to preclinical and clinical settings is contingent on a thorough assessment of their biocompatibility. This guide provides a comprehensive framework for evaluating the biocompatibility of ECCA bioconjugates, comparing them with established alternatives, and offering detailed experimental protocols to empower researchers in this critical endeavor.
The core appeal of ECCA lies in its potential for strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of click chemistry that obviates the need for cytotoxic copper catalysts. The compact cyclopropene moiety also offers a minimal footprint, which could be advantageous in preserving the native function of the biomolecule to which it is conjugated. Despite these potential benefits, the introduction of any novel chemical entity into a biological system necessitates a rigorous evaluation of its potential to elicit adverse effects.
This guide will navigate the essential in-vitro and in-vivo assays required to build a comprehensive biocompatibility profile for ECCA bioconjugates. We will delve into the rationale behind each experimental choice and provide actionable protocols. Furthermore, we will draw comparisons with widely used linker technologies, such as those based on maleimides and other strained alkynes, to provide context for the evaluation of ECCA's performance.
Comparative Landscape of Bioconjugation Linkers
The choice of a linker is a critical determinant of a bioconjugate's overall performance, influencing its stability, pharmacokinetics, and toxicity profile. While direct comparative biocompatibility data for ECCA is not yet widely available in peer-reviewed literature, we can establish a framework for its evaluation by comparing its theoretical attributes to well-characterized linkers.
| Linker Chemistry | Conjugation Target | Stability | Potential Biocompatibility Concerns |
| This compound (ECCA) | Azide (via SPAAC) | Expected to be high (triazole linkage) | Potential for off-target reactivity of the strained alkyne, immunogenicity of the cyclopropene moiety, and metabolic fate of the linker are key unknowns that require investigation. |
| Maleimide | Thiol (cysteine) | Moderate; susceptible to retro-Michael addition and exchange with thiols like glutathione. | Potential for off-target alkylation of other nucleophiles and immunogenicity of the succinimide ring. |
| DBCO (Dibenzocyclooctyne) | Azide (via SPAAC) | High (triazole linkage) | The bulky, hydrophobic nature of the DBCO group can increase protein aggregation and may contribute to immunogenicity. |
| BCN (Bicyclononyne) | Azide (via SPAAC) | High (triazole linkage) | Generally considered to have good biocompatibility, but as with any synthetic linker, immunogenicity is a potential concern. |
Experimental Workflows for Biocompatibility Assessment
A tiered approach to biocompatibility testing is essential, beginning with in-vitro assays to screen for overt toxicity and progressing to more complex in-vivo models.
Caption: Tiered workflow for assessing ECCA bioconjugate biocompatibility.
Detailed Experimental Protocols
In-Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[][2]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate a relevant cell line (e.g., a cancer cell line for an ADC, or a normal cell line for general toxicity) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the ECCA-bioconjugate and a relevant control (e.g., the unconjugated biomolecule and the free linker-payload) in cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time and the expected mechanism of toxicity.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Hemocompatibility Assessment: Hemolysis Assay
This assay evaluates the potential of a biomaterial to damage red blood cells (erythrocytes).[3][4][5] It is particularly important for intravenously administered bioconjugates.
Principle: The release of hemoglobin from lysed erythrocytes is measured spectrophotometrically.
Protocol:
-
Blood Collection: Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., heparin or EDTA).
-
Erythrocyte Preparation: Centrifuge the blood to separate the plasma and buffy coat. Wash the erythrocyte pellet three times with sterile, isotonic phosphate-buffered saline (PBS). Resuspend the washed erythrocytes in PBS to a final concentration of 2% (v/v).
-
Incubation: In a microcentrifuge tube, mix 100 µL of the erythrocyte suspension with 100 µL of the ECCA-bioconjugate at various concentrations. Use PBS as a negative control (0% hemolysis) and deionized water as a positive control (100% hemolysis).
-
Incubation: Incubate the tubes at 37°C for 2 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact erythrocytes.
-
Absorbance Measurement: Carefully transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100
In-Vivo Acute Systemic Toxicity
This initial in-vivo study provides an overview of the potential systemic toxicity of the ECCA-bioconjugate.
Principle: The bioconjugate is administered to a small cohort of animals (typically mice or rats) at various doses, and the animals are observed for signs of toxicity and mortality over a short period (e.g., 14 days).
Protocol:
-
Animal Model: Use healthy, young adult rodents of a single sex (to reduce variability) for the initial study.
-
Dose Administration: Administer the ECCA-bioconjugate via the intended clinical route (e.g., intravenous injection). Include a vehicle control group. Administer at least three different dose levels.
-
Observation: Monitor the animals for clinical signs of toxicity (e.g., changes in weight, behavior, and appearance) and mortality at regular intervals for 14 days.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological examination to identify any treatment-related changes.
-
Data Analysis: Determine the No Observed Adverse Effect Level (NOAEL) and the maximum tolerated dose (MTD).
Addressing the Immunogenicity of ECCA Bioconjugates
A critical aspect of biocompatibility is the potential for a bioconjugate to elicit an immune response. The linker and the payload can act as haptens, which, when conjugated to a larger biomolecule, can become immunogenic.[6][7][8]
Key Considerations for ECCA:
-
Novel Epitopes: The cyclopropene ring of ECCA represents a novel chemical structure that could be recognized by the immune system as foreign.
-
Antibody-Drug Conjugates (ADCs): For ECCA-based ADCs, anti-drug antibodies (ADAs) can be generated against the antibody, the linker, or the payload.[9]
Assessment Strategy:
-
In-Silico Prediction: Computational tools can be used to predict potential T-cell and B-cell epitopes within the ECCA linker and the payload.
-
In-Vivo Studies: During preclinical animal studies, serum samples should be collected to test for the presence of ADAs using methods such as ELISA.
Conclusion and Future Directions
This compound presents an intriguing option for the synthesis of bioconjugates due to its small size and potential for bioorthogonal reactivity. However, a comprehensive understanding of its biocompatibility is paramount for its successful application in therapeutic and diagnostic contexts. The experimental framework outlined in this guide provides a robust starting point for researchers to systematically evaluate the cytotoxicity, hemocompatibility, in-vivo toxicity, and immunogenicity of ECCA-based bioconjugates.
While direct comparative data for ECCA is currently limited, by leveraging the established knowledge of other linker technologies and adhering to rigorous testing protocols, the scientific community can build a comprehensive safety profile for this promising new tool in bioconjugation. Future studies should focus on direct, head-to-head comparisons of ECCA with other linkers in standardized in-vitro and in-vivo models to definitively establish its position in the bioconjugation toolkit.
References
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Immunogenicity, a Headache of ADC Developers – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. Immunogenicity Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of Bioorthogonal Probes in Proteomics
Focus: 1-Ethynylcyclopropanecarboxylic acid (ECCA) Incorporation
For researchers, scientists, and drug development professionals, the ability to precisely track and quantify dynamic cellular processes is fundamental. Metabolic labeling using bioorthogonal chemical reporters has emerged as a transformative technology for interrogating the synthesis, modification, and localization of biomolecules in their native environment.[1][2] This guide provides an in-depth comparison of quantitative methods for analyzing the incorporation of alkyne-containing probes, with a specific focus on this compound (ECCA), a structurally unique probe for studying protein metabolism and modification.
Unlike traditional methods that rely on radioactive isotopes, bioorthogonal probes like ECCA contain a small, chemically inert functional group—in this case, a terminal alkyne—that can be specifically and efficiently tagged with a reporter molecule via "click chemistry."[3][4][5][6] This approach offers high specificity and versatility for downstream quantitative analysis.[4][5][6]
The Principle: Metabolic Labeling and Bioorthogonal Detection
The core of this technique is a two-step process: incorporation and detection.
-
Incorporation: Cells are cultured in a medium where a natural biomolecule is replaced by its ECCA analogue. For instance, if ECCA is designed as an analogue of an amino acid, it will be incorporated into newly synthesized proteins by the cell's own translational machinery.[7][8][9] The unique cyclopropyl structure of ECCA may offer distinct advantages in terms of metabolic processing or protein conformation compared to linear alkyne probes like homopropargylglycine (HPG).[10]
-
Detection (Click Chemistry): After a defined labeling period, cells are lysed, and the proteome is harvested. The alkyne handle on the incorporated ECCA is then covalently linked to a reporter tag using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific bioorthogonal reaction.[1][9][11] The choice of reporter tag dictates the downstream quantitative method.[12][13]
Below is a diagram illustrating the general experimental workflow.
Caption: General workflow for ECCA labeling and quantitative analysis.
Quantitative Analysis Methodologies: A Head-to-Head Comparison
The quantification of ECCA incorporation primarily relies on two distinct analytical platforms: fluorescence-based detection and mass spectrometry-based proteomics . The choice between them depends critically on the experimental question, required sensitivity, and available instrumentation.
| Feature | Fluorescence-Based Quantification | Mass Spectrometry-Based Quantification |
| Principle | Clicks ECCA to a fluorescent azide. Signal intensity is proportional to the amount of incorporated probe.[14] | Clicks ECCA to an azide-biotin tag for enrichment, followed by LC-MS/MS analysis for identification and quantification of labeled peptides/proteins.[13][15] |
| Primary Output | Relative quantification (fluorescence intensity). | Absolute or relative quantification of thousands of individual proteins.[16] |
| Throughput | High (e.g., flow cytometry, plate readers).[3][17] | Lower; dependent on LC-MS/MS run time. |
| Sensitivity | Moderate to high, dependent on fluorophore brightness and background.[18] | Very high; capable of identifying and quantifying low-abundance proteins.[19][20] |
| Multiplexing | Limited by spectral overlap of fluorophores. | High (e.g., using isotopic labels like SILAC or isobaric tags like TMT/iTRAQ).[21][22] |
| Information | Provides a global measure of incorporation or localization via microscopy. | Provides protein-specific incorporation rates and identifies sites of modification.[12] |
| Instrumentation | Fluorescence microscope, gel imager, flow cytometer, plate reader. | High-resolution tandem mass spectrometer (e.g., Orbitrap, Q-TOF). |
| Best For | Visualizing incorporation, high-throughput screening, global synthesis analysis.[23] | In-depth proteome profiling, identifying specific protein targets, discovery-based studies.[20] |
Comparative Analysis: ECCA vs. Alternative Probes
ECCA belongs to a class of non-canonical amino acids used for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT).[9][20] Its performance can be benchmarked against more established probes like L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG), which are analogues of methionine.[8][10][24]
| Probe | Chemical Handle | Key Characteristics & Considerations |
| This compound (ECCA) | Terminal Alkyne | Potential Advantages: The cyclopropyl group is a conformationally constrained motif found in some natural products. This may influence its recognition by cellular machinery, potentially offering different labeling specificity or reduced metabolic perturbation compared to linear probes. Considerations: As a newer probe, its incorporation efficiency and potential off-target effects require thorough validation against standards like HPG. |
| L-Homopropargylglycine (HPG) | Terminal Alkyne | Advantages: A well-established methionine analogue with demonstrated high incorporation efficiency in many systems.[7][10] Considerations: In some studies, HPG has shown slightly greater cellular perturbation compared to AHA.[10] |
| L-Azidohomoalanine (AHA) | Azide | Advantages: Widely used and well-characterized methionine analogue.[3][17] Generally considered to have high incorporation efficiency and low cytotoxicity.[19][24] Considerations: The azide handle requires an alkyne-functionalized reporter, the inverse of the ECCA/HPG workflow. |
| Stable Isotope Labeling (e.g., SILAC) | Heavy Isotopes | Advantages: Considered the "gold standard" for quantitative proteomics, with minimal perturbation to cell physiology.[19] Considerations: Requires multiple cell divisions for full labeling, not suitable for short-term pulse experiments or non-proliferating cells. It measures total protein abundance, not just newly synthesized proteins.[19] |
Experimental Protocol: Quantitative Proteomic Analysis of ECCA Incorporation
This protocol provides a detailed workflow for quantifying nascent protein synthesis in cultured mammalian cells using ECCA, followed by biotin-tagging and mass spectrometry.
Causality and Self-Validation: This protocol incorporates critical controls. The "Methionine Control" ensures that the click chemistry signal is specific to the ECCA probe. The "No-Click Control" validates that the streptavidin enrichment is specific to the biotin tag added via the click reaction.
Materials:
-
Mammalian cells (e.g., HEK293)
-
Culture medium (e.g., DMEM), methionine-free DMEM
-
This compound (ECCA)
-
L-Methionine (for control)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Click Chemistry Reagents: Azide-PEG3-Biotin, Copper(II) Sulfate (CuSO₄), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), Sodium Ascorbate
-
Streptavidin agarose beads
-
Wash Buffers, Digestion Buffer (e.g., Ammonium Bicarbonate)
-
Trypsin, DTT, Iodoacetamide
-
LC-MS/MS system
Methodology:
-
Metabolic Labeling (The Pulse):
-
Plate cells to be 70-80% confluent.
-
Rationale: This density ensures cells are in a healthy, proliferative state for active protein synthesis.
-
Wash cells once with PBS, then incubate in methionine-free DMEM for 30-60 minutes to deplete intracellular methionine pools.
-
Rationale: Methionine depletion enhances the subsequent incorporation efficiency of the ECCA analogue.
-
Replace the medium with methionine-free DMEM containing ECCA (e.g., 25-50 µM). For the negative control, add an equimolar amount of L-Methionine instead of ECCA.
-
Incubate for the desired pulse time (e.g., 1-4 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer.
-
Clarify lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C).
-
Determine protein concentration of the supernatant using a standard assay (e.g., BCA).
-
-
Click Chemistry Reaction:
-
Rationale: This step covalently attaches a biotin tag to the ECCA-labeled proteins, enabling their subsequent enrichment.
-
In a microcentrifuge tube, combine 1 mg of protein lysate with the pre-mixed click reaction cocktail. Final concentrations should be approximately: 100 µM Azide-PEG3-Biotin, 1 mM CuSO₄, 600 µM THPTA, and 2 mM Sodium Ascorbate.
-
Rationale: THPTA is a ligand that stabilizes the Cu(I) ion, preventing its oxidation and increasing reaction efficiency in a complex biological lysate. Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state.
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Enrichment of ECCA-labeled Proteins:
-
Pre-wash streptavidin agarose beads with Lysis Buffer.
-
Add the beads to the lysate post-click reaction and incubate for 1.5 hours at room temperature to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins (e.g., 3x with 1% SDS in PBS, 3x with 8M urea, 3x with PBS).
-
Rationale: Stringent washing with SDS and urea is critical for reducing background and ensuring that only covalently biotin-tagged proteins are retained for analysis.
-
-
On-Bead Digestion and Sample Preparation for MS:
-
Resuspend the beads in a digestion buffer.
-
Reduce disulfide bonds with DTT (e.g., 10 mM for 30 min at 56°C).
-
Alkylate cysteine residues with iodoacetamide (e.g., 25 mM for 20 min at room temperature in the dark).
-
Digest the captured proteins overnight with sequencing-grade trypsin at 37°C.
-
Collect the supernatant containing the tryptic peptides.
-
-
LC-MS/MS Analysis and Data Processing:
-
Analyze the peptides using a high-resolution mass spectrometer.
-
Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Search the data against a relevant protein database, specifying variable modifications for ECCA-derived tags (if a specific mass shift is expected after click reaction and fragmentation) and fixed modifications for carbamidomethyl (cysteine).
-
Use label-free quantification (LFQ) algorithms to determine the relative abundance of identified proteins between samples.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Specific and quantitative labeling of biomolecules using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino Acid-based Fluorescent & Biotin Protein Labeling - Jena Bioscience [jenabioscience.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Cell-type-specific metabolic labeling, detection and identification of nascent proteomes in vivo | Springer Nature Experiments [experiments.springernature.com]
- 16. mdpi.com [mdpi.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Chemical Tools for Temporally and Spatially Resolved Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bio-orthogonal labeling as a tool to visualize and identify newly synthesized proteins in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Video: Isotopic, Photoreactive and Bioorthogonal Metabolic Labeling [jove.com]
- 24. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 1-Ethynylcyclopropanecarboxylic Acid: A Guide for Laboratory Professionals
The proper disposal of 1-ethynylcyclopropanecarboxylic acid is a critical aspect of laboratory safety, demanding a nuanced approach that respects the compound's dual chemical nature. As a molecule featuring both a carboxylic acid and a terminal alkyne, it presents a unique set of hazards that must be addressed to ensure the safety of personnel and compliance with environmental regulations. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established chemical safety principles.
Hazard Identification and Risk Assessment: The Duality of Reactivity
A thorough understanding of the hazards associated with this compound is paramount before any handling or disposal procedures are initiated. The molecule's functionality dictates its primary risks:
-
Carboxylic Acid Group: This functional group imparts acidic properties to the molecule. While not a strong acid, it can cause skin and eye irritation upon contact.[1][2][3] Standard procedures for handling acidic compounds are therefore applicable.
-
Terminal Alkyne Group: The presence of a terminal alkyne introduces a more significant and potentially severe hazard. The hydrogen atom attached to the sp-hybridized carbon is acidic (pKa ≈ 25) and can be removed by a strong base to form an acetylide anion.[4][5][6] These acetylides are strong nucleophiles and bases. The most critical danger associated with terminal alkynes is their ability to form highly unstable and explosive metal acetylides upon contact with certain heavy metal ions, such as copper, silver, and mercury.[7][8]
Therefore, the disposal procedure must mitigate both the corrosive nature of the carboxylic acid and the explosive potential of the terminal alkyne.
Personal Protective Equipment (PPE) and Engineering Controls
Given the identified hazards, the following minimum personal protective equipment and engineering controls are mandatory when handling this compound:
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes of the acidic compound and potential projectiles in the event of an unexpected reaction.[9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the irritant compound. |
| Body Protection | Flame-resistant lab coat. | Protects against splashes and potential ignition sources. |
| Engineering Control | Chemical fume hood. | Ensures adequate ventilation and contains any vapors or aerosols that may be generated. |
Step-by-Step Disposal Protocol
The following protocol is designed for the safe disposal of small quantities (typically <10 g) of this compound commonly encountered in a research setting. For larger quantities, consultation with your institution's Environmental Health and Safety (EHS) department is mandatory.
Core Principle: Segregation is Key
Under no circumstances should waste containing this compound be mixed with waste containing heavy metals. [7] This is the most critical step in preventing the formation of explosive acetylides.
Step 1: Preparation and Initial Dilution
-
Work in a designated area within a certified chemical fume hood.
-
Ensure all necessary PPE is worn correctly.
-
Prepare a neutralization solution. A 5% aqueous solution of sodium bicarbonate (NaHCO₃) is recommended. Avoid using strong bases like sodium hydroxide (NaOH) initially, as they will readily deprotonate the alkyne.[6][10]
-
Carefully dilute the this compound. If it is a solid, dissolve it in a minimal amount of a water-miscible organic solvent that does not contain heavy metal contaminants (e.g., ethanol or isopropanol). If it is already in solution, ensure the solvent is compatible with the subsequent steps.
Step 2: Controlled Neutralization of the Carboxylic Acid
The goal of this step is to neutralize the acidic proton of the carboxylic acid group without aggressively deprotonating the terminal alkyne.
Caption: Workflow for the controlled neutralization of this compound.
-
Slowly and with constant stirring, add the 5% sodium bicarbonate solution to the diluted this compound. The addition of a weak base like sodium bicarbonate will preferentially react with the more acidic carboxylic acid.[11][12]
-
Observe for effervescence. The reaction between the carboxylic acid and sodium bicarbonate will produce carbon dioxide gas. Continue adding the bicarbonate solution until the effervescence ceases.
-
Monitor the pH. Use pH paper or a calibrated pH meter to check the pH of the solution. The target pH is between 6 and 8.
Step 3: Management of the Resulting Solution
The resulting solution now contains the sodium salt of this compound. While the immediate hazard of the carboxylic acid has been mitigated, the potential for acetylide formation remains.
Caption: Decision tree for the final disposal of the neutralized solution.
-
Waste Collection: Transfer the neutralized solution to a designated hazardous waste container. The container must be clearly labeled as "Hazardous Waste: Neutralized this compound Solution" and should also indicate that it contains an acetylenic compound.
-
Segregation: Ensure this waste container is stored separately from any waste streams containing heavy metals.
-
Final Disposal: Arrange for the disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal company.[13] Never pour the neutralized solution down the drain.
Spill Management
In the event of a spill of this compound:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully collect the absorbed material and any contaminated solids using non-sparking tools.
-
Dispose: Place all spill cleanup materials into a labeled hazardous waste container for proper disposal, following the protocol outlined above.
Conclusion: A Commitment to Safety
The proper disposal of this compound is a prime example of where a thorough understanding of chemical principles directly translates to a safer laboratory environment. By recognizing the dual hazards of its carboxylic acid and terminal alkyne functionalities and by adhering to a carefully controlled, step-by-step disposal protocol, researchers can effectively mitigate the risks associated with this compound. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety department.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. phytotechlab.com [phytotechlab.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Alkyne - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alkyne Reactivity [www2.chemistry.msu.edu]
- 7. benchchem.com [benchchem.com]
- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 9. fishersci.com [fishersci.com]
- 10. Khan Academy [en.khanacademy.org]
- 11. 25.4 Ionization and Neutralization of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 12. m.youtube.com [m.youtube.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Handling of 1-Ethynylcyclopropanecarboxylic Acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The proper handling of specialized chemical reagents is paramount to ensuring both personnel safety and the integrity of research. This guide provides essential, immediate safety and logistical information for the handling of 1-Ethynylcyclopropanecarboxylic acid, a compound that, while not extensively documented, can be presumed to possess corrosive properties based on structurally similar molecules.[1] This document will serve as a comprehensive resource for operational and disposal plans, offering procedural, step-by-step guidance to mitigate risks and ensure a safe laboratory environment.
Hazard Assessment: Understanding the Risks of Corrosive Solids
Key Potential Hazards:
-
Skin Corrosion/Burns: Direct contact can cause severe burns.[1]
-
Serious Eye Damage: Contact with eyes can lead to irreversible damage.[1]
-
Respiratory Irritation: Inhalation of dust may cause irritation or burns to the respiratory tract.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling potentially corrosive solids. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement. For tasks with a higher risk of splashes or dust generation, a face shield worn in conjunction with goggles provides superior protection. A face shield alone does not offer adequate protection.[2][4] |
| Hand Protection | Chemical-resistant gloves are mandatory. Materials such as butyl rubber, neoprene, or nitrile are generally recommended for handling corrosive substances. Always inspect gloves for any signs of degradation or perforation before use.[2][5] |
| Body Protection | A laboratory coat is standard. For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron made of materials like rubber should be worn over the lab coat.[2][4] |
| Respiratory Protection | If there is a possibility of generating significant amounts of dust, all work should be conducted in a chemical fume hood .[2][3] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with the appropriate cartridge for organic acid vapors and dusts should be used.[5] |
| Foot Protection | Closed-toe shoes are a minimum requirement in any laboratory setting. For enhanced protection against spills, consider chemical-resistant shoe covers or boots .[6] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound will minimize the risk of exposure.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, well-ventilated area designated for corrosive materials.[7]
-
Ensure the container is tightly sealed.[8]
-
Store below eye level to minimize the risk of dropping and splashing.[2][4]
-
Segregate from incompatible materials, particularly bases and strong oxidizing agents.[7][9]
Step-by-Step Handling Procedure
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Have spill cleanup materials, such as calcium carbonate for acid neutralization, readily available.[2]
-
Locate the nearest emergency shower and eyewash station and confirm they are unobstructed.[2]
-
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood to control dust and vapors.[3]
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.
-
If dissolving the solid, always add the acid slowly to the solvent (e.g., water), never the other way around, to prevent a violent exothermic reaction and splashing.[2][3]
-
-
Post-Handling:
-
Thoroughly clean all glassware and equipment after use.
-
Wipe down the work area in the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[10]
-
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: For small splashes, remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. For large splashes, immediately use the emergency shower for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station. Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]
-
Spill: For small spills, neutralize with an appropriate agent like calcium carbonate and then clean up with absorbent materials. For large spills, evacuate the area and contact the appropriate emergency response team.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is crucial to protect the environment and comply with regulations.
-
Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealed, and chemical-resistant container for hazardous waste.
-
Liquid Waste:
-
Aqueous solutions containing the acid should be collected in a designated, labeled hazardous waste container.
-
Do not pour concentrated or un-neutralized solutions down the drain.[12]
-
Depending on local regulations, dilute acidic solutions (e.g., less than 10% concentration) with a pH between 7 and 9 may be permissible for drain disposal with copious amounts of water, provided they do not contain other hazardous materials like heavy metals or solvents.[12] However, it is always best to err on the side of caution and collect all chemical waste for professional disposal.
-
-
Contaminated Materials: Gloves, weigh boats, and other disposable materials that have come into contact with the chemical should be placed in a designated solid hazardous waste container.
Visual Workflow for Safe Handling
The following diagram illustrates the key stages and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Conclusion
By adhering to these guidelines, researchers can confidently and safely handle this compound, minimizing personal risk and ensuring a secure laboratory environment. A proactive approach to safety, grounded in a thorough understanding of potential hazards and the diligent use of protective measures, is the cornerstone of responsible scientific practice.
References
- 1. 1-Ethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 21960707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. phytotechlab.com [phytotechlab.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



